6-(Boc-amino)-3-pyridazinecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)11-7-5-4-6(8(14)15)12-13-7/h4-5H,1-3H3,(H,14,15)(H,11,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXXYXPEHSXQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592657 | |
| Record name | 6-[(tert-Butoxycarbonyl)amino]pyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301548-08-3 | |
| Record name | 6-[(tert-Butoxycarbonyl)amino]pyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 6-(Boc-amino)-3-pyridazinecarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Boc-amino)-3-pyridazinecarboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its bifunctional nature, featuring a protected amine and a carboxylic acid on a pyridazine scaffold, makes it an invaluable intermediate for the synthesis of complex bioactive molecules, particularly in the development of therapeutics for inflammatory disorders.[1][2][3] This guide provides a detailed, experience-driven framework for the synthesis, purification, and comprehensive characterization of this compound. The protocols herein are designed to be self-validating, ensuring researchers can confidently produce and verify this key synthetic intermediate.
Strategic Rationale: The Synthetic Approach
The synthesis of this compound is most reliably achieved through the direct protection of its parent amine, 6-amino-3-pyridazinecarboxylic acid. This strategy is predicated on several key principles:
-
Atom Economy and Efficiency: This single-step transformation is highly efficient, starting from a commercially available or readily synthesized precursor.
-
Chemoselectivity: The primary amino group is significantly more nucleophilic than the pyridazine ring nitrogens, allowing for selective acylation with di-tert-butyl dicarbonate (Boc₂O).
-
Functional Group Compatibility: The use of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis. It is robust enough to withstand a variety of reaction conditions yet can be readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid), ensuring orthogonality with other protecting groups and synthetic steps.[4]
While other multi-step routes could be envisioned, such as the oxidation of a 3-methyl group followed by nucleophilic aromatic substitution on a 6-chloro-pyridazine precursor, the direct Boc-protection of 6-amino-3-pyridazinecarboxylic acid remains the most practical and field-proven method.[5]
Synthetic Workflow Overview
The overall process is a streamlined workflow from starting material to fully characterized final product.
Caption: High-level workflow for synthesis and quality control.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Starting Material: 6-Amino-3-pyridazinecarboxylic acid (CAS: 59772-58-6), an off-white solid with a melting point typically above 250°C.[3]
Reagents & Equipment:
-
6-Amino-3-pyridazinecarboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane and Water (ACS Grade)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate and Hexanes (for washing/crystallization)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, suspend 1.0 equivalent of 6-amino-3-pyridazinecarboxylic acid in a 1:1 mixture of 1,4-dioxane and water (approx. 10-15 mL per gram of starting material).
-
Basification: Add 2.5 equivalents of triethylamine (or 3.0 equivalents of NaHCO₃) to the suspension. Stir until a homogenous solution is obtained. The base is critical for deprotonating the carboxylic acid and activating the amine for nucleophilic attack.
-
Boc₂O Addition: To the stirred solution, add 1.2 equivalents of di-tert-butyl dicarbonate, either as a solid portion-wise or as a solution in a small amount of 1,4-dioxane. An exotherm may be observed.
-
Reaction: Allow the mixture to stir at room temperature overnight (12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Solvent Removal: Remove the 1,4-dioxane from the reaction mixture under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dilute the remaining aqueous residue with water and perform a wash with a non-polar solvent like ethyl acetate or pentane (2x) to remove unreacted Boc₂O and other non-polar impurities.[6]
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl dropwise while stirring vigorously. The target product will precipitate as a white to off-white solid as the pH approaches 2-3.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold hexanes to aid in drying.
-
Drying: Dry the product under high vacuum at ambient temperature to a constant weight. The final product, this compound, should be obtained as a white to off-white solid.[1][2]
Mechanism: The Nucleophilic Acylation
The core of the synthesis is the nucleophilic attack of the exocyclic amino group on an electrophilic carbonyl carbon of the di-tert-butyl dicarbonate anhydride.
Caption: Simplified mechanism of Boc protection of the amine.[4]
Characterization and Data Interpretation
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃O₄ | [1][2] |
| Molecular Weight | 239.23 g/mol | [1][2] |
| Appearance | White to Off-White Solid | [1][2] |
| Melting Point | >164°C (decomposes) | [1][2] |
| Storage | 2-8°C, Hygroscopic | [1][2] |
Spectroscopic Data
The following data are predictive and based on established chemical principles and analysis of similar structures.[7][8][9]
Table 1: Predicted NMR Spectral Data (Solvent: DMSO-d₆)
| Technique | Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | ~10.5-11.5 (br s, 1H) | NH (Boc-amine) |
| ~8.0-8.5 (d, 1H) | Pyridazine H | |
| ~7.8-8.2 (d, 1H) | Pyridazine H | |
| ~1.50 (s, 9H) | -C(CH₃)₃ (Boc group) | |
| ¹³C NMR | ~165.0 | C OOH (Carboxylic acid) |
| ~155.0 | C =O (Boc carbamate) | |
| ~150.0, 145.0, 130.0, 125.0 | Pyridazine Ring Carbons | |
| ~80.0 | -C (CH₃)₃ (Boc quaternary) | |
| ~28.5 | -C(C H₃)₃ (Boc methyls) |
Table 2: Mass Spectrometry Data
| Technique | Expected m/z | Ion |
| LC-MS (ESI+) | 240.09 | [M+H]⁺ |
| LC-MS (ESI-) | 238.08 | [M-H]⁻ |
Characterization Workflow
A logical flow of analytical techniques ensures unambiguous confirmation of the final product's identity and purity.
Sources
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound CAS#: 301548-08-3 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of 6-(Boc-amino)-3-pyridazinecarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-(Boc-amino)-3-pyridazinecarboxylic Acid
Introduction
This compound (CAS: 301548-08-3) is a heterocyclic organic compound that has garnered significant interest within the fields of medicinal chemistry and drug discovery.[1][2] As a functionalized pyridazine derivative, it serves as a crucial building block for the synthesis of more complex molecules, particularly those investigated for therapeutic applications. The pyridazine core is a recognized pharmacophore, with its derivatives showing a wide range of biological activities, including anti-inflammatory and analgesic properties.[3]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these characteristics is paramount for its effective handling, characterization, and application in synthetic chemistry and pharmaceutical research. The molecule's structure incorporates a pyridazine ring, a carboxylic acid group, and a tert-butyloxycarbonyl (Boc) protecting group, each contributing to its unique chemical behavior.[4] This document will delve into these properties, offering both established data and the scientific rationale behind them, alongside practical experimental protocols for their verification.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are critical for initial experimental design, reaction setup, and material handling.
| Property | Value | Source(s) |
| CAS Number | 301548-08-3 | [1][2][4] |
| Molecular Formula | C₁₀H₁₃N₃O₄ | [1][4][5] |
| Molecular Weight | 239.23 g/mol | [1][2][4] |
| Appearance | White to Off-White Solid | [1][2] |
| Melting Point | >164°C (with decomposition) | [1][2] |
| Boiling Point | 406.6 ± 30.0 °C (Predicted) | [1][2] |
| Density | 1.348 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | 1.77 ± 0.10 (Predicted) | [1][2] |
| Stability | Hygroscopic | [1][2] |
Detailed Physicochemical Analysis
Molecular Structure and Functional Group Analysis
The chemical structure of this compound dictates its reactivity and physical properties.
Caption: Chemical structure of this compound.
-
Pyridazine Ring: This aromatic diazine core is electron-deficient due to the two adjacent nitrogen atoms. This property influences the acidity of the carboxylic acid substituent and the nucleophilicity of the amino group. The pyridazine scaffold is a key feature in many biologically active molecules.[6]
-
Carboxylic Acid Group: This functional group imparts acidic properties to the molecule and provides a key handle for synthetic modifications, such as amide bond formation. Its acidity is enhanced by the electron-withdrawing nature of the pyridazine ring.
-
Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amino moiety.[] Its presence prevents the amino group from undergoing unwanted reactions during synthesis, allowing for selective functionalization of the carboxylic acid. The bulky, nonpolar nature of the Boc group also significantly impacts the molecule's solubility and thermal stability.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, affecting its formulation and bioavailability. This compound is described as slightly soluble in DMSO and sparingly soluble in aqueous base, requiring sonication.[1][2]
-
Causality: The limited solubility is a direct result of its molecular structure. The polar carboxylic acid and pyridazine nitrogens promote solubility in polar solvents, while the large, hydrophobic Boc group and the aromatic ring favor nonpolar environments. In aqueous base, the carboxylic acid is deprotonated to a carboxylate salt, which enhances solubility, though the effect is counteracted by the nonpolar portion of the molecule.
-
Trustworthiness: A systematic approach to solubility assessment is crucial for reproducible results. The following workflow outlines a standard procedure.
Caption: Experimental workflow for qualitative solubility assessment.
Acid-Base Properties and pKa
The predicted pKa of 1.77 indicates that this compound is a relatively strong organic acid.[1][2]
-
Expertise & Experience: This low pKa is attributed to the strong electron-withdrawing inductive effect of the adjacent sp²-hybridized nitrogen atoms in the pyridazine ring, which stabilizes the conjugate base (carboxylate). The pKa value is critical for predicting the ionization state of the molecule at physiological pH (approx. 7.4). With a pKa of 1.77, the carboxylic acid will be almost entirely deprotonated in the body, which has profound implications for its absorption, distribution, metabolism, and excretion (ADME) properties.
This protocol provides a reliable method for the experimental determination of the carboxylic acid pKa.
-
Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a suitable co-solvent system if necessary (e.g., 50:50 water:methanol), as solubility in pure water is limited. Record the total initial volume.
-
Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0). Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) with constant stirring.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette or auto-titrator.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative plot (ΔpH/ΔV vs. V), where the equivalence point is the peak.
Thermal Properties and Stability
The compound exhibits a melting point greater than 164°C, with decomposition.[1][2]
-
Causality: The decomposition is characteristic of many Boc-protected compounds. The Boc group is designed to be removed under acidic conditions but can also be thermally labile. Heating can cause the Boc group to fragment, leading to the release of isobutylene and carbon dioxide. This thermal instability is a critical consideration for any high-temperature reactions or purification methods like distillation.
-
Hygroscopicity: The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This is likely due to the presence of polar functional groups (carboxylic acid, amine, pyridazine nitrogens) that can form hydrogen bonds with water.
-
Handling & Storage: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon), to prevent degradation and ensure accurate weighing for experiments.[1]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the compound is a foundational requirement for any research. A multi-technique approach ensures the highest level of confidence.
Caption: A comprehensive workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure. While specific spectra are available from commercial suppliers, the expected signals can be predicted.[8]
-
¹H NMR:
-
t-Butyl Protons: A sharp singlet integrating to 9 protons, typically around 1.5 ppm.
-
Pyridazine Protons: Two doublets in the aromatic region (typically 7.5-8.5 ppm), showing coupling to each other.
-
Amine Proton (N-H): A broad singlet that is exchangeable with D₂O.
-
Carboxylic Acid Proton (O-H): A very broad singlet, often far downfield (>10 ppm), also exchangeable with D₂O.
-
-
¹³C NMR:
-
t-Butyl Carbons: Two signals, one for the quaternary carbon (~80 ppm) and one for the methyl carbons (~28 ppm).
-
Carbonyl Carbons: Signals for the Boc carbonyl (~155 ppm) and the carboxylic acid carbonyl (>165 ppm).
-
Pyridazine Carbons: Four distinct signals in the aromatic region.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorption Frequencies:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2400 cm⁻¹.[9]
-
N-H Stretch (Amine): A moderate peak around 3300-3100 cm⁻¹.
-
C-H Stretch (Aliphatic/Aromatic): Peaks just above and below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid & Boc): A strong, sharp band (or two overlapping bands) in the region of 1750-1680 cm⁻¹.[9]
-
C=N and C=C Stretch (Aromatic Ring): Multiple peaks in the 1600-1475 cm⁻¹ region.[9]
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Expected Ionization: In electrospray ionization (ESI), the molecule would likely show a protonated molecular ion [M+H]⁺ at m/z 240.09 or a deprotonated ion [M-H]⁻ at m/z 238.08.
-
Fragmentation: A common fragmentation pathway would be the loss of the Boc group (100 Da) or components thereof (e.g., loss of isobutylene, 56 Da).
Protocol for Purity Analysis by HPLC
-
System Preparation: Use a standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution is recommended.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid.
-
The acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape.
-
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp up to a high percentage of Mobile Phase B over 10-20 minutes.
-
Detection: Monitor at a wavelength where the pyridazine ring absorbs, typically around 254 nm or 280 nm.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like a mixture of the mobile phases or DMSO.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Applications in Research and Drug Development
The primary utility of this compound is as a versatile intermediate in organic synthesis.
-
Inflammatory Disorders: The compound has been identified as a precursor for molecules used to treat inflammatory disorders.[1][2] The pyridazinone scaffold, closely related to pyridazine, is a well-known core in compounds designed as selective COX-2 inhibitors and other anti-inflammatory agents.[3]
-
Synthetic Handle: The Boc-protected amine and the free carboxylic acid provide orthogonal reactivity. The carboxylic acid can be readily converted to an amide, ester, or other functional groups, while the amine remains protected. The Boc group can then be removed under mild acidic conditions to reveal the free amine for further functionalization.
Caption: Role as a building block in a typical synthetic sequence.
Conclusion
This compound is a compound of significant value to the scientific community, particularly those engaged in pharmaceutical discovery. Its physicochemical profile—characterized by moderate acidity, limited but predictable solubility, and thermal lability due to its Boc group—defines its handling and application. A thorough understanding of its properties, verified through robust analytical techniques such as NMR, MS, and HPLC, is essential for its successful use as a synthetic building block. The strategic combination of a reactive carboxylic acid, a protected amine, and a biologically relevant pyridazine core makes it a powerful tool for constructing novel therapeutic agents aimed at treating inflammatory conditions and other diseases.
References
-
6-Amino-pyridazine-3-carboxylic acid. ChemBK. [Link]
-
CAS NO. 301548-08-3 | this compound. Arctom Scientific. [Link]
-
This compound. Chongqing Chemdad Co., Ltd. [Link]
-
Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. [Link]
-
Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. [Link]
-
Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. PubMed. [Link]
-
6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid. PubChem. [Link]
-
3-Pyridinecarboxylic acid, 6-amino-. NIST WebBook. [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]
-
PYRIDAZINE-3,6-DICARBOXYLIC-ACID. SpectraBase. [Link]
-
PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]
Sources
- 1. This compound CAS#: 301548-08-3 [amp.chemicalbook.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 5. arctomsci.com [arctomsci.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. 301548-08-3|6-((tert-Butoxycarbonyl)amino)pyridazine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. eng.uc.edu [eng.uc.edu]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-(Boc-amino)-3-pyridazinecarboxylic Acid
Introduction
6-(Boc-amino)-3-pyridazinecarboxylic acid (CAS No: 301548-08-3) is a heterocyclic organic compound of significant interest to the pharmaceutical and drug development sectors.[1][2] Its structure, featuring a pyridazine core functionalized with a protected amine and a carboxylic acid, makes it a valuable scaffold and building block in medicinal chemistry, notably for the synthesis of agents targeting inflammatory disorders.[1][2]
Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for this purpose. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights into spectral interpretation, experimental design, and data validation for researchers and scientists.
Disclaimer: The spectral data presented herein are representative examples derived from established chemical shift principles and data from analogous structures. Actual experimental values may vary based on solvent, concentration, and instrument parameters.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, a systematic numbering scheme is applied to the molecular structure of this compound. This convention will be used throughout this guide.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal integrations, and spin-spin coupling patterns. For this molecule, a polar aprotic solvent like DMSO-d₆ is ideal as it allows for the observation of exchangeable protons from the carboxylic acid and the N-H group.
Exemplary ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~13.5 | br s | - | 1H | H1 (-COOH) |
| ~10.8 | s | - | 1H | NH -Boc |
| ~8.20 | d | 9.2 | 1H | H4 |
| ~7.95 | d | 9.2 | 1H | H5 |
| ~1.50 | s | - | 9H | H10 (-C(CH₃)₃) |
Interpretation and Rationale
-
Carboxylic Acid Proton (H1, ~13.5 ppm): The proton of a carboxylic acid is highly deshielded due to the anisotropic effect of the C=O bond and the electronegativity of the oxygen atoms. This results in a characteristic signal at a very low field, typically between 10-13 ppm.[3] Its appearance as a broad singlet (br s) is due to hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a few drops of D₂O, a key validation step.
-
Amide Proton (N-H, ~10.8 ppm): The proton on the nitrogen of the Boc-amino group resonates as a sharp singlet in the downfield region. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the pyridazine ring. This proton is also acidic and will exchange with D₂O, leading to the disappearance of its signal.
-
Pyridazine Protons (H4 & H5, ~8.20 and ~7.95 ppm): The two protons on the pyridazine ring, H4 and H5, appear as two distinct doublets.
-
Causality of Splitting: They are adjacent to each other, resulting in ortho-coupling, which typically exhibits a coupling constant (J) of 8-9 Hz in six-membered aromatic rings.[4] The reciprocal coupling confirms their spatial proximity.
-
Causality of Chemical Shifts: The pyridazine ring is electron-deficient. H4 is adjacent to the electron-withdrawing carboxylic acid group, causing it to be more deshielded and appear further downfield (~8.20 ppm). H5 is adjacent to the electron-donating Boc-amino group, which provides a shielding effect, shifting its resonance upfield relative to H4 (~7.95 ppm).
-
-
Boc Group Protons (H10, ~1.50 ppm): The nine protons of the tert-butyl group are chemically and magnetically equivalent. Consequently, they produce a single, sharp signal with an integration value of 9H. Its upfield chemical shift is characteristic of aliphatic protons shielded from strong electronic effects.
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, reveals the number of unique carbon environments in the molecule.
Exemplary ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.5 | C7 (COOH) | Carbonyl carbon of a carboxylic acid, highly deshielded.[5] |
| ~155.0 | C6 | Aromatic carbon bonded to nitrogen and the electron-donating amino group. |
| ~152.8 | C8 (Boc C=O) | Carbonyl carbon of the carbamate group. |
| ~148.5 | C3 | Aromatic carbon bonded to two nitrogen atoms and the electron-withdrawing carboxylic acid group. |
| ~131.0 | C4 | Aromatic C-H carbon, deshielded by the adjacent C-3 and carboxylic acid. |
| ~122.5 | C5 | Aromatic C-H carbon, shielded relative to C4 by the adjacent electron-donating group at C6. |
| ~80.7 | C9 (Boc C(CH₃)₃) | Quaternary carbon of the tert-butyl group, shielded by three methyl groups. |
| ~28.1 | C10 (CH₃) | The three equivalent methyl carbons of the tert-butyl group, appearing in the typical aliphatic region. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy. The following workflow is recommended for the characterization of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: To obtain a high-resolution spectrum, the sample must be completely dissolved in a deuterated solvent.
-
Action: Accurately weigh 10-15 mg of the compound into a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆. The use of DMSO-d₆ is crucial for dissolving the polar compound and observing the exchangeable -COOH and -NH protons.
-
-
Solubilization:
-
Rationale: Ensure a homogeneous solution for sharp, well-resolved signals.
-
Action: Gently vortex or sonicate the tube until the solid is fully dissolved. A clear, particulate-free solution is required.
-
-
1D ¹H Spectrum Acquisition:
-
Rationale: This is the primary experiment for structural verification.
-
Action: Insert the sample into the NMR spectrometer. Acquire a standard 1D proton spectrum. Ensure proper shimming to optimize magnetic field homogeneity. Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) for spectral calibration.
-
-
1D ¹³C Spectrum Acquisition:
-
Rationale: To identify all unique carbon environments.
-
Action: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed due to the lower natural abundance of ¹³C. Calibrate the spectrum using the DMSO-d₆ carbon signal (δ ≈ 39.5 ppm).
-
-
Deuterium Exchange (Validation):
-
Rationale: To definitively identify acidic protons.
-
Action: Remove the sample, add 1-2 drops of deuterium oxide (D₂O), and shake gently. Re-acquire the ¹H spectrum. The signals corresponding to H1 (-COOH) and the N-H proton should significantly diminish or disappear, confirming their assignments.
-
Experimental Workflow Diagram
Caption: Recommended workflow for NMR analysis of the target compound.
The Role of 2D NMR in Unambiguous Assignment
For complex molecules or to provide irrefutable proof of structure, 2D NMR experiments are invaluable.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals at ~8.20 ppm and ~7.95 ppm, definitively confirming that H4 and H5 are spin-coupled and thus spatially adjacent.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would show correlations between H4/~C4, H5/~C5, and the H10 protons/~C10, solidifying these assignments.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary (non-protonated) carbons. Key correlations would include:
-
H4 correlating to C3, C5, and C7.
-
H5 correlating to C3, C4, and C6.
-
H10 protons correlating to the quaternary carbon C9 and the carbonyl carbon C8.
-
The N-H proton correlating to C6 and C8.
-
These correlations create a complete, interlocking network of connectivity, providing authoritative validation of the entire molecular structure.
Conclusion
The NMR spectral data of this compound are highly characteristic and allow for complete structural verification. The ¹H NMR spectrum is defined by two exchangeable singlets for the NH and COOH protons, a coupled AX doublet system for the pyridazine ring protons, and a large 9H singlet for the Boc group. The ¹³C NMR spectrum confirms the presence of ten unique carbon environments, including two distinct carbonyls and four aromatic carbons. By following a robust experimental protocol, including D₂O exchange and, if necessary, 2D correlation experiments, researchers can confidently confirm the identity and purity of this important heterocyclic building block.
References
-
Gasteiger, J. et al. (2006). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Struga, M. et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI. Available at: [Link]
-
Spectral Database for Organic Compounds (SDBS). PYRIDAZINE-3,6-DICARBOXYLIC-ACID. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]
-
Sato, T. et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
-
Dudek, M. et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. Available at: [Link]
-
PubChem. Aminopyridazine. National Center for Biotechnology Information. Available at: [Link]
-
Chongqing Chemdad Co., Ltd. This compound. Available at: [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
Sources
Solubility of 6-(Boc-amino)-3-pyridazinecarboxylic acid in common organic solvents
An In-depth Technical Guide to the Solubility of 6-(Boc-amino)-3-pyridazinecarboxylic Acid in Common Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, notably for its potential use in treating inflammatory disorders.[1][2] A thorough understanding of its solubility profile in common organic solvents is paramount for its effective synthesis, purification, formulation, and application in further research. This guide provides a comprehensive analysis of the predicted solubility of this compound, rooted in its distinct molecular structure. Furthermore, it outlines a robust, self-validating experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise and reliable data tailored to their specific laboratory conditions.
Introduction to this compound
This compound is a bifunctional molecule characterized by three key structural features that dictate its physicochemical properties:
-
A Pyridazine Ring: A six-membered aromatic ring containing two adjacent nitrogen atoms. This heterocyclic core is polar and capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor.
-
A Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group capable of acting as both a strong hydrogen bond donor and acceptor. Its presence is a primary driver of solubility in polar, protic solvents and its reactivity with bases.
-
A Boc-Protecting Group (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a bulky, non-polar moiety attached to an amino group. While the N-H bond can act as a hydrogen bond donor, the large tert-butyl component introduces significant lipophilicity, which can enhance solubility in less polar solvents and hinder it in highly polar, aqueous systems.[][]
The interplay of these three features—the polar, hydrogen-bonding carboxylic acid; the polar pyridazine ring; and the bulky, lipophilic Boc group—results in a complex solubility profile.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for designing and interpreting solubility experiments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃O₄ | [1] |
| Molecular Weight | 239.23 g/mol | [1] |
| Appearance | White to Off-White Solid | [1][2] |
| Melting Point | >164°C (decomposes) | [1][2] |
| pKa (Predicted) | 1.77 ± 0.10 | [1][2] |
| Stability | Hygroscopic | [1][2] |
Predicted Solubility Profile and Mechanistic Rationale
While precise quantitative data is sparse in the literature, a reliable qualitative solubility profile can be predicted based on the "like dissolves like" principle and the molecule's structural characteristics. The compound's amphiphilic nature—possessing both highly polar (carboxylic acid) and non-polar (Boc group) regions—suggests that it will exhibit limited solubility at the extremes of the polarity spectrum and favor solvents with intermediate polarity or specific hydrogen bonding capabilities.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid group can form strong hydrogen bonds with these solvents.[5] However, the bulky, non-polar Boc group will disrupt the highly structured hydrogen-bonding network of water, limiting solubility. Solubility is expected to be higher in methanol and ethanol compared to water due to their lower polarity. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high polarity, allowing them to effectively solvate the polar regions of the molecule. Existing data indicates slight solubility in DMSO.[1][2] Acetonitrile is less polar and may be a less effective solvent. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. It can act as a hydrogen bond acceptor for the carboxylic acid proton. The non-polar character of ethers will interact favorably with the Boc group. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | These solvents are weakly polar and cannot engage in hydrogen bonding. They are unlikely to effectively solvate the highly polar carboxylic acid and pyridazine moieties, leading to poor solubility. |
| Non-Polar | Hexanes, Toluene | Very Low / Insoluble | These solvents lack the polarity and hydrogen bonding capability required to overcome the crystal lattice energy of this polar, crystalline solid. |
| Aqueous Base | 5% NaOH, 5% NaHCO₃ | High (Reacts) | The acidic carboxylic acid will be deprotonated by aqueous bases to form a highly polar and water-soluble carboxylate salt.[6][7] This is a chemical reaction, not just physical dissolution. |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the equilibrium solubility of this compound.
Workflow for Solubility Determination
Sources
An In-depth Technical Guide to the Biological Activity of Novel Pyridazine Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of novel pyridazine carboxylic acid derivatives. As a privileged scaffold in medicinal chemistry, the pyridazine core offers a unique combination of physicochemical properties that make it a fertile ground for the development of new therapeutic agents.[1][2][3] This document delves into the antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities of these compounds, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols.
The Pyridazine Nucleus: A Privileged Scaffold in Drug Discovery
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, possesses a unique set of physicochemical properties.[2][4] Its weak basicity, high dipole moment, and capacity for dual hydrogen bonding contribute to its versatility in molecular recognition and drug-target interactions.[2] These characteristics make pyridazine and its derivatives, particularly pyridazine carboxylic acids, highly attractive for designing molecules with a wide array of pharmacological activities.[3][5][6][7]
Synthesis of Pyridazine Carboxylic Acid Derivatives
The synthesis of pyridazine carboxylic acid derivatives can be achieved through various routes. A common approach involves the reaction of a γ-ketoacid with hydrazine hydrate to form the pyridazinone core, which can then be further functionalized.[8][9] Microwave-assisted synthesis has also been shown to accelerate these reactions, often leading to higher yields and being more environmentally friendly.[10]
General Synthetic Workflow
Below is a generalized workflow for the synthesis of a pyridazine carboxylic acid derivative, starting from a suitable ketoacid.
Caption: Generalized synthetic workflow for novel pyridazine carboxylic acid derivatives.
Key Biological Activities and Mechanisms of Action
Antimicrobial Activity
Novel pyridazine carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12][13]
The mechanism of antimicrobial action is believed to involve interactions with essential bacterial proteins. For instance, molecular docking studies have shown that the carbonyl oxygen in the carboxylic acid group of certain pyridazine derivatives can form hydrogen bonds with key amino acid residues, such as LYS 84 and HIE 50, in bacterial proteins.[14]
Some derivatives have shown remarkable activity, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[13][14]
Table 1: Antimicrobial Activity of Selected Pyridazine Carboxylic Acid Derivatives
| Compound | Target Organism | MIC (µM) | Reference |
| Compound 7 | S. aureus (MRSA) | 7.8 | [14] |
| Compound 13 | A. baumannii | 3.74 | [14] |
| Compound 13 | P. aeruginosa | 7.48 | [14] |
| Compound 10h | S. aureus | 16 µg/mL | [13][15] |
| Compound 8g | C. albicans | 16 µg/mL | [13][15] |
Anticancer Activity
The pyridazine scaffold is a key feature in several anticancer agents due to its ability to interact with various oncogenic targets.[1][7][16] Derivatives of pyridazine carboxylic acid have shown potent antiproliferative activity against a variety of cancer cell lines.[16][17]
A primary mechanism of their anticancer effect is the inhibition of key protein kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[15][16][17] Some compounds have demonstrated inhibitory activity comparable to or even exceeding that of established drugs like Erlotinib and Imatinib.[16][17] Furthermore, these derivatives can induce apoptosis in cancer cells by upregulating pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[15][17]
Caption: Inhibition of the EGFR signaling pathway by pyridazine derivatives.
Table 2: Anticancer Activity of Selected Pyridazine Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Compound IXn | EGFR | 0.65 | [17] |
| Compound IXg | EGFR | 0.75 | [17] |
| Compound IXb | EGFR | 0.82 | [17] |
| Compound 5b | HCT-116 (Colon) | Lower than Imatinib | [16] |
| Compound 17a | VEGFR-2 | - | [13][15] |
Anti-inflammatory Activity
Pyridazinone derivatives, structurally related to pyridazine carboxylic acids, have emerged as promising anti-inflammatory agents, often with reduced ulcerogenic side effects compared to traditional NSAIDs.[5][18][19]
Their anti-inflammatory effects are largely attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in inflammatory pathways.[18][20] Some derivatives act as dual COX-1/COX-2 inhibitors.[20] Additionally, these compounds can modulate the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[21][22]
Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.
Neuroprotective Activity
A particularly novel application of pyridazine derivatives is in the realm of neuroprotection.[23][24] An excess of the neurotransmitter glutamate in the synaptic cleft can lead to neuronal injury, a phenomenon known as excitotoxicity.
Certain pyridazine derivatives have been identified as potent activators of the Excitatory Amino Acid Transporter 2 (EAAT2).[23][24] EAAT2 is crucial for clearing excess glutamate from the synapse. By enhancing the function of EAAT2, these compounds can restore normal glutamate levels, thereby protecting neurons from excitotoxic damage. This mechanism has shown therapeutic potential in models of neuropathic pain and may be relevant for other neurodegenerative diseases.[23]
Caption: Neuroprotection via EAAT2 activation and glutamate clearance.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridazine carboxylic acid derivatives is highly dependent on their structural features. SAR studies have revealed several key insights:
-
Antimicrobial Activity : The nature and position of substituents on the pyridazine ring can influence both the potency and spectrum of antimicrobial activity. For example, hydrolysis of an ester group to a carboxylic acid has been shown to increase activity against Gram-negative bacteria.[14] In some series, cis-isomers are more active than their trans- counterparts.[11]
-
Anticancer Activity : For kinase inhibition, specific substitutions are required to achieve optimal binding in the ATP-binding pocket of the target enzyme.[1] The presence of certain functional groups can enhance interactions with key amino acid residues, leading to greater potency.
-
Anti-inflammatory Activity : Modifications to the pyridazinone core can shift the selectivity between COX-1 and COX-2 inhibition, which is crucial for minimizing side effects.[19]
-
Neuroprotective Activity : For EAAT2 activators, the presence of a benzyl thioether moiety has been identified as important for activity.[23]
Key Experimental Protocols
Protocol: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a novel pyridazine derivative.
-
Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum : Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Analysis : The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Causality: This method provides a quantitative measure of the compound's potency. The serial dilution ensures a clear endpoint, and the standardized inoculum is critical for reproducibility.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol measures the effect of a compound on the viability of cancer cells.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of the pyridazine derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Causality: This assay relies on the metabolic activity of living cells. A reduction in absorbance indicates a cytotoxic or anti-proliferative effect of the compound.
Future Directions and Conclusion
Novel pyridazine carboxylic acid derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents is well-supported by a growing body of evidence.
Future research should focus on:
-
Lead Optimization : Refining the structure of the most potent compounds to improve efficacy, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies : Further elucidating the precise molecular targets and pathways through which these compounds exert their effects.
-
In Vivo Studies : Evaluating the therapeutic potential of lead candidates in relevant animal models of disease.
-
Toxicity Profiling : Ensuring the safety of these novel derivatives for potential clinical development.
The unique chemical properties of the pyridazine nucleus, combined with the versatility of the carboxylic acid functional group, ensure that this class of compounds will remain an important area of investigation in the quest for new and improved therapeutics.
References
- Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EA
- [Antimicrobial activity of new pyridazine deriv
- Novel pyridazine derivatives: Synthesis and antimicrobial activity evalu
- Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2)
-
Anti‐inflammatory activity of pyridazinones: A review | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents - PubMed. (URL: [Link])
-
New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed. (URL: [Link])
-
Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed. (URL: [Link])
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (URL: [Link])
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - MDPI. (URL: [Link])
-
Synthesis and biological activities of novel pyridazine derivatives - Semantic Scholar. (URL: [Link])
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (URL: [Link])
-
Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC - PubMed Central. (URL: [Link])
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. (URL: [Link])
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PubMed Central. (URL: [Link])
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT. (URL: [Link])
-
Anti-inflammatory activity of pyridazinones: A review - PubMed. (URL: [Link])
-
Ruthenium complexes with pyridazine carboxylic acid: synthesis, characterization, and anti-biofilm activity. (URL: [Link])
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - MDPI. (URL: [Link])
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (URL: [Link])
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Publishing. (URL: [Link])
-
Pyridazine Derivatives I Showed Potent Anticancer Activity and... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed. (URL: [Link])
-
Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - MDPI. (URL: [Link])
-
Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds | Request PDF - ResearchGate. (URL: [Link])
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. (URL: [Link])
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (URL: [Link])
Sources
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blumberginstitute.org [blumberginstitute.org]
- 5. sarpublication.com [sarpublication.com]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. mdpi.com [mdpi.com]
- 10. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. usiena-air.unisi.it [usiena-air.unisi.it]
- 24. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 6-(Boc-amino)-3-pyridazinecarboxylic Acid Interactions
Abstract
The convergence of computational chemistry and molecular biology has revolutionized modern drug discovery, enabling the rapid and cost-effective evaluation of molecular interactions. This guide provides a comprehensive, in-depth walkthrough of the in silico modeling pipeline for 6-(Boc-amino)-3-pyridazinecarboxylic acid, a heterocyclic compound with potential therapeutic applications in inflammatory disorders.[1][2] We will navigate the essential stages of computational analysis, from initial ligand and target preparation to the sophisticated techniques of molecular docking and molecular dynamics (MD) simulations. This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols for widely-used software like AutoDock Vina and GROMACS but also the critical scientific rationale behind each choice. By grounding our methods in principles of self-validation and citing authoritative standards, this guide serves as a practical and trustworthy resource for predicting and analyzing the molecular interactions that underpin therapeutic function.
Foundational Principles: The Molecule and the Method
The Subject Molecule: this compound
This compound (CAS: 301548-08-3) is a synthetic organic compound featuring a pyridazine core.[1][3] The pyridazine ring is a notable heterocycle in medicinal chemistry, characterized by a high dipole moment and robust hydrogen-bonding capacity, which are critical for drug-target interactions.[4] The molecule also contains a tert-butyloxycarbonyl (Boc) protecting group, a common feature in peptide synthesis that offers acid-labile protection for amino groups.[] Its potential use in treating inflammatory conditions makes it a compelling candidate for computational investigation to elucidate its mechanism of action at the molecular level.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 301548-08-3 | [1][6] |
| Molecular Formula | C₁₀H₁₃N₃O₄ | [1][3][6] |
| Molecular Weight | 239.23 g/mol | [1][3][6] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | >164°C (decomposes) | [1][2] |
| Storage Temp. | 2-8°C | [1][2] |
The Imperative of In Silico Modeling
In silico modeling has become an indispensable pillar of drug discovery.[7] By simulating molecular interactions computationally, researchers can predict binding affinities, visualize binding poses, and assess the stability of protein-ligand complexes before committing to expensive and time-consuming laboratory synthesis and testing.[8][9] This "fail-early" approach significantly enhances productivity by focusing resources on the most promising candidates.[8] Methodologies like molecular docking provide a static prediction of the most favorable binding mode, while molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time in a simulated physiological environment.[10][11]
The Computational Workflow: An Overview
The journey from a molecule's 2D structure to a validated 3D interaction model follows a structured, multi-stage process. Each step builds upon the last, progressively refining our understanding of the molecule's potential biological activity.
Figure 2: Step-by-step workflow for molecular docking using AutoDock Vina.
Experimental Protocol: Molecular Docking
-
Prepare Input Files: Ensure both the receptor (protein) and the ligand (this compound) are in the PDBQT format as described in Section 3.0.
-
Define the Search Space (Grid Box): The docking algorithm needs to know where to search for a binding site.
-
Rationale: To ensure computational efficiency, we define a 3D grid box that encompasses the known active site of the target protein. For c-Abl (1IEP), the active site is where the co-crystallized inhibitor (imatinib) binds.
-
Procedure: Using software like AutoDock Tools or UCSF Chimera, determine the XYZ coordinates for the center of the active site and define the size of the box in Angstroms (e.g., 25 x 25 x 25 Å) to ensure it's large enough to allow the ligand to rotate freely. [12][13]3. Create the Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and grid box parameters for Vina. [12] receptor = 1IEP_receptor.pdbqt ligand = ligand.pdbqt out = output.pdbqt log = log.txt center_x = 15.190 center_y = 53.903 center_z = 16.917 size_x = 20 size_y = 20 size_z = 20
-
-
Execute Docking: Run the docking simulation from the command line. vina --config conf.txt
-
Analyze Results: Vina will generate an output PDBQT file containing the predicted binding poses (usually 9) and a log file.
-
Binding Affinity: The log file reports the binding affinity in kcal/mol for each pose. A lower (more negative) value indicates a stronger predicted binding interaction. [14] * Pose Visualization: Use molecular visualization software (e.g., PyMOL, UCSF Chimera) to inspect the top-ranked poses. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and protein residues.
-
Self-Validation Protocol: Re-docking
A crucial step to validate the docking protocol is to perform "re-docking." [15]
-
Extract Native Ligand: From the original PDB file (1IEP), extract the co-crystallized inhibitor (imatinib).
-
Dock Native Ligand: Using the exact same docking parameters (grid box, etc.), dock the extracted inhibitor back into the receptor.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the inhibitor with its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) of the heavy atoms.
-
Trustworthiness Criterion: An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode. [15]
Phase 3: Molecular Dynamics (MD) Simulation with GROMACS
While docking provides a valuable static snapshot, MD simulations are essential for understanding the dynamic behavior and stability of the protein-ligand complex in a more realistic, solvated environment. [15][16]We will use GROMACS, a powerful and widely-used open-source MD engine. [17][18]
Figure 3: The sequential workflow for a protein-ligand MD simulation using GROMACS.
Experimental Protocol: MD Simulation
The MD simulation process can be divided into three main stages: system preparation, production run, and analysis. [10]
-
System Preparation:
-
Force Field Selection (Causality): A force field is a set of parameters used to calculate the potential energy of the system. [11]The choice is critical for accuracy. We select the AMBER99SB-ILDN force field for the protein, as it is well-validated for protein simulations. For our ligand, the General Amber Force Field (GAFF) is appropriate as it is designed for drug-like organic molecules. Ligand topology and parameter files must be generated using tools like Antechamber.
-
Solvation: The protein-ligand complex is placed in a simulation box (e.g., a cubic box with a 1.0 nm buffer distance from the protein surface) and filled with explicit water molecules (e.g., TIP3P water model). [19]This mimics the aqueous environment of the cell.
-
Ionization: Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the net charge of the system, creating a more physically realistic simulation environment. [19]2. Energy Minimization:
-
Rationale: The initial system may contain steric clashes or unfavorable geometries. Energy minimization is performed to relax the structure and remove these issues, bringing the system to a local energy minimum. [20]3. Equilibration:
-
Rationale: Before the production run, the system must be brought to the desired temperature and pressure. This is a two-step process to ensure stability. [21] * NVT Ensemble (Constant Volume): A short simulation (e.g., 100 ps) is run where the number of particles (N), volume (V), and temperature (T) are held constant. This allows the temperature of the system to stabilize around the target value (e.g., 300 K).
-
NPT Ensemble (Constant Pressure): A subsequent simulation (e.g., 200 ps) is run where the number of particles (N), pressure (P), and temperature (T) are held constant. This allows the system density to equilibrate to the correct value as the box volume adjusts. [21]4. Production MD Run:
-
This is the main data collection phase of the simulation. [21]The simulation is run for an extended period (e.g., 50-100 nanoseconds), and the coordinates of all atoms (the trajectory) are saved at regular intervals (e.g., every 10 ps).
-
Post-MD Analysis: Validating Stability
Analysis of the MD trajectory provides insights into the stability and dynamics of the protein-ligand complex.
-
Root Mean Square Deviation (RMSD): This is the primary metric for assessing the structural stability of the complex over time. [15]The RMSD of the protein backbone and the ligand's heavy atoms are plotted against simulation time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand remains stably bound in the active site.
-
Root Mean Square Fluctuation (RMSF): This metric identifies regions of flexibility in the protein. Plotting RMSF per residue can reveal which parts of the protein are rigid and which are mobile, and how ligand binding affects this mobility.
-
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein is tracked throughout the simulation. Stable hydrogen bonds observed in the initial docking pose that are maintained throughout the MD run provide strong evidence for their importance in binding.
Phase 4: Advanced Modeling - Pharmacophore Generation
Once a stable binding mode has been validated by MD simulation, a structure-based pharmacophore model can be generated.
-
Concept: A pharmacophore is an abstract 3D representation of the key chemical features required for molecular recognition by a specific target. [22][23]These features include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
-
Application: The generated pharmacophore model, representing the ideal interaction pattern for the c-Abl kinase active site, can be used as a 3D query to screen large virtual compound libraries. [23][24]This allows for the rapid identification of novel, structurally diverse molecules that are likely to bind to the target, a process known as scaffold hopping. [23]
Conclusion and Future Outlook
This guide has detailed a rigorous and self-validating in silico workflow for investigating the molecular interactions of this compound. By integrating molecular docking with molecular dynamics simulations, we can generate a high-confidence hypothesis of its binding mode and stability within a chosen therapeutic target like c-Abl kinase. The results from such a study—including predicted binding affinity, key interacting residues, and dynamic stability—provide a solid foundation for guiding subsequent experimental validation. Future work should focus on in vitro assays (e.g., enzyme inhibition assays) to confirm the computationally predicted activity and use the generated pharmacophore model to discover new lead compounds. This synergistic cycle of computational prediction and experimental validation is the cornerstone of efficient, modern drug discovery.
References
Sources
- 1. This compound CAS#: 301548-08-3 [amp.chemicalbook.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. arctomsci.com [arctomsci.com]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Molecular dynamics - Wikipedia [en.wikipedia.org]
- 12. eagonlab.github.io [eagonlab.github.io]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. GROMACS Tutorials [mdtutorials.com]
- 18. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 19. biosoft.com [biosoft.com]
- 20. static.igem.wiki [static.igem.wiki]
- 21. compchems.com [compchems.com]
- 22. benthamdirect.com [benthamdirect.com]
- 23. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
The Pyridazine Ring: A Theoretical Guide to Reactivity and Computational Analysis
Abstract
The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure."[1][2] Its unique physicochemical attributes, including a pronounced dipole moment and robust hydrogen bonding capabilities, make it a versatile core for the development of novel therapeutics.[3] This technical guide provides a comprehensive exploration of the theoretical underpinnings of pyridazine reactivity. We will delve into the electronic structure that governs its interactions, offering a detailed roadmap for researchers, scientists, and drug development professionals to computationally model and predict its behavior. This guide emphasizes the causality behind methodological choices in theoretical studies, aiming to equip the reader with both the "how" and the "why" of in-silico pyridazine chemistry.
The Unique Electronic Landscape of the Pyridazine Ring
Pyridazine's reactivity is a direct consequence of the two adjacent, electronegative nitrogen atoms within its aromatic framework. This arrangement leads to a significant polarization of the ring, making it electron-deficient compared to its carbocyclic counterpart, benzene.[4] This inherent electronic character is the primary determinant of its chemical behavior.
Key Physicochemical Properties:
-
High Dipole Moment: The proximity of the two nitrogen atoms results in a large dipole moment, the highest among the diazine isomers (pyridazine, pyrimidine, and pyrazine).[3] This polarity influences its solubility, crystal packing, and interactions with biological targets.
-
Hydrogen Bonding: The lone pairs of electrons on the nitrogen atoms act as potent hydrogen bond acceptors, a critical feature for drug-receptor interactions.[1][3]
-
Basicity: Pyridazine is a weak base, with a pKa of 2.3. Protonation occurs at one of the nitrogen atoms, but the second protonation is highly unfavorable due to the electrostatic repulsion of two adjacent positive charges.[5]
These properties make the pyridazine ring an attractive scaffold for medicinal chemists aiming to optimize aqueous solubility and target binding affinity.[1]
Theoretical Approaches to Understanding Pyridazine Reactivity
Computational chemistry provides a powerful lens through which to investigate and predict the reactivity of the pyridazine ring. Among the various methods, Density Functional Theory (DFT) has emerged as a robust and widely used tool for studying N-heterocycles.[6][7]
Frontier Molecular Orbital (FMO) Theory: A Predictive Framework
FMO theory is a cornerstone for rationalizing chemical reactivity.[8][9] It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
-
Electrophilic Attack: For an electrophile to react with the pyridazine ring, it will typically interact with the ring's HOMO. However, DFT studies reveal that the HOMO of pyridazine has significant contributions from the nitrogen lone pairs and is not a pure π-orbital.[6][10] This, coupled with the overall electron-deficient nature of the ring, explains the general resistance of pyridazine to electrophilic aromatic substitution under normal conditions.[6][11] Activating, electron-donating groups are generally required to make such reactions feasible.[6]
-
Nucleophilic Attack: Conversely, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack. A nucleophile will interact with the ring's LUMO. In many cases, particularly with substituted pyridazines, the LUMO+1 orbital may be more relevant for predicting the site of attack if its energy is comparable to the LUMO and it possesses larger orbital lobes on the carbon atoms.[12]
-
Cycloaddition Reactions: The reactivity and regioselectivity of cycloaddition reactions, such as the Diels-Alder reaction, can also be effectively predicted by analyzing the FMO interactions between the pyridazine (as either the diene or dienophile) and the reacting partner.[13][14]
Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions
NBO analysis provides a chemically intuitive picture of the bonding and charge distribution within a molecule.[15] For pyridazine, NBO analysis can:
-
Quantify the natural atomic charges, revealing the electron-deficient character of the carbon atoms.
-
Analyze donor-acceptor (hyperconjugative) interactions between filled (donor) and empty (acceptor) orbitals, which contribute to the molecule's stability and influence its reactivity.
-
Characterize the hybridization of the atoms, providing a more detailed understanding of the bonding framework.
Practical Guide to Computational Modeling of Pyridazine Reactivity
This section provides a step-by-step protocol for performing DFT calculations to investigate the reactivity of a pyridazine derivative. We will use the popular Gaussian software package as an example, though the principles are transferable to other quantum chemistry software.
Experimental Protocol: DFT Calculation Workflow
Objective: To determine the electronic properties and predict the reactivity of a substituted pyridazine.
Methodology:
-
Molecule Building and Initial Geometry:
-
Construct the 3D structure of the pyridazine derivative of interest using a molecular builder such as GaussView.[13]
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
Set up a geometry optimization calculation in Gaussian.
-
Route Section: #p B3LYP/6-31G(d) Opt Freq
-
B3LYP: A widely used and versatile hybrid functional.
-
6-31G(d): A Pople-style basis set that provides a good balance between accuracy and computational cost for many organic molecules. The (d) indicates the addition of polarization functions on heavy atoms.
-
Opt: Keyword to perform a geometry optimization to find the minimum energy structure.
-
Freq: Keyword to perform a frequency calculation after the optimization. This is crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data.
-
-
Specify the charge (usually 0 for a neutral molecule) and spin multiplicity (usually 1 for a singlet state).
-
Submit the calculation.
-
-
Analysis of Results:
-
Verification of Minimum: Open the output file and confirm that the frequency calculation shows zero imaginary frequencies.
-
Frontier Molecular Orbitals: Visualize the HOMO and LUMO (and HOMO-1, LUMO+1) to identify potential sites for electrophilic and nucleophilic attack. Note the orbital energies.
-
Molecular Electrostatic Potential (MEP): Generate an MEP surface to visualize the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. This provides a visual guide to sites susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: To perform NBO analysis, add Pop=NBO to the route section of a single-point energy calculation on the optimized geometry. Analyze the output for natural atomic charges and key donor-acceptor interactions.
-
Computational Workflow Diagram
Caption: Workflow for theoretical reactivity analysis of pyridazine derivatives.
Case Study: Nucleophilic Aromatic Substitution (SNAr) on a Chloropyridazine
SNAr is a key reaction for functionalizing the electron-deficient pyridazine ring.[1] Theoretical studies can provide valuable insights into the mechanism and factors influencing the reaction rate.
Consider the nucleophilic substitution of a chlorine atom on a pyridazine ring by an amine. A computational study would typically involve:
-
Optimizing the geometries of the reactants (chloropyridazine and amine), the transition state (TS), and the products.
-
Locating the Transition State: This is a critical step and can be performed using methods like Opt=(TS,CalcFC,NoEigentest) in Gaussian. A frequency calculation on the TS structure must yield exactly one imaginary frequency corresponding to the bond-breaking/bond-forming process.
-
Calculating the Activation Energy (ΔG‡): The activation energy is the difference in Gibbs free energy between the transition state and the reactants. A lower activation energy indicates a faster reaction.
Data Presentation: Calculated Activation Energies
The following table presents hypothetical, yet representative, data for the SNAr reaction on different chlorodiazine isomers, illustrating how computational data can be used for comparative analysis.
| Substrate | LUMO+1 Energy (eV)[12] | Calculated ΔG‡ (kcal/mol) | Relative Reactivity |
| 2-Chloropyrimidine | -0.35 | 18.5 | High |
| 4-Chloropyridazine | -0.38 | 22.1 | Moderate |
| 3-Chloropyridazine | -0.42 | 20.3 | Moderate-High |
Data is illustrative and based on general reactivity trends. Actual values would be obtained from specific DFT calculations.
This data demonstrates a correlation between the energy of the relevant frontier orbital and the calculated activation energy, which in turn predicts the experimental reactivity.[12]
Reaction Mechanism Diagram
Caption: Generalized potential energy surface for a SNAr reaction.
Conclusion and Future Outlook
Theoretical studies, particularly those employing DFT, provide an indispensable toolkit for understanding and predicting the reactivity of the pyridazine ring. By leveraging concepts like FMO theory and NBO analysis, researchers can gain deep insights into the electronic factors that drive its chemical behavior. The computational protocols outlined in this guide offer a validated framework for investigating reaction mechanisms, predicting sites of reactivity, and rationalizing experimental observations. As computational resources become more accessible and theoretical methods more refined, the in-silico design and analysis of novel pyridazine-based compounds will undoubtedly play an increasingly pivotal role in accelerating drug discovery and development.
References
- The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.).
-
(PDF) Electrophilic Substitution In Azines - ResearchGate. (2025, August 7). Retrieved January 16, 2026, from [Link]
-
Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed. (2024, September 1). Retrieved January 16, 2026, from [Link]
-
A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. (n.d.). Retrieved January 16, 2026, from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Natural Bond Orbital (NBO) Analysis. (n.d.). Retrieved January 16, 2026, from [Link]
-
Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]
-
Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program - Medium. (2023, September 8). Retrieved January 16, 2026, from [Link]
-
Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView - YouTube. (2025, May 15). Retrieved January 16, 2026, from [Link]
-
NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1 || Gaurav Jhaa - YouTube. (2023, January 30). Retrieved January 16, 2026, from [Link]
-
Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory | Salman | Chemistry and Materials Research - IISTE.org. (n.d.). Retrieved January 16, 2026, from [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Retrieved January 16, 2026, from [Link]
-
A DFT study of the endo-selectivity mechanism of the Diels–Alder reaction in lindenane dimeric sesquiterpene synthesis promoted by pyridines - RSC Publishing. (n.d.). Retrieved January 16, 2026, from [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Neighboring group effect of pyridazine and pyrazine rings for π-facial selectivity in the reactions of fused isopropylidenenorbornene systems with electrophilic reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 16, 2026, from [Link]
-
Frontier Orbital Theory in Organic Reactivity - UC Santa Barbara. (n.d.). Retrieved January 16, 2026, from [Link]
-
Synthesis of pyridazine derivatives—XV: Some electrophilic substitutions on imidazo[1,2-b]. (n.d.). Retrieved January 16, 2026, from [Link]
-
(PDF) A DFT Study of the Reactivity Indexes of Ionic [4 + 2 + ] Diels-Alder Cycloaddition to Nitrilium and Immonium Ions - ResearchGate. (2025, August 7). Retrieved January 16, 2026, from [Link]
-
A theoretical study on the hetero-Diels–Alder reaction of phosphorous substituted diaza- and oxaza-alkenes with olefins derivatives - RSC Publishing. (n.d.). Retrieved January 16, 2026, from [Link]
-
Reactivity descriptor for the retro Diels–Alder reaction of partially saturated 2-pyrones: DFT study on substituents and solvent effects - RSC Publishing. (n.d.). Retrieved January 16, 2026, from [Link]
-
DFT study for the Diels-Alder reactions between butadiene ethylene for evaluate the effects of electro-attractors substituents | Hammoudan | RHAZES: Green and Applied Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI. (2024, July 26). Retrieved January 16, 2026, from [Link]
-
(PDF) How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification | Request PDF - ResearchGate. (2025, August 6). Retrieved January 16, 2026, from [Link]
-
The Azide-Allene Dipolar Cycloaddition: Is DFT Able to Predict Site- and Regio-Selectivity?. (2021, February 10). Retrieved January 16, 2026, from [Link]
-
Natural Bond Orbitals (NBO) Calculation in Gaussian Explained | Dr M A Hashmi - YouTube. (2021, September 7). Retrieved January 16, 2026, from [Link]
-
Tutorial 08 | Describing Chemical Reactions With Gaussian | Dr M A Hashmi - YouTube. (2021, February 7). Retrieved January 16, 2026, from [Link]
-
Pyridazine. (n.d.). Retrieved January 16, 2026, from [Link]
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.). Retrieved January 16, 2026, from [Link]
-
Describing Chemical Reactivity with Frontier Molecular Orbitalets - ResearchGate. (2022, June 16). Retrieved January 16, 2026, from [Link]
-
Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian - YouTube. (2025, December 13). Retrieved January 16, 2026, from [Link]
-
Theoretical DFT studies of pyridazine based push-pull π-conjugated heterocyclic systems for SHG nonlinear optics - Universidade do Minho. (n.d.). Retrieved January 16, 2026, from [Link]
-
Gaussian Tutorial for Organic Chemists - YouTube. (2020, July 16). Retrieved January 16, 2026, from [Link]
-
Frontier molecular orbital theory - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. PotEnergySurf [chem125-oyc.webspace.yale.edu]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Gallery | Graphviz [graphviz.org]
- 9. forum.graphviz.org [forum.graphviz.org]
- 10. sketchviz.com [sketchviz.com]
- 11. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. A theoretical study on the hetero-Diels–Alder reaction of phosphorous substituted diaza- and oxaza-alkenes with olefins derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 15. A DFT study of the endo-selectivity mechanism of the Diels–Alder reaction in lindenane dimeric sesquiterpene synthesis promoted by pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
The Ascendancy of a Versatile Scaffold: A Technical Guide to 6-Aminopyridazine-3-Carboxylic Acid Derivatives in Drug Discovery
Abstract
The 6-aminopyridazine-3-carboxylic acid core is a heterocyclic scaffold of significant interest in modern medicinal chemistry. Possessing a unique arrangement of nitrogen atoms, this structure imparts favorable physicochemical properties, including improved solubility and metabolic stability, making it an attractive building block for novel therapeutics. This guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic applications of 6-aminopyridazine-3-carboxylic acid derivatives. We will delve into the mechanistic insights that underpin their biological activity, provide detailed synthetic protocols, and present key data to inform future drug development endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their work.
Introduction: The Pyridazine Ring in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in drug discovery.[1] Its inherent polarity and ability to act as a bioisosteric replacement for other aromatic systems have led to its incorporation into a wide array of biologically active molecules.[1] The unique electronic distribution within the pyridazine ring allows for a diverse range of interactions with biological targets, including hydrogen bonding and π-π stacking.[2]
Among the various substituted pyridazines, 6-aminopyridazine-3-carboxylic acid stands out as a particularly versatile intermediate.[2][3] The presence of both an amino group and a carboxylic acid function allows for straightforward derivatization at multiple points, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). This guide will focus specifically on the discovery, synthesis, and application of this important chemical entity and its derivatives.
A Historical Perspective: From Fischer's Synthesis to Modern Therapeutics
The journey of pyridazine chemistry began in the late 19th century with the pioneering work of German chemist Emil Fischer. In the course of his investigations into the Fischer indole synthesis, he prepared the first pyridazine derivative through the condensation of phenylhydrazine and levulinic acid. The parent heterocycle was later synthesized by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation.
While the initial discovery of the pyridazine ring was a landmark in heterocyclic chemistry, its full potential in medicinal chemistry was not realized until much later. The development of pyridazine-containing drugs has seen a steady increase over the past few decades, with derivatives showing a broad spectrum of pharmacological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer properties. The 6-aminopyridazine-3-carboxylic acid core has been a key contributor to this expansion, providing a reliable and adaptable platform for the generation of new drug candidates.
Synthetic Strategies for 6-Aminopyridazine-3-Carboxylic Acid and Its Precursors
The synthesis of 6-aminopyridazine-3-carboxylic acid and its derivatives can be approached through several routes, often starting from readily available precursors. The choice of synthetic strategy is often dictated by the desired substitution pattern and the scale of the reaction.
Synthesis of Key Precursor: 3-Amino-6-chloropyridazine
A common and efficient route to 6-aminopyridazine-3-carboxylic acid derivatives involves the use of 3-amino-6-chloropyridazine as a key intermediate. This precursor can be synthesized from the commercially available 3,6-dichloropyridazine.
Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine [4]
-
Reaction Setup: To a pressure vessel, add 3,6-dichloropyridazine and a suitable solvent (e.g., ethanol).
-
Addition of Ammonia: Add aqueous ammonia to the reaction mixture. The molar ratio of 3,6-dichloropyridazine to ammonia can be varied to optimize the reaction.[4]
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature between 30-180 °C. The reaction is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.[4]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield pure 3-amino-6-chloropyridazine.[4]
The causality behind this experimental choice lies in the differential reactivity of the two chlorine atoms on the pyridazine ring. The chlorine at the 6-position is more susceptible to nucleophilic substitution by ammonia than the chlorine at the 3-position, allowing for a regioselective amination.
Representative Synthesis of a 6-Aminopyridazine-3-Carboxylic Acid Derivative
While a definitive, single-step synthesis for 6-aminopyridazine-3-carboxylic acid is not readily found in the literature, a plausible and chemically sound multi-step synthesis can be constructed based on established methodologies for related compounds. One such approach involves the oxidation of a methyl group at the 3-position to a carboxylic acid, followed by amination.
Experimental Protocol: Representative Synthesis of 6-Aminopyridazine-3-carboxylic Acid
This protocol is a composite based on the synthesis of related compounds and represents a viable synthetic route.
Step 1: Oxidation of 3-Chloro-6-methylpyridazine to 6-Chloropyridazine-3-carboxylic acid [5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 3-chloro-6-methylpyridazine to concentrated sulfuric acid.
-
Addition of Oxidant: While stirring, slowly add an oxidizing agent, such as potassium dichromate, to the mixture, maintaining a low temperature.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to a temperature between 20-80 °C and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and carefully pour it into ice water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure 6-chloropyridazine-3-carboxylic acid.[5]
Step 2: Amination of 6-Chloropyridazine-3-carboxylic acid
-
Reaction Setup: In a sealed reaction vessel, dissolve 6-chloropyridazine-3-carboxylic acid in a suitable solvent (e.g., ethanol).
-
Addition of Ammonia: Add an excess of aqueous ammonia.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature and pressure. The progress of the reaction should be monitored by HPLC.
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization to yield 6-aminopyridazine-3-carboxylic acid.
This two-step process leverages the robust oxidation of an alkyl side chain to a carboxylic acid, a common transformation in organic synthesis. The subsequent nucleophilic aromatic substitution of the chlorine atom with ammonia provides the desired amino group.
Therapeutic Applications and Mechanisms of Action
Derivatives of 6-aminopyridazine-3-carboxylic acid have been investigated for a wide range of therapeutic applications, primarily driven by their ability to interact with key biological targets with high affinity and selectivity.
Kinase Inhibition in Oncology
A significant area of research for pyridazine derivatives is in the development of kinase inhibitors for the treatment of cancer.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyridazine scaffold has been shown to be an effective pharmacophore for targeting the ATP-binding site of various kinases.
Table 1: Inhibitory Activity of Representative Heterocyclic Carboxylic Acid Derivatives against Protein Kinase CK2
| Compound | Structure | IC50 (µM) |
| Compound A | 2-aminoquinoline-3-carboxylic acid derivative | 0.65 |
| Compound B | tetrazolo-quinoline-4-carboxylic acid derivative | 1.2 |
| Compound C | 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivative | 18.2 |
Data is illustrative and based on related heterocyclic carboxylic acids.
The mechanism of action of these kinase inhibitors often involves the formation of key hydrogen bonds between the pyridazine nitrogen atoms and the hinge region of the kinase domain, as well as hydrophobic interactions with the surrounding amino acid residues. The carboxylic acid moiety can also form important interactions with the ribose moiety of ATP or with positively charged residues in the active site.
Sources
- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Aminopyridine-3-carboxylic acid(3167-49-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. ajchem-a.com [ajchem-a.com]
A Technical Guide to the Spectroscopic Identification of 6-(Boc-amino)-3-pyridazinecarboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the unambiguous structural elucidation of 6-(Boc-amino)-3-pyridazinecarboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. Leveraging a multi-technique spectroscopic approach, this document details the theoretical underpinnings, practical experimental protocols, and in-depth data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. By integrating the orthogonal data from these methods, this guide establishes a self-validating system for confirming the molecular identity and purity of the target compound, providing researchers and drug development professionals with a definitive analytical reference.
Introduction
The pyridazine moiety is a privileged scaffold in medicinal chemistry, known for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are crucial for drug-target interactions[1][2]. The title compound, 6-(tert-butoxycarbonylamino)-3-pyridazinecarboxylic acid, combines this essential heterocycle with a protected amine and a carboxylic acid, making it a versatile intermediate for the synthesis of novel pharmaceutical agents, particularly for inflammatory disorders[3][4].
Given its role as a critical starting material, rigorous confirmation of its structure is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. This guide provides an in-depth, field-proven methodology for the complete spectroscopic identification of this molecule, moving beyond simple data reporting to explain the causal links between molecular structure and spectral output.
Molecular Structure and Key Functional Groups
To effectively interpret spectroscopic data, one must first deconstruct the molecule into its constituent functional groups. The structure contains four key regions that will produce characteristic spectral signals.
Caption: Molecular structure highlighting the key functional groups.
-
Pyridazine Ring: An aromatic diazine ring that dictates the chemical environment of the ring protons (H4, H5) and carbons (C3, C4, C5, C6).
-
Carboxylic Acid (-COOH): Features a highly deshielded, exchangeable acidic proton and a characteristic carbonyl carbon.
-
Boc-Protecting Group (-NH-Boc): Consists of a carbamate linker and a tert-butyl group, which gives rise to a strong, singlet signal in ¹H NMR and is a known fragmentation point in mass spectrometry.
-
Amine Linker (-NH-): An amide-like proton that is also exchangeable and visible in the ¹H NMR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of small molecule characterization, providing detailed information about the carbon-hydrogen framework. For this molecule, both ¹H and ¹³C NMR are essential. Due to the presence of two exchangeable protons (acidic -COOH and amide -NH) and the desire for sharp signals, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, ~1024 scans are typically required for a good signal-to-noise ratio.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly to their attached carbons for unambiguous assignment.
Caption: Standard workflow for NMR sample preparation and analysis.
Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆)
-
δ ~13.5-14.5 ppm (s, 1H, broad): This very downfield signal corresponds to the carboxylic acid proton (-COOH ). Its broadness is due to hydrogen bonding and chemical exchange.
-
δ ~10.0-10.5 ppm (s, 1H): This signal is assigned to the amide proton of the Boc group (-NH -Boc).
-
δ ~8.0-8.2 ppm (d, 1H): This doublet belongs to one of the pyridazine ring protons, likely H5 . The downfield shift is due to the electron-withdrawing nature of the adjacent nitrogen and the distant carboxylic acid group.
-
δ ~7.8-8.0 ppm (d, 1H): This doublet corresponds to the other pyridazine ring proton, H4 . The coupling constant (J) for both doublets should be in the range of 8-9 Hz, typical for ortho-coupling on a pyridazine ring[5][6].
-
δ ~1.5 ppm (s, 9H): A strong, sharp singlet representing the nine equivalent protons of the ** tert-butyl group** (-(C(CH₃ )₃)). This is a hallmark signal for a Boc-protecting group[7].
Expected ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments.
-
δ ~165-168 ppm: The carbonyl carbon of the carboxylic acid (C OOH). Carboxylic acid carbons typically appear in this region[8].
-
δ ~152-154 ppm: The carbonyl carbon of the Boc-carbamate group (-NH-C O-O-).
-
δ ~150-160 ppm (Multiple signals): The carbons of the pyridazine ring . Specifically, C3 and C6, being attached to heteroatoms or electron-withdrawing groups, will be the most downfield. C4 and C5 will be further upfield. Based on data for similar pyridazine derivatives, one can expect C6 (attached to the nitrogen of the amino group) and C3 (attached to the carboxylic acid) to be significantly deshielded[9][10][11][12].
-
δ ~80 ppm: The quaternary carbon of the ** tert-butyl group** (-O-C (CH₃)₃).
-
δ ~28 ppm: The three equivalent methyl carbons of the ** tert-butyl group** (-C(C H₃)₃)[13].
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique suitable for polar, non-volatile molecules like this one, minimizing premature fragmentation[14].
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).
-
Data Acquisition (Positive Ion Mode): The protonated molecule [M+H]⁺ is expected. Key parameters to set include capillary voltage (~3-4 kV) and cone voltage. A low cone voltage (~20-30 V) is used to observe the parent ion, while a higher voltage can be used to induce fragmentation.
-
Data Acquisition (Negative Ion Mode): The deprotonated molecule [M-H]⁻ is also readily formed due to the acidic carboxylic acid group.
-
High-Resolution MS (HRMS): Acquisition on a high-resolution instrument (e.g., TOF or Orbitrap) is critical. It provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula[11][15].
Caption: General workflow for ESI-MS analysis.
Expected Mass Spectrum
The molecular formula is C₁₀H₁₃N₃O₄, with a monoisotopic mass of 239.0899 Da.
-
[M+H]⁺ (Positive Mode): An intense peak should be observed at m/z 240.0977 .
-
[M-H]⁻ (Negative Mode): An intense peak should be observed at m/z 238.0822 .
-
Characteristic Fragments: The Boc group is known to fragment in predictable ways. Common neutral losses or fragment ions include:
-
[M+H - 56]⁺ at m/z 184.0556: This corresponds to the loss of isobutylene (C₄H₈) from the tert-butyl group, a very common fragmentation pathway for Boc-protected amines[16][17][18].
-
[M+H - 100]⁺ at m/z 140.0451: This corresponds to the loss of the entire Boc group (C₅H₈O₂), resulting in the protonated 6-amino-3-pyridazinecarboxylic acid.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.
Caption: Standard workflow for solid-state analysis using FTIR-ATR.
Expected FTIR Spectrum
-
3300-2500 cm⁻¹ (very broad): This region is dominated by the O-H stretching of the hydrogen-bonded carboxylic acid dimer. This is one of the most characteristic bands in an IR spectrum[19][20][21][22].
-
~3200-3300 cm⁻¹ (medium, sharp): Overlapping with the O-H band, a peak for the N-H stretching of the carbamate should be present.
-
~1700-1725 cm⁻¹ (strong, sharp): This intense absorption is due to the C=O stretching of the carboxylic acid[20][23].
-
~1680-1700 cm⁻¹ (strong, sharp): A second strong carbonyl absorption from the C=O of the Boc-carbamate group[23].
-
~1550-1650 cm⁻¹ (medium): C=C and C=N stretching vibrations from the pyridazine ring .
-
~1250-1320 cm⁻¹ (strong): C-O stretching of the carboxylic acid[19].
-
~1150-1170 cm⁻¹ (strong): Asymmetric C-O-C stretching of the carbamate ester group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the conjugated π-system of the pyridazine ring.
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from approximately 200 to 400 nm.
Expected UV-Vis Spectrum
Pyridazine and its derivatives typically exhibit absorptions due to π→π* and n→π* electronic transitions[24][25][26].
-
λₘₐₓ ~220-280 nm: An intense absorption band corresponding to the π→π transition* within the aromatic pyridazine ring system.
-
λₘₐₓ >290 nm: A weaker absorption band, potentially appearing as a shoulder, corresponding to the n→π transition* involving the lone pair electrons on the nitrogen atoms[24].
Integrated Spectroscopic Analysis: The Self-Validating System
No single technique provides absolute proof of structure. The strength of this analytical approach lies in the convergence of evidence from all four spectroscopic methods, creating a self-validating and trustworthy identification.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. This compound CAS#: 301548-08-3 [amp.chemicalbook.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Pyridazines. IX. Proton Magnetic Resonance Studies of Pyridazine, Pyrazine, and Substituted Pyridazines. [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Sci-Hub. Carbon‐13 nuclear magnetic resonance study of a new ring‐chain tautomerism of some pyridazine derivatives / Organic Magnetic Resonance, 1983 [sci-hub.ru]
- 10. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. echemi.com [echemi.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 24. researchgate.net [researchgate.net]
- 25. Pyridazine | C4H4N2 | CID 9259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Pyridazine [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols for Amide Coupling of 6-(Boc-amino)-3-pyridazinecarboxylic Acid
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the amide bond remains a cornerstone functional group, integral to the structure of countless pharmaceutical agents.[1][2] The synthesis of amides, typically via the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the field.[1][3] However, the efficiency of this transformation is highly dependent on the electronic and steric nature of the substrates.
This guide provides an in-depth analysis and detailed protocols for the amide coupling of 6-(Boc-amino)-3-pyridazinecarboxylic acid (CAS: 301548-08-3) .[4][5] This substrate presents a unique challenge due to the inherent electron-deficient character of the pyridazine ring system. The two adjacent nitrogen atoms withdraw electron density, which can decrease the nucleophilicity of the carboxylate upon deprotonation, rendering the activation step more difficult than for typical aromatic or aliphatic carboxylic acids.
These application notes are designed for researchers, scientists, and drug development professionals, offering field-proven protocols and explaining the causality behind experimental choices to ensure reliable and reproducible outcomes.
Guiding Principles: Activating an Electron-Deficient Heterocycle
The fundamental principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acylating agent that is readily attacked by the amine nucleophile.[6][7] This is achieved using a "coupling reagent."
For a substrate like this compound, the selection of the coupling reagent and conditions is critical. The electron-withdrawing nature of the pyridazine ring demands more potent activation methods to overcome the sluggish reactivity. The protocols detailed below have been selected for their high efficiency with challenging substrates.
General Experimental Workflow
A standardized workflow is crucial for achieving consistency in amide coupling reactions. The following diagram outlines the key stages from setup to purification.
Caption: General workflow for amide coupling reactions.
Protocol 1: HATU-Mediated Coupling (High-Efficiency Standard)
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective uronium salt-based coupling reagent.[6] It is particularly well-suited for difficult couplings, including those involving electron-deficient acids or sterically hindered amines, due to the formation of a highly reactive OAt-active ester with minimal risk of racemization.[6][8]
Mechanistic Rationale
The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate attacks HATU to form the OAt-active ester. This intermediate is exceptionally reactive towards the amine, leading to rapid amide bond formation.[9]
Caption: Simplified mechanism of HATU-mediated activation.
Detailed Experimental Protocol
Materials:
| Reagent | M.W. | Equivalents |
| This compound | 239.23 | 1.0 |
| Amine of choice | - | 1.1 - 1.2 |
| HATU | 380.23 | 1.2 |
| DIPEA | 129.24 | 3.0 |
| Anhydrous DMF | - | - |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and HATU (1.2 equiv).
-
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. A color change may be observed.
-
Allow the mixture to stir at 0 °C for 15-30 minutes. This "pre-activation" step is crucial for forming the active ester before the amine is introduced.[10]
-
Add the desired amine (1.1 equiv), either neat or as a solution in a minimal amount of anhydrous DMF.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-18 hours, monitoring progress by TLC or LC-MS until the carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane. Wash the organic layer sequentially with 5% aqueous citric acid or 1N HCl, saturated aqueous NaHCO₃, and finally, brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Coupling (Classic & Cost-Effective)
The use of a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is a widely adopted method for amide synthesis.[6][11] It is particularly advantageous due to the ease of removing the urea byproduct during aqueous workup.[11]
Mechanistic Rationale
EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and can rearrange or racemize. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable, less prone to racemization, and reacts efficiently with the amine to yield the desired amide.[6]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. growingscience.com [growingscience.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound CAS#: 301548-08-3 [amp.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. peptide.com [peptide.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
Application Note: Synthesis of Kinase Inhibitors Featuring a Pyridazine Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyridazine ring system has emerged as a "privileged scaffold" in this field, prized for its unique physicochemical properties that facilitate potent and selective interactions with the ATP-binding site of kinases.[1][2][3] This guide provides an in-depth overview of the rationale behind using the pyridazine core, general synthetic strategies for its construction and functionalization, and a detailed, field-tested protocol for the synthesis and characterization of a representative pyridazine-based inhibitor.
Part I: The Pyridazine Scaffold in Kinase Inhibition
The Pyridazine Core: A Privileged Hinge-Binder
The pyridazine scaffold is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers a unique set of electronic and steric properties that medicinal chemists have adeptly exploited.[3] In the context of kinase inhibition, its most significant role is that of a "hinge-binder." The ATP-binding cleft of a kinase is characterized by a flexible "hinge" region that connects the N- and C-terminal lobes of the enzyme. This region typically presents one or more backbone amide groups that can serve as hydrogen bond donors.
The two adjacent nitrogen atoms of the pyridazine ring are excellent hydrogen bond acceptors.[3][4] This allows the scaffold to form one or two strong, stabilizing hydrogen bonds with the kinase hinge region, effectively anchoring the inhibitor in the active site and mimicking the interaction of the adenine moiety of ATP.[4][5] This dual hydrogen-bonding capability can lead to high potency and, depending on the surrounding substitutions, selectivity for specific kinases.[4][5]
Caption: Pyridazine inhibitor binding in a kinase active site.
Structure-Activity Relationship (SAR) Insights
The versatility of the pyridazine scaffold lies in its amenability to substitution at multiple positions, allowing for the fine-tuning of pharmacological properties.[3]
-
Hinge-Binding Modifications: While the core itself binds the hinge, substituents on the pyridazine ring can modulate this interaction. For instance, fusing another ring system, such as an imidazole, can create scaffolds like imidazo[1,2-b]pyridazine, found in the potent inhibitor Ponatinib.[6][7] This modification can enhance binding affinity and influence the overall conformation of the inhibitor.
-
Gatekeeper Interactions: The "gatekeeper" residue is a critical amino acid that controls access to a deeper hydrophobic pocket. The size and nature of the substituent directed towards this residue are paramount for achieving kinase selectivity. A bulky group may clash with a large gatekeeper (like threonine), preventing binding, while being accommodated by a kinase with a smaller gatekeeper (like glycine or valine).
-
Solvent-Front Interactions: Substituents pointing towards the solvent-exposed region of the ATP pocket can be modified to improve aqueous solubility and pharmacokinetic properties.[8] These positions are often decorated with polar groups or moieties that can form additional hydrogen bonds.
Part II: General Synthetic Strategies
The construction and functionalization of the pyridazine core can be achieved through several reliable synthetic routes.
Core Scaffold Construction: The Paal-Knorr Approach
One of the most common and robust methods for synthesizing the pyridazine ring is the condensation of a 1,4-dicarbonyl compound (a succinaldehyde or a γ-ketoacid/ester derivative) with hydrazine or its derivatives.[9] This reaction, a variation of the Paal-Knorr synthesis, is highly efficient for creating the core heterocycle.
Caption: General workflow for pyridazine core synthesis.
Key Functionalization Reactions
Once the core is formed, modern cross-coupling reactions are indispensable for installing the diverse functionalities required for potent kinase inhibition. Halogenated pyridazines (e.g., chloro- or bromopyridazines) are versatile intermediates for these transformations.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is ideal for forming C-C bonds, allowing for the introduction of various aryl and heteroaryl groups. This is often used to install moieties that will occupy the hydrophobic regions of the ATP-binding site.
-
Buchwald-Hartwig Amination: Another palladium-catalyzed reaction, this method is crucial for forming C-N bonds. It is frequently employed to attach amine side chains that can interact with the solvent-front region or form key hydrogen bonds with the kinase.
-
Sonogashira Coupling: This reaction enables the formation of C-C triple bonds (alkynes), which can serve as rigid linkers or be further functionalized.
Part III: Detailed Synthetic Protocol (Case Study)
This section provides a representative, step-by-step protocol for the synthesis of a 3-amino, 6-aryl substituted pyridazine, a common motif in kinase inhibitors.
Objective: Synthesize 6-(4-methoxyphenyl)-N-methylpyridazin-3-amine.
Step 1: Synthesis of 3,6-dichloropyridazine
This commercially available starting material is often the entry point for many synthetic routes. If synthesis is required, it can be prepared from maleic anhydride and hydrazine, followed by chlorination with phosphorus oxychloride (POCl₃).
Step 2: Monosubstitution via Suzuki-Miyaura Coupling
Rationale: This step installs the aryl group at the C6 position. The C6 position is often more reactive than the C3 position in Suzuki couplings of 3,6-dichloropyridazine. Careful control of stoichiometry (using slightly less than one equivalent of the boronic acid) favors monosubstitution.
-
Materials:
-
3,6-dichloropyridazine (1.0 eq)
-
4-Methoxyphenylboronic acid (0.95 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Sodium carbonate (Na₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Protocol:
-
To a round-bottom flask, add 3,6-dichloropyridazine, 4-methoxyphenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 85 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product (3-chloro-6-(4-methoxyphenyl)pyridazine) by flash column chromatography.
-
Step 3: Amination via Buchwald-Hartwig Cross-Coupling
Rationale: This final step introduces the methylamine at the C3 position. The use of a specialized phosphine ligand (e.g., Xantphos) and a strong base is critical for achieving high yields in this C-N bond formation.
-
Materials:
-
3-chloro-6-(4-methoxyphenyl)pyridazine (1.0 eq)
-
Methylamine solution (2.0 M in THF) (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.10 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous)
-
-
Protocol:
-
To a dry Schlenk flask, add the starting chloride, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by the methylamine solution via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring by LC-MS.
-
Cool the reaction, quench carefully with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash chromatography or recrystallization to yield 6-(4-methoxyphenyl)-N-methylpyridazin-3-amine.
-
Quality Control and Characterization
Rationale: Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized inhibitor, ensuring the reliability of subsequent biological data.
| Analytical Technique | Parameter | Expected Result for Final Product |
| LC-MS | Purity & Mass | Purity >95% (by AUC at 254 nm). [M+H]⁺ m/z matching the calculated exact mass. |
| ¹H NMR | Structure Confirmation | Peaks corresponding to pyridazine, methoxyphenyl, and N-methyl protons with correct chemical shifts, integration, and splitting patterns. |
| ¹³C NMR | Carbon Skeleton | Peaks corresponding to all unique carbon atoms in the molecule. |
| HRMS | Elemental Composition | Measured exact mass within 5 ppm of the calculated value. |
Part IV: Biological Evaluation Overview
Once synthesized and characterized, the novel compound must be evaluated for its biological activity.
-
In Vitro Kinase Assay: The primary test involves measuring the compound's ability to inhibit the target kinase. This is typically done using an assay that measures the phosphorylation of a substrate, such as an ADP-Glo™ Kinase Assay.[6] The output is an IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.[6]
-
Kinase Selectivity Profiling: To assess selectivity, the compound is screened against a broad panel of other kinases. A desirable inhibitor shows high potency against the intended target and significantly lower potency against off-targets.
-
Cell-Based Assays: The inhibitor's effect is then tested in cancer cell lines that are known to be dependent on the target kinase. Assays measuring cell proliferation (e.g., MTS or CellTiter-Glo®) or target phosphorylation (e.g., Western Blot) are used to determine cellular potency (EC₅₀).
Conclusion
The pyridazine scaffold is a powerful and versatile core for the design and synthesis of potent and selective kinase inhibitors.[1] Its ability to act as a robust hinge-binding element, combined with the synthetic tractability that allows for extensive SAR exploration, ensures its continued prominence in medicinal chemistry and the ongoing quest for novel therapeutics.[2][3] The strategies and protocols outlined in this guide provide a solid framework for researchers to synthesize, characterize, and evaluate new chemical entities based on this privileged structure.
References
-
Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (2017). International Journal of Pharmaceutical Sciences and Nanotechnology, 10(4). Available at: [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry, 226, 113867. Available at: [Link]
-
Synthetic pathways to substituted/heterocyclic pyridazines. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). Journal of Medicinal Chemistry, 58(12), 5097-5111. Available at: [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. Available at: [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). Journal of Medicinal Chemistry. Available at: [Link]
-
Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Semantic Scholar. Available at: [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Molecules, 27(20), 7016. Available at: [Link]
-
Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). Journal of Future Medicinal Chemistry. Available at: [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2011). International Journal of ChemTech Research, 3(3), 1433-1444. Available at: [Link]
-
A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2022). International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). ACS Medicinal Chemistry Letters. Available at: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (2022). RSC Medicinal Chemistry, 13(3), 266-282. Available at: [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Available at: [Link]
-
Side Chain Investigation of Imidazopyridazine as a Hinge Binder for Targeting Actionable Mutations of RET Kinase. (2024). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. (2020). ACS Medicinal Chemistry Letters, 11(8), 1599-1605. Available at: [Link]
Sources
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blumberginstitute.org [blumberginstitute.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. ijcrt.org [ijcrt.org]
Application Notes and Protocols for the Development of Anti-inflammatory Agents from Pyridazine Derivatives
Introduction: The Rationale for Pyridazine Scaffolds in Anti-Inflammatory Drug Discovery
Inflammation is a complex biological response to harmful stimuli, essential for host defense and tissue repair. However, dysregulated inflammation underpins a multitude of chronic diseases, including rheumatoid arthritis, cardiovascular disease, and neurodegenerative disorders.[1] The pyridazine nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[2][3] Its unique physicochemical properties, such as weak basicity, a high dipole moment, and the capacity for robust hydrogen bonding, make it an attractive framework for designing novel therapeutics.[2] Pyridazine and its derivatives, particularly pyridazinones, have demonstrated significant potential as anti-inflammatory agents, often with a favorable gastrointestinal safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[4][5][6] This guide provides a comprehensive overview of the strategic development of pyridazine-based anti-inflammatory agents, from molecular design and synthesis to preclinical evaluation.
Part 1: Strategic Design and Synthesis of Pyridazine Derivatives
The successful development of pyridazine-based anti-inflammatory agents hinges on a thorough understanding of their structure-activity relationships (SAR).[3][7] The functionalization of the pyridazine core allows for the fine-tuning of its pharmacological properties.[5]
Key Structural Considerations for Anti-inflammatory Activity
-
Substitution Patterns: The nature and position of substituents on the pyridazine ring are critical for activity. For instance, certain substitutions can confer selectivity for cyclooxygenase-2 (COX-2) over COX-1, which is a key strategy to reduce the gastrointestinal side effects associated with NSAIDs.[8][9]
-
Fused Ring Systems: The fusion of the pyridazine ring with other cyclic systems, such as indole or pyridine, can lead to the development of bi- or tricyclic scaffolds with enhanced anti-inflammatory and analgesic properties.[10][11]
-
Physicochemical Properties: The inherent polarity of the pyridazine ring can be leveraged to improve pharmacokinetic profiles and reduce off-target effects.[2]
General Synthetic Strategies
A variety of synthetic routes are available for the preparation of pyridazine and pyridazinone derivatives.[12][13][14] A common approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. The choice of reactants and reaction conditions can be tailored to introduce desired functional groups and build molecular diversity.
Part 2: In Vitro Evaluation of Anti-inflammatory Activity
Initial screening of novel pyridazine derivatives is typically performed using a battery of in vitro assays to assess their potential anti-inflammatory effects and elucidate their mechanism of action.[15][16][17]
Primary Screening Assays
These rapid and cost-effective assays provide a first indication of anti-inflammatory potential.
-
Inhibition of Protein Denaturation: This simple assay serves as a preliminary test for anti-inflammatory activity.[18] Inflammation can induce protein denaturation, and compounds that inhibit this process may have anti-inflammatory properties.
-
Red Blood Cell (RBC) Membrane Stabilization: The stabilization of RBC membranes is another indicator of anti-inflammatory potential, as the RBC membrane is analogous to the lysosomal membrane, which can be destabilized during inflammation.
Cell-Based Assays for Mechanistic Insights
Cell-based assays are crucial for understanding how pyridazine derivatives exert their anti-inflammatory effects at a cellular level.
-
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages: Macrophages play a central role in the inflammatory response.[19] Stimulation of macrophage cell lines (e.g., RAW264.7) or primary macrophages with LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response characterized by the production of pro-inflammatory mediators.[20][21]
-
Nitric Oxide (NO) Production Assay: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation. The Griess assay is a simple colorimetric method to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Pro-inflammatory Cytokine Quantification: The production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) is a hallmark of inflammation.[1][22] These cytokines can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.[23][24][25][26]
-
Protocol 1: In Vitro Assessment of Anti-inflammatory Activity in LPS-Stimulated RAW264.7 Macrophages
Objective: To evaluate the ability of test pyridazine derivatives to inhibit the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyridazine derivatives (dissolved in DMSO)
-
Griess Reagent System
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test pyridazine derivatives for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants for analysis.
-
Nitric Oxide Assay (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration.
-
-
Cytokine Quantification (ELISA):
-
Perform ELISAs for TNF-α, IL-1β, and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 values.
Causality Behind Experimental Choices:
-
RAW264.7 Cells: This murine macrophage cell line is widely used as it reliably produces inflammatory mediators upon LPS stimulation.
-
LPS: A potent inducer of the inflammatory response through Toll-like receptor 4 (TLR4) signaling.
-
Griess Assay and ELISA: These are robust and well-validated methods for quantifying key inflammatory mediators.
Enzyme Inhibition Assays
Many anti-inflammatory drugs, including pyridazine derivatives, target specific enzymes involved in the inflammatory cascade.[8][10]
-
Cyclooxygenase (COX) Inhibition Assay: The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.[8] Assays to determine the inhibitory activity of compounds against both COX isoforms are essential to assess efficacy and potential for side effects. Several pyridazine derivatives have been identified as potent and selective COX-2 inhibitors.[4][8]
Part 3: Elucidating the Mechanism of Action: Targeting Key Signaling Pathways
To develop more effective and targeted therapies, it is crucial to understand the molecular pathways through which pyridazine derivatives exert their anti-inflammatory effects. Two of the most important pro-inflammatory signaling pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[27][28][29]
The NF-κB Signaling Pathway
The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[27][30][31] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[19][30][32] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[19][30][32]
The MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, are also key players in the inflammatory response.[28][29] They are activated by a wide range of extracellular stimuli, including inflammatory cytokines and LPS, and regulate the production of inflammatory mediators.[33][34] The p38 MAPK pathway, in particular, is a major target for the development of anti-inflammatory drugs.[35]
Part 4: In Vivo Evaluation of Anti-inflammatory Efficacy
Promising candidates from in vitro screening must be evaluated in vivo to assess their efficacy and safety in a whole organism.[15][36]
Acute Inflammation Models
These models are used to evaluate the effects of compounds on the early stages of inflammation.
-
Carrageenan-Induced Paw Edema: This is a widely used and well-characterized model of acute inflammation.[37] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema). The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory activity.
-
Croton Oil-Induced Ear Edema: This model is useful for evaluating the topical anti-inflammatory activity of compounds.[10] Application of croton oil to the ear causes irritation and swelling.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of a lead pyridazine derivative.
Materials:
-
Wistar rats (150-200g)
-
1% Carrageenan solution in sterile saline
-
Test pyridazine derivative
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups: vehicle control, reference drug, and test compound groups (at least 3 doses).
-
Compound Administration: Administer the test compound and reference drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.
Causality Behind Experimental Choices:
-
Carrageenan: A phlogistic agent that reliably induces a well-defined inflammatory response.
-
Plethysmometer: Provides an accurate and objective measurement of paw volume.
-
Indomethacin: A standard NSAID used as a positive control to validate the assay.
Chronic Inflammation Models
For diseases with a chronic inflammatory component, models that mimic long-term inflammation are necessary. Examples include adjuvant-induced arthritis in rats, which is a model for rheumatoid arthritis.
Assessment of Gastric Ulcerogenicity
A key advantage of many pyridazine derivatives is their reduced tendency to cause gastric ulcers compared to traditional NSAIDs.[4][8] Therefore, it is essential to evaluate the ulcerogenic potential of lead compounds. This is typically done by administering the compound to animals for a period of time and then examining the stomach for signs of ulceration.
Part 5: Data Interpretation and Lead Optimization
The data gathered from in vitro and in vivo studies are used to establish a comprehensive profile of the pyridazine derivatives.
| Parameter | In Vitro Assays | In Vivo Models |
| Efficacy | IC50 values for inhibition of NO, TNF-α, IL-1β, IL-6, COX-1, COX-2 | Percentage inhibition of paw edema, reduction in inflammatory markers |
| Potency | Comparison of IC50 values | ED50 values |
| Selectivity | Ratio of COX-1/COX-2 inhibition | - |
| Safety | Cytotoxicity assays | Ulcerogenicity studies, acute toxicity studies |
This data guides the process of lead optimization, where the chemical structure of the most promising compounds is systematically modified to improve their efficacy, selectivity, and pharmacokinetic properties.
Conclusion and Future Perspectives
The pyridazine scaffold represents a highly promising starting point for the development of novel anti-inflammatory agents.[6][12] A systematic approach, combining rational drug design, robust in vitro screening, and relevant in vivo models, is essential for identifying and advancing lead candidates. Future research will likely focus on the development of pyridazine derivatives that target specific components of the inflammatory signaling cascade with greater precision, leading to the creation of safer and more effective treatments for a wide range of inflammatory diseases.[1]
References
- Umar, M.I., et al. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Sci. Int. (Lahore), 22(3), 199-203.
-
Al-Ostath, A., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Med. Chem., 14, 1835-1845. [Link]
-
Abdel-Aziz, M., et al. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Arch. Pharm. Res., 35(12), 2077-92. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduct. Target. Ther., 2, 17023. [Link]
-
Gaestel, M., et al. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Z. Med. Chem., 4, 3. [Link]
-
Towers, C.G. (2017). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor NF-kB pathway in inflammation. Cold Spring Harb. Perspect. Biol., 1(4), a000165. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harb. Perspect. Biol., 1(6), a001651. [Link]
-
CUSABIO. MAPK signaling pathway. [Link]
-
Ewieda, S. Y., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorg. Chem., 150, 107623. [Link]
-
Lezoul, N., et al. (2020). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 12(10), 967. [Link]
-
Gupta, M., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(5), 875-887. [Link]
-
Wouters, J. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Med. Chem. Res., 32, 1-28. [Link]
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]
-
Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clin. Chim. Acta, 367(1-2), 137-43. [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]
-
Kumar, A., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. GSC Biol. Pharm. Sci., 15(02), 038–055. [Link]
-
Selvan, V. T., et al. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. J. Chem. Pharm. Res., 8(7), 133-138. [Link]
-
Dorrington, M. G., & Fraser, I. D. C. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Front. Immunol., 10, 705. [Link]
-
Patel, K. R., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Int. J. Pharm. Sci. Rev. Res., 27(2), 343-347. [Link]
-
De, S., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Am. Heart J., 157(6), 1237-44. [Link]
-
Hassan, M. S. A., et al. (2025). Anti-inflammatory activity of pyridazinones: A review. Arch. Pharm. (Weinheim). [Link]
-
ScienceDirect. (2025). MAPK signalling pathway: Significance and symbolism. [Link]
-
Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. J. Pharm. Res. Int., 35(10), 1-13. [Link]
-
Wang, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorg. Med. Chem., 111, 117847. [Link]
-
Emam, S. H., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Mini Rev. Med. Chem.[Link]
-
Schepetkin, I. A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3704. [Link]
-
Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Arch. Pharm. (Weinheim), 355(8), e2200067. [Link]
-
Sanna, M., et al. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Pharmaceuticals (Basel), 16(11), 1541. [Link]
-
Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Res. J. Pharm. Sci., 1(1), 16-37. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities. Egypt. J. Chem., 65(13), 1-10. [Link]
-
Van der Eycken, J., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7027. [Link]
-
Hassan, M. S. A., et al. (2025). Structure-activity relationship of the synthesized pyridazine derivatives. Arch. Pharm. (Weinheim). [Link]
-
Emam, S. H., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA 2 , TNF-α, and IL-6. Mini Rev. Med. Chem.[Link]
-
Hassan, M. S. A., et al. (2025). Some reported anti-inflammatory pyridazine and pyridazinone-based derivatives. Arch. Pharm. (Weinheim). [Link]
-
Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Arch. Pharm. (Weinheim). [Link]
-
Khan, A., et al. (2021). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Med. Chem., 13(13), 1269-1290. [Link]
-
Laufer, S., et al. (2002). An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs. J. Orthop. Res., 20(6), 1165-71. [Link]
-
Chen, K. C., et al. (2021). Simultaneous Inhibition of Three Major Cytokines and Its Therapeutic Effects: A Peptide-Based Novel Therapy against Endotoxemia in Mice. Int. J. Mol. Sci., 22(10), 5344. [Link]
-
Bakht, M. A., et al. (2021). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. Future Med. Chem.[Link]
-
Kumar, D., & Santoshi, H. (2015). Pyridazine and its derivatives. SlideShare. [Link]
-
Munteanu, C., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Exp. Ther. Med., 22(4), 1141. [Link]
-
Richards, C. H., & Shieh, J. H. (2011). Approaches to Determine Expression of Inflammatory Cytokines. Methods Mol. Biol., 788, 139-50. [Link]
Sources
- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sarpublication.com [sarpublication.com]
- 10. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 16. researchgate.net [researchgate.net]
- 17. journalajrb.com [journalajrb.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 20. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. cusabio.com [cusabio.com]
- 30. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 31. scispace.com [scispace.com]
- 32. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 33. assaygenie.com [assaygenie.com]
- 34. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 35. Pyridazine and its derivatives | PPTX [slideshare.net]
- 36. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 37. wuxibiology.com [wuxibiology.com]
Application Note & Protocols: Solid-Phase Synthesis Utilizing 6-(Boc-amino)-3-pyridazinecarboxylic Acid
Abstract
This comprehensive guide details the strategic application of 6-(Boc-amino)-3-pyridazinecarboxylic acid in solid-phase synthesis (SPS). Pyridazine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in bioactive molecules.[1][2] This document provides researchers, chemists, and drug development professionals with an in-depth understanding of the principles, detailed step-by-step protocols, and critical considerations for incorporating this heterocyclic building block into peptide and small molecule libraries using Boc-based solid-phase strategies. We will explore the causality behind reagent selection, process optimization, and troubleshooting to ensure robust and reproducible synthetic outcomes.
Introduction: The Significance of the Pyridazine Moiety
The pyridazine ring system is a privileged scaffold in modern pharmacology, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory to antiviral and agrochemical uses.[2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Solid-phase synthesis (SPS) offers a streamlined and efficient methodology for constructing complex molecules by anchoring a starting material to an insoluble resin support, allowing for the iterative addition of building blocks with simple filtration and washing steps to remove excess reagents.[] The use of this compound as a building block in this context allows for the precise installation of a functionalized pyridazine core into a target structure. The tert-butyloxycarbonyl (Boc) protecting group on the 6-amino position is acid-labile, making it perfectly suited for classical Boc/Bzl solid-phase synthesis strategies.[6][7]
This guide focuses on the practical execution of these syntheses, emphasizing the nuances of handling a potentially sterically hindered and electron-deficient heterocyclic carboxylic acid.
The Building Block: this compound
A thorough understanding of the primary building block is crucial for successful synthesis.
| Property | Value | Source |
| CAS Number | 301548-08-3 | [8][9][10] |
| Molecular Formula | C₁₀H₁₃N₃O₄ | [8][9][10] |
| Molecular Weight | 239.23 g/mol | [8][9] |
| Appearance | White to Off-White Solid | [9] |
| Melting Point | >164°C (decomposes) | [8][9] |
| Solubility | DMSO (Slightly), Aqueous Base (Sparingly) | [9] |
| Storage | 2-8°C, Hygroscopic | [8][9] |
The key reactive handles are the carboxylic acid, which will be activated for coupling, and the Boc-protected amine, which will be deprotected for subsequent chain elongation.
The Solid-Phase Synthesis Workflow: A Conceptual Overview
The overall strategy follows a well-defined cycle of deprotection, neutralization, and coupling, culminating in the final cleavage of the completed molecule from the solid support.
Detailed Protocols & Methodologies
Protocol 1: Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality of the final product. For Boc-SPPS, classical choices include:
-
Merrifield Resin: For C-terminal carboxylic acids. Requires strong acid (HF/TFMSA) for cleavage.[11]
-
PAM (Phenylacetamidomethyl) Resin: Offers greater stability to the TFA used in Boc deprotection, reducing premature chain loss for longer syntheses.[11]
-
MBHA/BHA Resin: For C-terminal amides.[11]
Procedure for Loading the First Amino Acid (e.g., onto Merrifield Resin):
-
Swell 1.0 g of Merrifield resin (1.0 mmol/g substitution) in 10 mL of Dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
In a separate flask, dissolve the first Boc-protected amino acid (2.0 mmol) and cesium carbonate (Cs₂CO₃, 1.0 mmol) in 15 mL of Dimethylformamide (DMF).
-
Heat the solution to 50°C for 2 hours.
-
Filter the swelled resin and add the amino acid-cesium salt solution.
-
Stir the mixture at 50°C overnight under a nitrogen atmosphere.
-
Filter the resin and wash sequentially with DMF (3x), DMF/H₂O (1:1, 3x), DMF (3x), and DCM (3x).
-
To cap any unreacted chloromethyl sites, treat the resin with a solution of 10% diisopropylethylamine (DIEA) and 10% methanol in DCM for 30 minutes.
-
Wash the resin again as in step 6 and dry under vacuum. Determine the loading via gravimetric analysis or quantitative Fmoc release (if a dummy Fmoc-amino acid was used for the test).
Protocol 2: The Core Synthesis Cycle
This cycle is repeated for each building block added to the growing chain. The following protocol details the crucial step of coupling the this compound.
Step A: Boc Deprotection
-
Swell the peptide-resin in DCM (10 mL/g resin) for 20 minutes.
-
Drain the solvent.
-
Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM (10 mL/g resin).[6] If the sequence contains sensitive residues like Tryptophan or Methionine, add 0.5% dithioethane (DTE) as a scavenger.[11][12]
-
Agitate for a 2-minute pre-wash, then drain.
-
Add a fresh 25-50% TFA/DCM solution and agitate for 20-30 minutes.[6]
-
Drain the solution and wash the resin with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid.[11]
Step B: Neutralization
-
Wash the resin with DCM (2x).
-
Add a solution of 5-10% DIEA in DCM (10 mL/g resin) and agitate for 5-10 minutes.[12]
-
Repeat the neutralization step once more.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base. The resin is now ready for coupling.
Step C: Coupling of this compound
Causality of Reagent Choice: The carboxylic acid of the pyridazine moiety is electron-deficient, and the molecule itself can be sterically demanding. Standard carbodiimide activators like DCC may lead to slow or incomplete reactions.[13] Therefore, more potent in-situ activating reagents are required to form a highly reactive ester intermediate, ensuring efficient amide bond formation.[14] Aminium/Uronium salts like HATU are superior for such "difficult couplings" because they form highly reactive OAt esters and the HOAt leaving group can catalyze the reaction.[15]
-
In a separate vial, pre-activate a mixture of:
-
This compound (3 equivalents relative to resin loading)
-
HATU (3 eq.)
-
DIEA (6 eq.)
-
Dissolve in a minimal amount of DMF.
-
-
Allow the pre-activation to proceed for 5-10 minutes at room temperature. The solution may change color.
-
Add the activated solution to the swelled, neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).
-
After coupling, drain the solution and wash the resin with DMF (3x) and DCM (3x).
Step D: Monitoring and Capping (Trustworthiness Check)
-
Perform a qualitative test (e.g., Kaiser Ninhydrin Test) to check for the presence of free primary amines.[16]
-
Negative Test (blue/colorless beads): Coupling is complete. Proceed to the next cycle.
-
Positive Test (dark blue beads): Coupling is incomplete. Repeat the coupling step (Step C).
-
-
If the test remains positive after a second coupling, cap any unreacted amines to prevent the formation of deletion sequences. Treat the resin with a solution of Acetic Anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
Protocol 3: Final Cleavage and Deprotection
This protocol is for cleaving the final product from a Merrifield or PAM resin, which also removes acid-labile side-chain protecting groups.
Safety Precaution: Strong acids like HF and TFMSA are extremely corrosive and toxic. All cleavage procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield). HF requires a specialized Teflon apparatus.
| Cleavage Cocktail | Composition (v/v) | Application Notes |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A general-purpose cocktail for peptides with sensitive residues like Cys, Met, Trp, Tyr.[17] |
| Reagent B | TFA / Phenol / H₂O / TIPS (88:5:5:2) | An "odorless" alternative to thiol-containing cocktails. Effective for scavenging trityl groups.[17] |
| TFMSA Cleavage | TFMSA / TFA / Thioanisole (1:10:1) | An alternative to HF. Reaction is typically run for 1-2 hours at 0°C to room temperature. |
Procedure (Using Reagent K):
-
Place the dried peptide-resin (e.g., 200 mg) into a suitable reaction flask.
-
Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol scale synthesis) to the resin.[18]
-
Stir the mixture at room temperature for 1.5 to 2 hours.
-
Filter the resin through a fritted funnel and collect the filtrate.
-
Wash the resin twice with a small volume of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a flask of cold (0°C) methyl t-butyl ether (at least 10x the volume of the filtrate).
-
Allow the peptide to precipitate for at least 1 hour at 4°C.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
References
- Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
- Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
- Dahl, G. T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D.
- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
-
ResearchGate. (n.d.). Solid Phase Synthesis of Pyridazine Derivatives Using Polymer-Bound Sodium Benzenesulfinate. Retrieved from [Link]
- CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
- Al-Warhi, T., et al. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH.
- AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry.
- Chem-Impex. (n.d.). 6-Amino-pyridazine-3-carboxylic acid.
-
MDPI. (n.d.). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Retrieved from [Link]
- Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- BOC Sciences. (n.d.). Solid Phase Chemical Synthesis.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Sigma-Aldrich. (n.d.). Solid Phase Synthesis.
- ChemicalBook. (n.d.). This compound Chemical Properties.
- HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). This compound.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.
- PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
Sources
- 1. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound CAS#: 301548-08-3 [amp.chemicalbook.com]
- 10. This compound, CasNo.301548-08-3 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Suzuki coupling reactions with 6-halopyridazine-3-carboxylic acid derivatives
An Application Guide to Suzuki-Miyaura Coupling Reactions with 6-Halopyridazine-3-Carboxylic Acid Derivatives
Authored by a Senior Application Scientist
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of Suzuki-Miyaura cross-coupling reactions for the functionalization of 6-halopyridazine-3-carboxylic acid derivatives. The content herein is structured to offer not only procedural steps but also the underlying scientific rationale to empower users to optimize, troubleshoot, and innovate upon these methodologies.
Strategic Importance in Medicinal Chemistry
The pyridazine scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Its derivatives are key components in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for the synthesis of complex organic molecules, particularly for creating carbon-carbon bonds to construct biaryl and heteroaryl structures.[1][2][3]
The advantages of this palladium-catalyzed reaction are significant:
-
Mild Reaction Conditions: Enables tolerance of a wide variety of sensitive functional groups.[1]
-
Reagent Availability: A vast library of boronic acids and their derivatives are commercially available.[1]
-
Favorable Toxicology Profile: The inorganic by-products are non-toxic and easily removed, a stark advantage over other methods like Stille couplings which use toxic organotin reagents.[4][5]
Applying this powerful reaction to 6-halopyridazine-3-carboxylic acid derivatives provides a direct and versatile route to novel molecular architectures. The inherent electron-deficient nature of the pyridazine ring facilitates the initial, often rate-limiting, oxidative addition step of the catalytic cycle.[1] However, the presence of the carboxylic acid and potentially other N-H containing groups on the scaffold can pose challenges, such as catalyst inhibition or unwanted side reactions, necessitating careful selection of reaction parameters.[6][7]
The Catalytic Engine: Mechanism and Critical Parameters
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for rational protocol design and troubleshooting. The reaction proceeds through three primary, interconnected steps.[4][5][8]
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the 6-halopyridazine. This is typically the rate-determining step. The reactivity of the halide is directly related to the carbon-halogen bond strength, following the general trend: I > Br > Cl.[9][10]
-
Transmetalation: The organic moiety from the organoboron reagent is transferred to the Palladium(II) center. This step is critically dependent on the presence of a base, which activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[4][11][12]
-
Reductive Elimination: The two organic partners on the palladium complex couple to form the new C-C bond, yielding the final product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5][8][9]
Causality Behind Experimental Choices
The success of the coupling reaction hinges on the judicious selection of four key components:
-
The Halide (R¹-X): While iodides and bromides are more reactive, chlorides are often more cost-effective and readily available. The lower reactivity of the C-Cl bond necessitates the use of more sophisticated, highly active catalyst systems.[10][13] These systems typically employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step.[14][15]
-
The Organoboron Reagent (R²-BY₂): Boronic acids are the most common coupling partners. For substrates prone to protodeboronation (where the boronic acid is replaced by a hydrogen atom), more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts offer superior performance.[3][11]
-
The Palladium Catalyst and Ligand:
-
Precatalysts: Common choices like Pd(OAc)₂ and Pd₂(dba)₃ are stable in air but must be reduced in situ to the active Pd(0) form. Air-stable precatalysts like PdCl₂(PPh₃)₂ or specialized complexes are also widely used.[6][11]
-
Ligands: The ligand choice is paramount. For simple couplings, triphenylphosphine (as in Pd(PPh₃)₄) may suffice.[1] For challenging substrates like heteroaryl chlorides, ligands such as XPhos, SPhos, or P(t-Bu)₃ are required to stabilize the palladium center and accelerate the catalytic cycle.[11][16]
-
-
The Base and Solvent System:
-
Base: The base activates the boronic acid. Common choices include inorganic carbonates (Na₂CO₃, K₂CO₃) and phosphates (K₃PO₄).[3] The choice can be critical; for example, if the carboxylic acid is protected as an ester, a milder base like KF might be used to prevent hydrolysis.[11]
-
Solvent: Solvents must solubilize the reactants and facilitate the reaction. Aprotic solvents like 1,4-dioxane, toluene, or THF are frequently used, often with the addition of water to dissolve the inorganic base.[3][17] The solvent system can significantly impact reaction efficiency.[17][18]
-
Experimental Protocols and Methodologies
General Protocol for Suzuki Coupling of 6-Chloropyridazine-3-carboxylic Acid
This protocol provides a robust starting point. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Sources
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Boc Deprotection of 6-(Boc-amino)-3-pyridazinecarboxylic Acid
Introduction: The Strategic Importance of 6-Amino-3-pyridazinecarboxylic Acid in Drug Discovery
The pyridazine scaffold is a privileged pharmacophore, integral to the architecture of numerous biologically active compounds. Within this class, 6-amino-3-pyridazinecarboxylic acid stands out as a crucial building block in medicinal chemistry and drug development.[1] Its unique arrangement of a nucleophilic amino group and a carboxylic acid handle on an electron-deficient heterocyclic ring makes it a versatile synthon for creating novel therapeutics, including agents for treating inflammatory disorders.[2] The synthesis of complex molecules derived from this core often necessitates the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being a frequent choice for the amino functionality due to its stability and predictable removal under acidic conditions.[3][]
This guide provides a comprehensive overview of methodologies for the deprotection of 6-(Boc-amino)-3-pyridazinecarboxylic acid. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed analysis of the chemical rationale behind procedural choices, addresses the specific challenges posed by this substrate, and presents a framework for selecting the optimal deprotection strategy.
Substrate-Specific Challenges: Navigating the Electron-Deficient and Bifunctional Landscape
The successful deprotection of this compound requires careful consideration of its unique chemical properties. The electron-deficient nature of the pyridazine ring and the presence of a carboxylic acid group introduce specific challenges that must be addressed to ensure high yield and purity of the desired 6-amino-3-pyridazinecarboxylic acid.
-
The Electron-Deficient Pyridazine Ring: Pyridazine is a weak base, and the presence of two adjacent nitrogen atoms makes the ring system electron-poor. This electronic feature can influence the reactivity of the N-Boc group, potentially requiring more forcing conditions for its removal compared to electron-rich systems. However, the pyridazine nitrogens are also susceptible to protonation under strongly acidic conditions, which can affect the substrate's solubility and overall reaction profile.
-
The Carboxylic Acid Moiety: The presence of a carboxylic acid introduces several considerations. Firstly, it imparts zwitterionic character to the deprotected product, which can complicate its isolation and purification due to altered solubility. Secondly, under certain conditions, particularly with strong acids in alcoholic solvents, there is a risk of concomitant esterification of the carboxylic acid. This side reaction can be minimized by the careful selection of solvents and reaction conditions.
-
Solubility: The starting material, this compound, is a solid with limited solubility in many common organic solvents but is sparingly soluble in aqueous base and slightly soluble in DMSO.[2][5] The deprotected product, 6-amino-3-pyridazinecarboxylic acid, is also a solid with a high melting point, suggesting strong intermolecular interactions and potentially limited solubility in non-polar organic solvents.[1] Therefore, the choice of solvent for the deprotection reaction is critical to ensure a homogeneous reaction mixture and facilitate product isolation.
Method Selection Workflow
The choice of an appropriate Boc deprotection method is contingent on the scale of the reaction, the desired purity of the final product, and the equipment available. The following diagram outlines a decision-making workflow for selecting a suitable protocol.
Sources
Application Notes & Protocols: A Guide to the Synthesis and Characterization of Novel Aminopyridazine-Derived GABA-A Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals in neuroscience and medicinal chemistry.
Abstract: The γ-aminobutyric acid type A (GABA-A) receptor, the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS), is a critical target for therapeutic intervention in a host of neurological and psychiatric disorders.[1][2] The development of selective antagonists for this receptor is paramount for both dissecting the complexities of GABAergic signaling and for creating novel therapeutic agents. Aminopyridazine derivatives have emerged as a promising chemical scaffold, yielding potent and selective GABA-A antagonists.[3][4] This guide provides a comprehensive, field-proven framework for the rational design, chemical synthesis, and rigorous pharmacological evaluation of a novel aminopyridazine-based GABA-A receptor antagonist, designated herein as APD-2026. The protocols are designed to be self-validating, with explanations grounded in established chemical and pharmacological principles.
Part 1: Rationale and Design Strategy
The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, that forms a central chloride-permeable pore.[5][6] The binding of GABA to the interface between the α and β subunits triggers channel opening, leading to chloride influx and neuronal hyperpolarization.[5] Antagonists block this action, thereby preventing GABA-mediated inhibition.
Our design strategy for APD-2026 is informed by extensive structure-activity relationship (SAR) studies on aminopyridazine derivatives.[3][7] Key structural motifs for potent antagonism include:
-
A Positively Charged GABA Moiety: Essential for recognition at the GABA binding site. This is achieved by linking a butyric acid side chain to the N(2) nitrogen of the pyridazine ring.[3]
-
An Aromatic π-System: The presence of an aromatic group, such as a phenyl ring, at the 6-position of the pyridazine core significantly enhances binding affinity.[3][4]
-
A 3-Aminopyridazine Core: This heterocyclic system provides the necessary scaffold for orienting the key functional groups.
Based on these principles, APD-2026 (Systematic Name: 2-(3-carboxypropyl)-3-amino-6-(4-fluorophenyl)pyridazinium chloride) is designed to be a potent and selective competitive antagonist at the GABA-A receptor.
Part 2: Synthesis of APD-2026
The synthesis of APD-2026 is approached via a two-step process involving the initial formation of the core aminopyridazine structure followed by alkylation to introduce the GABA-like side chain.
Visualized Synthetic Workflow
Caption: Synthetic pathway for the novel GABA-A antagonist APD-2026.
Protocol 2.1: Synthesis of 3-amino-6-(4-fluorophenyl)pyridazine (Precursor)
-
Rationale: This step employs a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the pyridazine ring nitrogens facilitates the displacement of the chloro group by ammonia at the C3 position.
-
Materials:
-
3-chloro-6-(4-fluorophenyl)pyridazine (1.0 eq)
-
Aqueous Ammonia (28-30%, 20 eq)
-
1,4-Dioxane
-
-
Procedure:
-
To a sealed pressure vessel, add 3-chloro-6-(4-fluorophenyl)pyridazine and 1,4-dioxane.
-
Add the aqueous ammonia solution.
-
Seal the vessel and heat to 120°C with stirring for 18 hours. The pressure will increase; ensure the vessel is rated for the conditions.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure 3-amino-6-(4-fluorophenyl)pyridazine precursor.
-
Confirm structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
-
Protocol 2.2: Synthesis of APD-2026
-
Rationale: This step involves the N-alkylation of the precursor with ethyl-4-bromobutyrate, followed by acid-catalyzed hydrolysis of the ethyl ester to the final carboxylic acid. The reaction is based on established methods for similar derivatives.[8]
-
Materials:
-
3-amino-6-(4-fluorophenyl)pyridazine (1.0 eq)
-
Ethyl-4-bromobutyrate (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether, anhydrous
-
-
Procedure:
-
Dissolve the 3-amino-6-(4-fluorophenyl)pyridazine precursor in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add ethyl-4-bromobutyrate and heat the mixture to 80°C for 3 hours, monitoring by TLC.
-
After cooling to room temperature, precipitate the intermediate ester hydrobromide by adding anhydrous diethyl ether.
-
Collect the precipitate by filtration and wash thoroughly with diethyl ether.
-
Without further purification, suspend the intermediate in a minimal amount of ethanol and add concentrated HCl.
-
Heat the mixture to reflux for 4 hours to effect ester hydrolysis.
-
Cool the solution, and if a precipitate forms, collect it by filtration. If not, reduce the solvent volume in vacuo to induce precipitation.
-
Recrystallize the crude product from an ethanol/ether mixture to yield APD-2026 as a crystalline solid.
-
Dry the final product under vacuum and characterize by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine melting point.
-
Part 3: Pharmacological Characterization of APD-2026
Once synthesized and purified, APD-2026 must be evaluated for its ability to bind to and functionally antagonize the GABA-A receptor.
Visualized Characterization Workflow
Caption: Experimental workflow for pharmacological evaluation of APD-2026.
Protocol 3.1: Radioligand Binding Assay for GABA-A Receptor Affinity (Ki)
-
Rationale: This competitive binding assay measures the ability of the unlabeled test compound (APD-2026) to displace a known radiolabeled ligand (e.g., [³H]Muscimol) from the GABA-A receptor. The resulting data allow for the calculation of the inhibitory constant (Ki), a measure of binding affinity. This protocol is adapted from established procedures.[9][10]
-
Materials:
-
Whole rat brains (minus cerebellum)
-
[³H]Muscimol (specific activity ~15-30 Ci/mmol)
-
GABA (for non-specific binding)
-
APD-2026
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Homogenization Buffer: 0.32 M Sucrose, pH 7.4
-
-
Procedure:
-
Membrane Preparation: a. Homogenize rat brains in ice-cold Homogenization Buffer. b. Centrifuge at 1,000 x g for 10 min at 4°C. c. Collect the supernatant and centrifuge at 100,000 x g for 30 min at 4°C. d. Resuspend the pellet in ice-cold deionized water to induce osmotic lysis, and centrifuge again at 100,000 x g for 30 min. e. Wash the pellet by resuspending in Binding Buffer and centrifuging three more times. f. Resuspend the final pellet in Binding Buffer to a protein concentration of ~0.5 mg/mL, determined by a Bradford or BCA assay. Aliquot and store at -80°C.
-
Binding Assay: a. In a 96-well plate, set up triplicate wells for: Total Binding (membranes + [³H]Muscimol), Non-specific Binding (membranes + [³H]Muscimol + 10 mM GABA), and Competition (membranes + [³H]Muscimol + varying concentrations of APD-2026). b. Use a final concentration of 5 nM [³H]Muscimol. APD-2026 concentrations should span a wide range (e.g., 1 nM to 100 µM). c. The final assay volume should be 250 µL. d. Incubate the plate at 4°C for 45 minutes.
-
Termination and Counting: a. Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. b. Wash the filters three times with ice-cold Binding Buffer. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific counts from total counts. b. Plot the percentage of specific binding against the log concentration of APD-2026 to generate a competition curve. c. Determine the IC50 value (concentration of APD-2026 that inhibits 50% of specific binding) using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Hypothetical Binding Affinity Data for APD-2026
| Compound | Radioligand | Receptor Source | Ki (nM) |
| APD-2026 | [³H]Muscimol | Rat Cortical Membranes | 15.2 |
| Bicuculline | [³H]Muscimol | Rat Cortical Membranes | 250.0 |
| SR 95531 (Gabazine) | [³H]Muscimol | Rat Cortical Membranes | 28.0 |
Protocol 3.2: Electrophysiological Assay for Functional Antagonism (IC50)
-
Rationale: To confirm that binding translates to functional antagonism, electrophysiology is the gold standard. This protocol uses the two-electrode voltage-clamp (TEVC) technique in Xenopus laevis oocytes expressing recombinant human GABA-A receptors to measure the inhibition of GABA-induced chloride currents.[11][12] This provides a direct measure of the compound's functional potency (IC50).
-
Materials:
-
Xenopus laevis oocytes
-
cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2)
-
GABA
-
APD-2026
-
Recording Solution (ND96)
-
Two-electrode voltage-clamp setup
-
-
Procedure:
-
Oocyte Preparation and Injection: a. Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis. b. Inject each oocyte with ~50 nL of a cRNA mixture containing the desired GABA-A receptor subunits. c. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse with ND96 solution. b. Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) and clamp the membrane potential at -70 mV. c. Establish a stable baseline current.
-
Antagonist Characterization: a. Determine the GABA EC50 for the expressed receptors. For antagonism studies, use a GABA concentration that elicits a consistent, submaximal response (e.g., EC20-EC50). b. To measure inhibition, first perfuse the oocyte with a specific concentration of APD-2026 for 1-2 minutes. c. Co-apply the same concentration of APD-2026 along with the EC20-EC50 concentration of GABA and record the peak current response. d. Repeat this for a range of APD-2026 concentrations (e.g., 10 nM to 100 µM).
-
Data Analysis: a. Normalize the current responses in the presence of APD-2026 to the control GABA response (0% inhibition). b. Plot the percent inhibition against the log concentration of APD-2026. c. Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
-
Table 2: Hypothetical Functional Antagonism Data for APD-2026
| Compound | Receptor Subtype | Assay Type | IC50 (nM) |
| APD-2026 | α1β2γ2 | TEVC | 98.5 |
| Bicuculline | α1β2γ2 | TEVC | 1200 |
| SR 95531 (Gabazine) | α1β2γ2 | TEVC | 150.0 |
Part 4: Conclusion and Future Directions
This guide outlines a robust and integrated approach for the synthesis and pharmacological profiling of novel aminopyridazine-based GABA-A receptor antagonists like APD-2026. The provided protocols for chemical synthesis, radioligand binding, and electrophysiological analysis offer a clear path from molecular design to functional validation. The favorable hypothetical data for APD-2026 suggest it is a promising lead compound.
Future work would involve assessing its selectivity against other neurotransmitter receptors (e.g., GABA-B, glycine, NMDA receptors), determining its mechanism of antagonism (competitive vs. non-competitive) through Schild analysis, and evaluating its pharmacokinetic properties and in vivo efficacy in relevant animal models of disease.
References
-
Heaulme, M., Chambon, J. P., Leyris, R., Wermuth, C. G., & Biziere, K. (1986). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 29(9), 1687-1694. [Link]
-
Olsen, R. W. (2018). GABAA receptor: Structure, Function, Pharmacology, and Related Disorders. Journal of Neurochemistry, 145(5), 419-425. [Link]
-
MRC Laboratory of Molecular Biology. (2019). Structures of the human GABAA receptor reveal how it functions and could help improve key drugs. MRC Laboratory of Molecular Biology News. [Link]
-
Olsen, R. W., & Sieghart, W. (2009). GABAA receptors: structure and function in the basal ganglia. Neuropharmacology, 56(1), 149-156. [Link]
-
PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program. [Link]
-
Wikipedia. (n.d.). GABAA receptor. Wikipedia. [Link]
-
Journal of Medicinal Chemistry. (1986). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of .gamma.-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry. [Link]
-
Al-Harthy, N., & Al-Khadhuri, S. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 19(1), 123. [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 6, Unit 6.9. [Link]
-
Chambon, J. P., Feltz, P., Heaulme, M., Restle, S., Schlichter, R., Biziere, K., & Wermuth, C. G. (1985). An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. Proceedings of the National Academy of Sciences, 82(6), 1832-1836. [Link]
-
Chambon, J. P., et al. (1985). An arylaminopyridazine derivative of y-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. PNAS. [Link]
-
Brown, N., Kerby, J., Bonnert, T. P., Whiting, P. J., & Wafford, K. A. (2002). Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors. British Journal of Pharmacology, 136(7), 965-974. [Link]
-
Khom, S., Strommer, B., Ramel, M. C., & Hering, S. (2018). Design, Synthesis, and Pharmacological Evaluation of Novel β2/3 Subunit-Selective γ-Aminobutyric Acid Type A (GABAA) Receptor Modulators. ACS Chemical Neuroscience, 9(11), 2736-2747. [Link]
-
Semantic Scholar. (n.d.). An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. Semantic Scholar. [Link]
-
Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341-5370. [Link]
-
Desarmenien, M., Santangelo, F., Loo, P. V., & Feltz, P. (1989). Electrophysiological study of SR 42641, a novel aminopyridazine derivative of GABA: antagonist properties and receptor selectivity of GABAA versus GABAB responses. Neuropharmacology, 28(3), 287-298. [Link]
-
ResearchGate. (n.d.). Data from electrophysiological studies of GABA(A) receptor antagonists. ResearchGate. [Link]
-
Sallard, E., Biet, M., Bouteiller, J. M., & Isambert, M. C. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341-5370. [Link]
-
Neale, S. A., & Christie, B. R. (2018). Optimizing GABAA receptor antagonism for the induction of long-term potentiation in the mouse and rat dentate gyrus in vitro. Journal of Neurophysiology, 120(5), 2397-2403. [Link]
Sources
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrophysiological study of SR 42641, a novel aminopyridazine derivative of GABA: antagonist properties and receptor selectivity of GABAA versus GABAB responses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing coupling reaction yield with 6-(Boc-amino)-3-pyridazinecarboxylic acid
Technical Support Center: Optimizing Amide Coupling Reactions with 6-(Boc-amino)-3-pyridazinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Unique Substrate
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics.[1][2] However, its unique electronic and structural properties can present challenges in standard amide coupling reactions. The electron-deficient nature of the pyridazine ring can decrease the nucleophilicity of the carboxylic acid, making activation more difficult.[3] Additionally, steric hindrance from the Boc-protecting group can impede the approach of the amine coupling partner.[4][5]
This guide provides a structured approach to troubleshooting and optimizing these reactions, ensuring higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the coupling of this compound.
Q1: My reaction yield is low or nonexistent. What are the primary factors to investigate?
Low yields in amide coupling reactions often stem from incomplete activation of the carboxylic acid, issues with the amine coupling partner, or suboptimal reaction conditions.[4] For a substrate like this compound, the electron-withdrawing nature of the pyridazine ring can make the carboxylic acid less reactive.
Troubleshooting Workflow:
-
Verify Carboxylic Acid Activation: The first step is to ensure the complete conversion of the carboxylic acid to a reactive intermediate.
-
Choice of Coupling Reagent: Standard reagents like EDC/HOBt can be effective, but for challenging substrates, more potent activators such as HATU, HBTU, or TBTU are often necessary.[6][7][8] These uronium-based reagents are known for their high efficiency and rapid activation.[9][10][11]
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.[4] This ensures the formation of the activated ester, ready to react with the amine.
-
-
Assess the Amine: The nucleophilicity of the amine is critical.
-
Steric Hindrance: If the amine is sterically bulky, the reaction may require higher temperatures or longer reaction times.[4][5]
-
Electron-Deficient Amines: Coupling with electron-poor anilines can be particularly sluggish. In these cases, consider more forcing conditions or specialized coupling reagents.[7][12]
-
-
Optimize Reaction Conditions:
-
Solvent: Anhydrous polar aprotic solvents like DMF or NMP are generally preferred to ensure all reactants remain in solution.[4] The use of anhydrous solvents is crucial to prevent hydrolysis of the activated intermediate.[4]
-
Base: A non-nucleophilic base, such as DIPEA or triethylamine, is essential to neutralize the acid formed during the reaction without competing with the amine nucleophile.[13] Use 2-4 equivalents of the base.[13]
-
Temperature: While most coupling reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve yields for difficult couplings. However, be mindful that higher temperatures can also increase the risk of side reactions like racemization.[4][5]
-
Q2: I'm observing significant side product formation. What are the likely culprits and how can I mitigate them?
Side reactions are a common challenge, especially with complex substrates.
Common Side Reactions and Solutions:
-
Racemization: If your amine or carboxylic acid contains a chiral center, racemization can be a concern, particularly with aggressive coupling conditions.
-
Formation of Guanidinium Adducts: When using uronium-based coupling reagents like HATU or HBTU, an excess of the reagent can react with the free amine, forming a guanidinium byproduct and capping the amine.
-
Solution: Use the coupling reagent in a 1:1 to 1.5:1 molar ratio with the carboxylic acid.[4]
-
-
Boc-Group Instability: While generally stable, the Boc group can be labile under strongly acidic conditions.
Experimental Protocols & Data
General Protocol for Amide Coupling using HATU
This protocol provides a robust starting point for the coupling of this compound.
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.[4]
-
Add the amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Recommended Starting Conditions for Coupling Reagents
| Coupling Reagent | Additive (if applicable) | Base | Solvent | Temperature | Key Considerations |
| HATU | None | DIPEA | DMF, NMP | Room Temp. | Highly efficient, but more expensive. Ideal for difficult couplings.[6][8] |
| HBTU/TBTU | HOBt (optional) | DIPEA | DMF, DCM | Room Temp. | Very efficient with minimal racemization.[6] |
| EDC | HOBt or OxymaPure | DIPEA | DCM, DMF | 0 °C to Room Temp. | Cost-effective, but may be less efficient for this substrate. The urea byproduct is water-soluble, simplifying workup.[7][13] |
| Acyl Chloride | None | Pyridine, Et3N | DCM, THF | 0 °C to Room Temp. | Requires prior conversion of the carboxylic acid to the acyl chloride (e.g., using SOCl2 or oxalyl chloride). This is a more reactive intermediate but can lead to more side reactions.[11] |
Visualizing the Process
Diagram 1: General Amide Coupling Workflow
This diagram illustrates the key steps in a typical amide coupling reaction.
Caption: Workflow for a typical amide coupling reaction.
Diagram 2: Troubleshooting Logic Flow
This diagram provides a logical path for diagnosing and resolving common issues.
Caption: Troubleshooting guide for low-yield coupling reactions.
References
-
ChemBK. (2024, April 9). 6-Amino-pyridazine-3-carboxylic acid. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 25(18), 4286. Retrieved from [Link]
-
Sureshbabu, V. V., et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 51(2), 329-332. Retrieved from [Link]
-
Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. Retrieved from [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Experimental Procedure. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chem-Impex. (n.d.). 6-Amino-pyridazine-3-carboxylic acid. Retrieved from [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5575-5585. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
ACS Publications. (2026, January 15). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. asiaresearchnews.com [asiaresearchnews.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. growingscience.com [growingscience.com]
- 12. reddit.com [reddit.com]
- 13. peptide.com [peptide.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Technical Support Center: Purification of Crude 6-(Boc-amino)-3-pyridazinecarboxylic Acid Derivatives
Welcome to the technical support center for the purification of 6-(Boc-amino)-3-pyridazinecarboxylic acid and its derivatives. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical field experience to help you navigate the common challenges associated with purifying this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the molecule's properties is the first step to a successful purification strategy.
-
Amphoteric Nature: The molecule possesses both a weakly acidic carboxylic acid group (pKa ≈ 1.77) and a basic Boc-protected amino group.[1][2] This dual nature influences its solubility in aqueous solutions of varying pH.
-
Polarity: The presence of the pyridazine ring, carboxylic acid, and carbamate functional groups makes it a polar molecule. It exhibits slight solubility in DMSO and aqueous bases but is generally less soluble in nonpolar organic solvents.[1][2]
-
Stability: The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.[3][4] Care must be taken to avoid cleavage during purification, especially when using techniques like reversed-phase HPLC with acidic modifiers (e.g., TFA).[5] The compound may also be susceptible to thermal degradation, such as decarboxylation, at elevated temperatures (>164°C).[1][2][6][7]
Q2: What are the most common impurities I should expect in my crude product?
A2: Impurities typically arise from the synthetic route and potential side reactions. A summary is provided in the table below.
| Impurity Category | Specific Example(s) | Origin / Cause |
| Process-Related | Unreacted starting materials (e.g., 6-amino-3-pyridazinecarboxylic acid) | Incomplete reaction. |
| Reagents (e.g., Boc-anhydride, base) | Excess reagent used in the protection step.[8] | |
| Di-Boc protected species | Over-reaction or non-specific reaction.[9] | |
| Degradation Products | 6-amino-3-pyridazinecarboxylic acid | Cleavage of the Boc group by acid or heat.[3][10] |
| 6-(Boc-amino)-pyridazine | Decarboxylation of the carboxylic acid group, potentially induced by heat.[11][12][13] |
Q3: Which purification technique is most suitable for this compound?
A3: The choice depends on the impurity profile and the scale of your experiment.
-
Recrystallization: This is the ideal method for large-scale purification if a suitable solvent system can be found that effectively separates the product from impurities. It is particularly good for removing minor, more soluble impurities.[14][15]
-
Flash Column Chromatography: This is a versatile technique for separating mixtures with components of different polarities. It is highly effective for removing both more and less polar impurities but can be challenging for very polar compounds.[14]
-
Acid-Base Extraction: This classic technique can be very effective for removing neutral organic impurities by exploiting the acidic nature of the carboxylic acid.[16]
Purification Strategy Decision Workflow
The following workflow can help guide your choice of purification method based on the initial analysis of your crude material.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Recrystallization Issues
Recrystallization is based on the principle that the solubility of a compound in a solvent increases with temperature.[17][18] An ideal solvent will dissolve the compound completely when hot but poorly when cold.
Problem: The compound "oils out" instead of forming crystals.
-
Plausible Causes:
-
Cooling too rapidly: Fast cooling doesn't give the molecules time to align into a crystal lattice.[18]
-
Supersaturation: The solution is too concentrated, or the solvent is a very poor solvent for the compound even at high temperatures.
-
Presence of impurities: Impurities can disrupt crystal formation and lower the melting point of the mixture, leading to an oil.
-
-
Step-by-Step Solutions:
-
Re-heat the solution: Add a small amount of additional "good" solvent until the oil redissolves completely.
-
Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels. Do not move it directly to an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.
-
Problem: Very low or no recovery of the product after cooling.
-
Plausible Causes:
-
Too much solvent was used: The concentration of the compound is below its saturation point even at low temperatures.[14]
-
Inappropriate solvent system: The compound is too soluble in the chosen solvent, even when cold.
-
-
Step-by-Step Solutions:
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Allow it to cool again.
-
Change Solvent System: If recovery is still low, the solvent is likely unsuitable. Recover the material and attempt recrystallization from a different solvent or a co-solvent system (a "good" solvent and a "poor" solvent).[14] For this compound, a mixture like Ethanol/Water or Methanol/Water is a good starting point.[15]
-
Detailed Protocol: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the compound.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper to remove them.[19]
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to make it clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.[18]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Caption: Step-by-step workflow for recrystallization.
Column Chromatography Issues
Problem: The compound streaks badly on a silica gel TLC plate.
-
Plausible Causes:
-
Acid-Base Interaction: The carboxylic acid and pyridazine nitrogen atoms can interact strongly and irreversibly with the acidic silica gel surface, causing streaking.[14]
-
Compound Overload: Too much compound was spotted on the TLC plate.
-
-
Step-by-Step Solutions:
-
Add a Basic Modifier: Add a small amount (0.5-1%) of triethylamine (TEA) or ammonia to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[14]
-
Add an Acidic Modifier: Alternatively, adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can help by ensuring the carboxylic acid is fully protonated, reducing its interaction with silica. Caution: This may risk partial cleavage of the Boc group.
-
Switch to a Different Stationary Phase: Consider using neutral alumina or reversed-phase silica (C18) if streaking persists.[14]
-
Problem: The Boc protecting group is cleaved during purification.
-
Plausible Causes:
-
Acidic Mobile Phase: Using acidic modifiers like formic acid or TFA, especially in reversed-phase chromatography, can readily cleave the Boc group.[4][5] Even concentrating fractions containing 0.1% TFA can lead to significant deprotection.[5]
-
Prolonged Exposure to Silica: Standard silica gel is acidic and can cause slow degradation of acid-sensitive compounds over the course of a long column run.
-
-
Step-by-Step Solutions:
-
Avoid Strong Acids: Do not use TFA in your mobile phase. If an acidic modifier is needed for peak shape, use a weaker acid like acetic acid and process the fractions immediately.
-
Use a Buffered System: For reversed-phase HPLC, use a buffered mobile phase (e.g., ammonium acetate) to maintain a neutral pH.
-
Neutralize Fractions: If an acidic modifier is unavoidable, immediately neutralize the collected fractions with a dilute solution of a non-nucleophilic base like sodium bicarbonate or triethylamine.
-
Work Quickly: Do not let the compound sit on the silica column for an extended period.
-
Recommended Solvent Systems for Chromatography
| Stationary Phase | Eluent System | Rationale & Comments |
| Normal Phase (Silica Gel) | Dichloromethane / Methanol | Good for polar compounds. Start with a low percentage of MeOH (e.g., 2%) and gradually increase. |
| Ethyl Acetate / Hexane / TEA | Add Triethylamine (0.5-1%) to prevent streaking caused by basic nitrogen groups.[14] | |
| Reversed Phase (C18) | Water / Acetonitrile + 0.1% Acetic Acid | Use with caution. Acetic acid is less harsh than TFA but can still cause some Boc cleavage. Process fractions quickly.[5] |
| Water / Methanol + Ammonium Acetate Buffer | A buffered system is the safest option to prevent Boc deprotection on reversed-phase columns. |
References
- Brown, E. V., & Neil, R. J. (1971). 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. The Journal of Organic Chemistry.
- ChemBK. (2024). 6-Amino-pyridazine-3-carboxylic acid.
- Dunn, G. E., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Chemistry Stack Exchange. (2017).
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines.
- BenchChem. (2025).
- ChemSpider Synthetic Pages. (n.d.). Boc Protection of Aminoglycosides.
- BenchChem. (2025). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.
- PubMed. (2001). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
- BenchChem. (2025). Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid.
- ResearchGate. (2012).
- National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- ChemicalBook. (n.d.). This compound Chemical Properties.
- Echemi. (2019). 6-(Boc-amino)
- Semantic Scholar. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- University of California, Los Angeles. (n.d.).
- Konno, S., et al. (1992).
- Chem-Impex. (n.d.). 6-Amino-pyridazine-3-carboxylic acid.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
- University of Rochester. (n.d.).
- Chemistry LibreTexts. (2023).
- LookChem. (n.d.).
- Vassar College. (2007).
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
Sources
- 1. This compound CAS#: 301548-08-3 [amp.chemicalbook.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II | Semantic Scholar [semanticscholar.org]
- 13. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
Preventing racemization in 6-(Boc-amino)-3-pyridazinecarboxylic acid couplings
Technical Support Center: Chiral Integrity in Amide Couplings
Focus Topic: Preventing Racemization in 6-(Boc-amino)-3-pyridazinecarboxylic Acid Couplings
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with amide bond formations involving this compound and wish to maintain the chiral integrity of their materials. As Senior Application Scientists, we provide not only procedural guidance but also the underlying principles to empower you to make informed decisions in your work.
Troubleshooting Guide: Loss of Enantiomeric Purity
This section addresses common issues encountered during the coupling of this compound that may lead to racemization.
Q1: My final product shows significant racemization after coupling this compound with my amine. What is the most likely cause?
A1: Racemization during amide bond formation typically proceeds through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] The formation of this intermediate is facilitated by the activation of the carboxylic acid. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemical information. Urethane protecting groups like Boc are known to significantly reduce the rate of oxazolone formation compared to other N-acyl groups, but racemization can still occur, especially with sensitive substrates.[3][4] The electron-deficient nature of the pyridazine ring may also influence the stability of the activated intermediate, potentially increasing the propensity for side reactions like racemization.
Several factors in your reaction conditions could be promoting this pathway:
-
Choice of Coupling Reagent: Carbodiimides like DCC or EDC, when used alone, are known to cause significant racemization by forming a highly reactive O-acylisourea intermediate that readily cyclizes to the oxazolone.[1][5][6]
-
Presence of Base: Exogenous bases, particularly strong, sterically hindered amines like diisopropylethylamine (DIPEA), can accelerate racemization by promoting the abstraction of the α-proton from the oxazolone intermediate.[7]
-
Reaction Temperature: Higher temperatures can provide the activation energy needed for oxazolone formation and subsequent enolization, increasing the rate of racemization.
-
Solvent Choice: Polar aprotic solvents like DMF are commonly used but can facilitate racemization. Less polar solvents like THF or acetonitrile may be better choices in some cases.[8][9]
Q2: I am using a standard carbodiimide coupling (EDC/DIPEA in DMF). How can I modify this protocol to minimize racemization?
A2: The key is to intercept the reactive O-acylisourea intermediate before it can form the oxazolone. This is achieved by using additives.[5][10]
-
Introduce Additives: The most critical modification is the addition of a hydroxylamine-based additive.
-
1-Hydroxybenzotriazole (HOBt): This is the classic additive. It reacts with the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization.[1][5][11]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): This is a highly effective and safer alternative to HOBt.[1][11][12] It has been shown to be superior to HOBt in suppressing racemization in many cases.[12]
-
1-Hydroxy-7-azabenzotriazole (HOAt): Also very effective, though sometimes more expensive.[13]
-
-
Optimize Base and Temperature:
-
If a base is required (e.g., if your amine is a salt), use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[4] Use the minimum necessary amount, typically one equivalent.
-
Perform the reaction at a lower temperature. Start the activation at 0 °C and allow the reaction to slowly warm to room temperature.
-
-
Consider a Two-Phase System: A two-phase coupling method using a water-soluble carbodiimide like EDC in a dichloromethane/water mixture has been shown to reduce racemization in some systems.[14]
Q3: Would changing my coupling reagent be a better strategy than modifying my carbodiimide protocol?
A3: Yes, for substrates prone to racemization, using a stand-alone coupling reagent that is inherently less likely to cause this side reaction is often the best approach. These reagents are typically uronium or phosphonium salts that incorporate an HOBt or Oxyma moiety in their structure, facilitating the direct formation of the less-racemizing active ester.[15]
-
Uronium/Aminium Reagents:
-
HBTU/HATU: These are very efficient coupling reagents with low racemization potential, especially when used with an additional equivalent of HOBt or HOAt respectively.[5][16]
-
COMU: This is a third-generation uronium reagent based on Oxyma. It is highly reactive and has demonstrated superiority in minimizing racemization compared to many benzotriazole-based reagents.[1][11][17]
-
-
Phosphonium Reagents:
-
BOP/PyBOP: These are also effective, with BOP being one of the first reagents developed to minimize racemization.[5] However, a significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). PyBOP is a safer alternative.
-
The choice of reagent can be guided by the specific requirements of your synthesis, including scale, cost, and the sensitivity of your substrates. For a particularly challenging coupling like that of this compound, starting with an Oxyma-based reagent like COMU would be a robust strategy.
Workflow for Troubleshooting Racemization
The following diagram outlines a logical workflow for diagnosing and solving racemization issues in your coupling reaction.
Caption: Troubleshooting workflow for racemization.
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of racemization in peptide couplings?
A: The primary mechanism involves the formation of a planar, achiral enolate intermediate via a 5(4H)-oxazolone. As depicted below, the activated carboxylic acid (1) undergoes an intramolecular cyclization to form the oxazolone (2). In the presence of a base, the proton at the chiral center (α-carbon) is abstracted to form a resonance-stabilized, achiral enolate (3). Reprotonation of this intermediate can occur from either face, leading to a mixture of L- and D-isomers (4), thus causing racemization.[2][18][19]
Caption: The oxazolone-mediated racemization pathway.
Q: Are there specific coupling reagents that are considered "racemization-free"?
A: While no coupling method is entirely free of racemization under all conditions, some reagents are specifically designed to be "low-racemization." Ynamides, for instance, have been developed as coupling reagents that proceed through a stable α-acyloxyenamide active ester, showing remarkable suppression of racemization.[20][21] Similarly, Oxyma-based uronium salts like COMU are among the best performers in preserving chiral integrity.[1][17]
Q: How do I accurately measure the level of racemization in my product?
A: The two most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. A sample of your final product is analyzed on a chiral stationary phase (CSP) column, which can separate the two enantiomers, allowing for their direct quantification.[22][][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This method requires converting the enantiomers into diastereomers by reacting your product with a chiral derivatizing agent (e.g., Mosher's acid) or using a chiral solvating agent.[25][26][27] The resulting diastereomers will have distinct signals in the NMR spectrum (typically ¹H or ¹⁹F NMR), and the ratio of their integrals can be used to determine the enantiomeric excess.[27]
Q: Does the Boc protecting group on the 6-amino position of the pyridazine influence racemization?
A: Yes, it plays a crucial role in suppressing racemization. Urethane-type protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc significantly reduce the tendency for oxazolone formation compared to simple acyl groups (like benzoyl).[3][4] The lone pair of the urethane nitrogen participates in resonance, making the amide carbonyl oxygen less nucleophilic and thus less likely to attack the activated carboxyl group to form the oxazolone ring. This is a key reason why these protecting groups are standard in modern peptide synthesis.
Recommended Protocols for Low-Racemization Coupling
Here are two detailed protocols for coupling this compound with a generic primary amine (R-NH₂), designed to minimize racemization.
Protocol 1: Carbodiimide Coupling with OxymaPure®
This protocol is a significant improvement over older carbodiimide methods and is cost-effective.
| Step | Action | Details & Rationale |
| 1 | Reagent Preparation | Dissolve this compound (1.0 eq) and OxymaPure® (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF or THF, ~0.1 M). |
| 2 | Cooling | Cool the solution to 0 °C in an ice bath. This reduces the rate of potential side reactions, including racemization. |
| 3 | Carbodiimide Addition | Add the carbodiimide, such as DIC (1.1 eq) or EDC·HCl (1.1 eq), to the cooled solution. Stir for 15-30 minutes at 0 °C. This pre-activation step allows the formation of the Oxyma-ester. |
| 4 | Amine Addition | Add the amine (R-NH₂, 1.0 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add one equivalent of a weak base like N-methylmorpholine (NMM). Avoid using DIPEA if possible. |
| 5 | Reaction | Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until completion. |
| 6 | Work-up | Perform a standard aqueous work-up to remove the urea byproduct and excess reagents. |
Protocol 2: Uronium Salt Coupling with COMU
This protocol uses a highly efficient, modern coupling reagent for sensitive substrates.
| Step | Action | Details & Rationale |
| 1 | Reagent Preparation | Dissolve this compound (1.0 eq) and COMU (1.1 eq) in an anhydrous solvent (e.g., DMF). |
| 2 | Base Addition | Add a base, typically DIPEA (2.0 eq) or NMM (2.0 eq). The base is required for the activation with uronium salts. For racemization-prone couplings, using the weaker base NMM is recommended.[4] |
| 3 | Activation | Stir the mixture at room temperature for 5-10 minutes. The solution may change color, indicating activation. |
| 4 | Amine Addition | Add the amine (R-NH₂, 1.0 eq) to the activated mixture. |
| 5 | Reaction | Stir at room temperature for 1-4 hours. COMU-mediated couplings are typically very fast. Monitor by TLC or LC-MS. |
| 6 | Work-up | Perform a standard aqueous work-up. |
Comparative Data on Coupling Additives
The choice of additive is critical when using carbodiimides. The data below, compiled from various studies, illustrates the relative effectiveness of common additives in suppressing racemization.
| Additive | pKa | Relative Racemization Level | Key Characteristics |
| None | - | High | Leads to highly reactive O-acylisourea, prone to oxazolone formation. |
| HOBt | 4.60[12] | Low | The historical standard; significantly reduces racemization compared to no additive.[1] |
| 6-Cl-HOBt | 3.35[10] | Very Low | More acidic than HOBt, leading to better performance in some cases. |
| HOAt | 3.28[12] | Very Low | Generally more effective than HOBt due to neighboring group participation of the pyridine nitrogen.[13] |
| OxymaPure® | 4.60[12] | Very Low | Performance is often superior to HOBt and comparable or better than HOAt. It is also non-explosive, making it a safer alternative.[11][12] |
| Oxyma-B | - | Extremely Low | A derivative of barbituric acid that has shown exceptional performance in suppressing racemization, even in challenging segment couplings.[28][29] |
Note: Relative racemization levels are generalizations. Actual results are highly dependent on the specific substrates, base, solvent, and temperature used.[6]
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Boc Sciences.
- Racemization pathways during amide bond formation. (n.d.).
- NMR methods for determination of enantiomeric excess. (1999). PubMed.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
- Peptide synthesis with carbodiimide. (n.d.). PubMed.
- Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. (1985). PubMed.
- A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis. (n.d.). Benchchem.
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
- Amino Acid Chiral Analysis Services. (n.d.). BOC Sciences.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2021).
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). Molecules.
- A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in W
- New methods for the enantiomeric excess determination using NMR. (1994). University of Groningen Research Portal.
- Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022). Phenomenex.
- Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2016). Angewandte Chemie.
- A Step-by-Step Guide for Calculating Enantiomeric Excess
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- 7.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). Organic Process Research & Development.
- Ynamide Coupling Reagents: Origin and Advances. (2021). Accounts of Chemical Research.
- Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. (2014). Organic & Biomolecular Chemistry.
- Racemization in Peptide Synthesis. Mechanism-specific Models. (1967). RSC Publishing.
- Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (2005). NIH Public Access.
- Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. (2021). Analytical Chemistry.
- Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. (1996). The Journal of Organic Chemistry.
- Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). The Journal of Organic Chemistry.
- How To Calculate Enantiomeric Excess: Learn Quickly. (2025). PharmaGuru.
- TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived
- HBTU. (n.d.). Wikipedia.
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
- Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. (2014). Organic & Biomolecular Chemistry.
- Racemization in peptide synthesis. (2018).
- Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (n.d.).
- Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (2022). Molecules.
- Process for the production of pyridazinyl-amides in a one-pot synthesis. (2018).
- Developments in peptide and amide synthesis. (2003). Trends in Biotechnology.
- Amide bond formation: beyond the dilemma between activation and racemis
- Process for preparing 4-amino-pyridazines. (2016).
- Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
- The greening of peptide synthesis. (2017). Green Chemistry.
- Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
- Greening the synthesis of peptide therapeutics: an industrial perspective. (2020). Green Chemistry.
- Proposed mechanism for activation by uronium salt. (n.d.).
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
Sources
- 1. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HBTU - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 24. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 25. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting low yield in pyridazine ring synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of the pyridazine ring, a crucial scaffold in medicinal chemistry.[1] As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causality behind common synthetic challenges, offering field-proven insights to rescue and optimize your reactions.
This guide is structured as a dynamic Q&A, addressing the most pressing issues encountered in the lab, from persistently low yields to complex purification hurdles.
Technical Support Center: Pyridazine Synthesis
Section 1: Initial Diagnosis & Common Culprits for Low Yield
Question 1: My pyridazine synthesis has a consistently low yield. Where should I start troubleshooting?
Answer: A consistently low yield is a classic problem in heterocyclic synthesis that calls for a systematic, multi-point investigation.[2] Before delving into complex mechanistic possibilities, we must validate the foundational pillars of the experiment: the integrity of your starting materials, the reaction setup, and the core reaction parameters.
A logical first step is to question the purity of your reagents and the reaction environment.[2]
-
Reagent Purity: Impurities in starting materials, such as the 1,4-dicarbonyl compound or the hydrazine source, can introduce competing side reactions or inhibit the primary reaction pathway.[2][3]
-
Solvent Integrity: Solvents must be of the appropriate grade and, crucially, anhydrous if the reaction is sensitive to water. Many condensation reactions are reversible or inhibited by water.
-
Atmospheric Contamination: Pyridazine syntheses, particularly those involving sensitive reagents, can be compromised by atmospheric moisture and oxygen.[2] If you are not already, employing an inert atmosphere (Nitrogen or Argon) is a critical troubleshooting step.
Below is a workflow diagram to guide your initial troubleshooting process.
Caption: A systematic workflow for troubleshooting low yields.
Question 2: How do I confirm the purity of my starting materials and why is it so critical?
Answer: This is a foundational point that cannot be overstated. Assuming "as-labeled" purity without verification is a common source of failure. Impurities in your starting materials can act as catalysts for undesired side reactions or simply reduce the concentration of active reagents.
For instance, in the common synthesis from a 1,4-dicarbonyl compound, an impurity in the dicarbonyl starting material could be a more reactive mono-carbonyl compound, leading to the formation of acyclic hydrazones instead of the desired pyridazine ring.
| Technique | Purpose | Target Analyte / Impurity |
| NMR Spectroscopy | Structural confirmation and detection of organic impurities. | Starting materials, residual solvents. |
| GC-MS | Detects volatile impurities. | Volatile organic impurities in starting materials or solvents. |
| Karl Fischer Titration | Quantifies water content. | Solvents and hygroscopic reagents (e.g., hydrazine hydrate).[4] |
| Elemental Analysis | Confirms elemental composition. | Final product and critical starting materials to ensure correct formula. |
Question 3: Could my reaction conditions (temperature, time, solvent) be the problem?
Answer: Absolutely. Reaction conditions are not just passive parameters; they actively dictate the reaction kinetics and selectivity. Suboptimal conditions are a primary cause of low yields.[2]
-
Temperature: The initial condensation of hydrazine with a 1,4-dicarbonyl is often exothermic and may not require high heat. However, the subsequent cyclization and dehydration/aromatization step typically requires elevated temperatures. Too low a temperature may stall the reaction at the dihydropyridazine intermediate, while excessive heat can cause decomposition of reactants or the final product.[2]
-
Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or LC-MS.[5][6] Stopping the reaction too early results in incomplete conversion, while extending it unnecessarily can lead to the formation of degradation byproducts.
-
Solvent Choice: The solvent influences reagent solubility and can mediate the reaction mechanism. Protic solvents like ethanol or acetic acid can facilitate the proton transfer steps inherent in the condensation and dehydration.[7] Aprotic solvents like toluene or dioxane are often used for reactions at higher temperatures and can be dried effectively.[6]
This protocol is designed to efficiently identify optimal reaction conditions without consuming large quantities of materials.[2]
-
Setup: Arrange a parallel reaction block or a series of small (1-2 mL) reaction vials. Ensure each is equipped with a magnetic stir bar and a reflux condenser (if heating).
-
Standard Reaction: In the central vial, run the reaction using your original, problematic conditions as a control.
-
Variable Testing: In the surrounding vials, systematically vary a single parameter at a time:
-
Temperature: Set vials at -10°C, 0°C, +10°C, and +20°C relative to your control temperature.
-
Concentration: Run reactions at 0.5x, 1x (control), and 2x the original concentration.
-
Solvent: Test a range of solvents (e.g., Ethanol, Acetic Acid, Toluene, Dioxane).
-
-
Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a micro-sample from each vial and analyze via TLC or LC-MS to assess the consumption of starting material and formation of the product.
-
Analysis: Compare the outcomes to identify the conditions that yield the highest conversion and cleanest product profile.
Section 2: Mechanistic & Reagent-Specific Issues
Question 4: I'm using a 1,4-dicarbonyl compound and hydrazine. What are the common pitfalls with this method (Paal-Knorr type synthesis)?
Answer: The condensation of a 1,4-dicarbonyl with hydrazine is one of the most fundamental and widely used methods for constructing the pyridazine core.[8][9] Its simplicity is deceptive, and several issues can arise.
The primary challenge is ensuring the complete cyclization and subsequent aromatization. The reaction proceeds via a dihydropyridazine intermediate, which must lose water (or another leaving group) or be oxidized to form the final aromatic pyridazine.[10]
-
Incomplete Cyclization: The initial reaction between one carbonyl and hydrazine can form a stable monohydrazone, which may not efficiently cyclize onto the second carbonyl, especially if it is sterically hindered or electronically deactivated.
-
Stable Intermediate: The dihydropyridazine intermediate can sometimes be isolated. If your reaction conditions are not vigorous enough (e.g., insufficient heat or lack of an acid/base catalyst), the reaction may stall at this stage.
-
Failed Aromatization: If the starting material is a 1,4-diketone, the resulting dihydropyridazine requires an oxidation step to aromatize.[10] If this step is inefficient, your yield of the desired pyridazine will be low.
Caption: Paal-Knorr type synthesis mechanism with common failure points.
Question 5: My reaction is generating multiple unexpected products or isomers. How can I improve regioselectivity?
Answer: The formation of multiple products or isomers is a common issue when using an unsymmetrical 1,4-dicarbonyl compound.[3] The regioselectivity of the initial nucleophilic attack by hydrazine determines which nitrogen atom becomes N1 and which becomes N2 in the final ring, leading to different isomers.
Several factors influence this selectivity:[9]
-
Steric Hindrance: The less sterically hindered carbonyl group is typically attacked first.
-
Electronic Effects: A more electrophilic (electron-deficient) carbonyl group will react faster.
-
Reaction Conditions: Changing the solvent, temperature, or using a catalyst can sometimes favor the formation of one isomer over another. For example, some Lewis acid-mediated reactions have been shown to provide high regiocontrol.[7]
If your system lacks inherent selectivity, you may need to consider a different synthetic strategy, such as an inverse-electron-demand Diels-Alder reaction of a tetrazine with an alkyne, which can offer excellent regioselectivity.[11]
Section 3: Work-up & Purification Challenges
Question 6: I'm losing a significant amount of product during the work-up and purification. What are the best practices for isolating pyridazines?
Answer: Product loss during work-up is a frustrating issue, often stemming from the physicochemical properties of the pyridazine derivative itself.[12] Many pyridazines are polar, basic, and have moderate water solubility, which can complicate standard extraction procedures.
-
Emulsion Formation: The basic nitrogen atoms can act as surfactants, leading to emulsions during aqueous extraction. To combat this, use brine (saturated NaCl solution) in your washes or add a small amount of a different organic solvent to break the emulsion.
-
Aqueous Solubility: If your product is highly polar, it may partition into the aqueous layer during extraction. To minimize this, saturate the aqueous layer with salt (salting out) to decrease the polarity of the aqueous phase and drive your compound into the organic layer. Multiple extractions (3-5 times) with fresh solvent are more effective than a single large-volume extraction.[13]
-
Product Instability: Some pyridazine derivatives can be sensitive to strong acids or bases. If you are washing with acidic or basic solutions, do so quickly and at low temperatures to prevent degradation.
Question 7: My final product is impure. What are the most effective purification techniques for pyridazine derivatives?
Answer: Choosing the right purification technique is critical for obtaining a high-purity final product. The choice depends on the physical state and properties of your compound.[5]
-
Recrystallization: This is the ideal method for solid compounds with moderate to good crystallinity.[5] The key is finding a suitable solvent system where the compound is soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures. Common solvents include ethanol, ethyl acetate, or mixtures like dichloromethane/ethanol.[5]
-
Column Chromatography: This is the most versatile technique for purifying both solid and oil products.[5] A common issue with nitrogen-containing heterocycles like pyridazines is "tailing" or "streaking" on silica gel columns due to strong interactions between the basic nitrogen atoms and the acidic silica surface.[14]
-
To mitigate tailing: Add a small amount (0.5-1% v/v) of a basic modifier like triethylamine or pyridine to your mobile phase.[14] This neutralizes the acidic sites on the silica, allowing for sharper peaks and better separation.
-
This protocol is designed to purify a polar, basic pyridazine derivative on silica gel while minimizing peak tailing.[14]
-
Solvent System Selection: Using TLC, identify a mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your desired product an Rf value of ~0.2-0.3.
-
Mobile Phase Preparation: Prepare your chosen mobile phase. To the more polar solvent component (e.g., Ethyl Acetate or Methanol), add 0.5% (v/v) triethylamine.
-
Column Packing: Pack a silica gel column using the prepared mobile phase. Never pack a dry column.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like DCM). For better resolution, consider "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[14]
-
Elution: Begin eluting the column with the mobile phase. If necessary, a gradient elution (gradually increasing the polarity) can be used to separate compounds with very different polarities.
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[5]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.[14]
Section 4: Advanced Troubleshooting & FAQs
Question 8: What analytical techniques are best for monitoring reaction progress and identifying byproducts?
Answer: A multi-faceted analytical approach is essential for robust reaction monitoring and troubleshooting.
| Method | Principle | Application in Pyridazine Synthesis | Advantages | Limitations |
| TLC | Chromatographic separation by polarity | Rapid, qualitative monitoring of starting material consumption and product formation.[5] | Fast, inexpensive, widely available. | Low resolution, not quantitative. |
| LC-MS | Chromatographic separation by polarity, with mass detection | Quantitative reaction monitoring, identification of intermediates and byproducts by mass.[5][6] | High resolution, provides mass information for structural clues. | More time-consuming and expensive than TLC. |
| GC-MS | Chromatographic separation by boiling point, with mass detection | Analysis of volatile starting materials, byproducts, and some thermally stable pyridazines. | High sensitivity, provides structural information. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Nuclear magnetic resonance | Definitive structural elucidation of the final product and isolated byproducts. | Provides unequivocal structural information. | Requires pure samples; not ideal for real-time monitoring. |
References
- Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. (n.d.). Benchchem.
- troubleshooting guide for the synthesis of heterocyclic compounds. (n.d.). Benchchem.
- Technical Support Center: Purification of 3-Pyridazinealanine Compounds. (n.d.). Benchchem.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed.
- Purification of Pyridine. (n.d.). Chempedia - LookChem.
- Pyridazine. (n.d.). Wikipedia.
- Synthesis of Pyridazine. (n.d.). ChemTube 3D.
- Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (2024). RSC Publishing.
- Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. (n.d.). Benchchem.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
- Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. (n.d.). Liberty University.
- Technical Support Center: Optimizing Pyrodazine Synthesis. (n.d.). Benchchem.
- Challenges in the synthesis of pyridazines from Diethyl 2-methyl-3-oxopentanedioate. (n.d.). Benchchem.
- Technical Support Center: Stability and Reactivity of Iodinated Pyridazines. (n.d.). Benchchem.
- Synthesis and characterization of unique pyridazines. (n.d.). Liberty University.
- Synthesis of Pyridazine and Pyridopyridazine Derivatives. (n.d.). Universidade do Minho.
- The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC - NIH.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyridazine synthesis [organic-chemistry.org]
- 8. Pyridazine - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 13. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Stability of 6-(Boc-amino)-3-pyridazinecarboxylic acid under acidic and basic conditions
Welcome to the technical support center for 6-(Boc-amino)-3-pyridazinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will address common questions and concerns regarding its stability under both acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this molecule revolve around the two primary functional groups: the tert-butyloxycarbonyl (Boc) protecting group on the amine and the carboxylic acid on the pyridazine ring. The Boc group is known to be labile under acidic conditions, while the carboxylic acid can undergo reactions typical of its class. The pyridazine ring itself is generally stable but can be susceptible to degradation under harsh conditions.
Q2: Under what acidic conditions is the Boc group on this compound likely to be cleaved?
A2: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[1] Cleavage, or deprotection, readily occurs in the presence of strong acids. Common reagents used for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.[1][2][3][4] The reaction is initiated by protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3] Even milder acidic conditions, such as a pH below 4, can lead to the cleavage of the Boc group, especially over extended periods or at elevated temperatures.[5]
Q3: I'm observing unexpected deprotection of the Boc group during my reaction workup. What could be the cause?
A3: Unintentional deprotection during workup is a common issue. This can happen if your aqueous workup involves washing with a strong acid or if the pH of your aqueous layer drops too low. For instance, using 1M HCl to neutralize a basic reaction mixture can be sufficient to cleave the Boc group.[5] It is crucial to carefully control the pH during any extraction or purification steps. Consider using milder acids like citric acid or a saturated solution of sodium bicarbonate for neutralization.[3][5]
Q4: Is this compound stable under basic conditions?
A4: Generally, the Boc protecting group is stable under basic and nucleophilic conditions.[6][] This makes it a valuable tool in multi-step synthesis where other protecting groups might be sensitive to bases. However, the carboxylic acid moiety can be deprotonated by a base to form a carboxylate salt. While the pyridazine ring and the Boc group are typically stable, prolonged exposure to strong bases at high temperatures could potentially lead to degradation or side reactions.[8]
Q5: Can the carboxylic acid group be esterified without affecting the Boc group?
A5: Yes, esterification of the carboxylic acid can be achieved while keeping the Boc group intact. Standard esterification methods that do not employ strong acidic conditions are suitable. For example, using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an alcohol in the presence of a base such as DMAP (4-Dimethylaminopyridine) is a common and effective method.
Q6: I'm seeing a color change in my solution of this compound. What does this indicate?
A6: A color change, such as turning yellow or brown, often suggests degradation of the compound.[9] This could be due to the decomposition of the pyridazine ring or reactions involving the deprotected amine if the Boc group has been cleaved.[9] It is advisable to verify the purity of your material using analytical techniques like HPLC or LC-MS if you observe any color change.[9]
Troubleshooting Guides
Problem 1: Unintentional Boc Deprotection During Acidic Workup
Symptoms:
-
LC-MS analysis shows the presence of 6-amino-3-pyridazinecarboxylic acid (the deprotected product).
-
Unexpected polarity change of the product on TLC.
-
Low yield of the desired Boc-protected compound.
Root Cause: The pH of the aqueous phase during extraction is too low, leading to the cleavage of the acid-sensitive Boc group.
Solutions:
-
Use Milder Acids: For pH adjustment, switch from strong acids like HCl to weaker organic acids such as a 10% citric acid solution.[5]
-
Bicarbonate Neutralization: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3] Add the base slowly and monitor the pH to avoid making the solution too basic.
-
Temperature Control: Perform the workup at a lower temperature (e.g., 0 °C in an ice bath) to minimize the rate of the deprotection reaction.[5]
Problem 2: Suspected Degradation Under Basic Conditions
Symptoms:
-
Formation of multiple unknown byproducts observed by TLC or LC-MS.
-
Low recovery of starting material or desired product.
-
The reaction mixture darkens significantly.
Root Cause: While the Boc group is generally base-stable, the overall molecule, particularly the pyridazine ring, might be sensitive to harsh basic conditions, especially at elevated temperatures.
Solutions:
-
Screen Milder Bases: If your reaction requires a base, consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Inert Atmosphere: If oxidation is a possibility, conduct the reaction under an inert atmosphere of nitrogen or argon.[8]
Experimental Protocols
Protocol 1: Controlled Acidic Workup to Preserve the Boc Group
-
Upon completion of your reaction, cool the reaction mixture to 0 °C in an ice bath.
-
If the reaction solvent is immiscible with water, proceed to step 3. If it is water-miscible, carefully remove the solvent under reduced pressure.
-
Add an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane).
-
Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring. Monitor the pH of the aqueous layer using pH paper, aiming for a pH of 7-8.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain your Boc-protected product.
Protocol 2: Saponification of a Methyl Ester of this compound
This protocol describes the hydrolysis of the methyl ester back to the carboxylic acid under basic conditions, demonstrating the stability of the Boc group.
-
Dissolve the methyl ester of this compound in a mixture of methanol and water.
-
Add 1.2 equivalents of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with a cold, dilute solution of HCl or citric acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
Data Summary
| Condition | Functional Group of Interest | Expected Stability | Potential Issues |
| Strong Acid (e.g., TFA, conc. HCl) | Boc-amino | Unstable | Rapid cleavage to the free amine.[2][4] |
| Mild Acid (pH 4-6) | Boc-amino | Moderately Stable | Slow cleavage may occur, especially with prolonged exposure or heat.[5] |
| Strong Base (e.g., NaOH, KOH) | Carboxylic Acid | Reactive | Deprotonation to form a carboxylate salt.[10] |
| Strong Base (e.g., NaOH, KOH) | Boc-amino | Stable | Generally stable under typical reaction conditions.[6][] |
| Mild Base (e.g., NaHCO₃, Et₃N) | Boc-amino & Carboxylic Acid | Stable/Reactive | Carboxylic acid will be deprotonated; Boc group remains intact. |
Visual Guides
Caption: Stability of this compound.
Caption: Workflow for a Boc-preserving acidic workup.
References
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. reddit.com [reddit.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Saponification-Typical procedures - operachem [operachem.com]
- 18. echemi.com [echemi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. This compound CAS#: 301548-08-3 [amp.chemicalbook.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 26. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. rsc.org [rsc.org]
- 29. youtube.com [youtube.com]
- 30. youtube.com [youtube.com]
- 31. Carboxylic acid synthesis by oxidative cleavages [organic-chemistry.org]
- 32. chemimpex.com [chemimpex.com]
Navigating the Purification Maze: A Technical Guide to Removing Coupling Reagents from Pyridazine Products
For Immediate Release
Technical Support Center
Topic: Removal of Unreacted Coupling Reagents from Pyridazine Products
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center focused on a critical, yet often underestimated, step in the synthesis of pyridazine-containing molecules: the effective removal of unreacted coupling reagents and their byproducts. The unique electronic properties of the pyridazine ring, while synthetically advantageous, can introduce specific challenges during product purification. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges and ensure the high purity of your target compounds.
The Challenge: Why Pyridazine Purification Requires Special Attention
Pyridazines are a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and materials science.[1][2] Their synthesis often involves the formation of amide, urea, or other linkages facilitated by coupling reagents. While essential for bond formation, these reagents and their subsequent byproducts can contaminate the final product, complicating downstream applications and analysis.
The basic nature of the pyridazine ring (typical pKa between 2-3) can lead to strong interactions with acidic stationary phases like silica gel, resulting in peak tailing, poor separation, or even on-column decomposition.[3][4] Furthermore, the byproducts of many common coupling reagents can have similar polarities to the desired pyridazine product, making their separation by standard chromatography challenging.
This guide will focus on the practical aspects of removing byproducts from some of the most frequently used coupling reagents in modern organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should be aware of when using uronium/aminium salt coupling reagents like HATU, HBTU, or HCTU?
When using uronium or aminium salt-based coupling reagents such as HATU, HBTU, and HCTU, the primary byproduct you will encounter is 1,1,3,3-tetramethylurea (TMU) .[5] This byproduct is formed from the tetramethylguanidinium portion of the reagent after it has activated the carboxylic acid. Another potential byproduct, particularly if an excess of the coupling reagent is used, is the N-guanidinylation of any primary or secondary amine starting material or product.[6]
Q2: My pyridazine product is a basic compound. Can I use an acid wash to remove the coupling reagent byproducts?
Yes, an acid-base extraction can be a very effective strategy. Since most pyridazine derivatives are basic, they can be protonated with a dilute aqueous acid (e.g., 1M HCl) and extracted into the aqueous phase. Many common coupling reagent byproducts, such as tetramethylurea (TMU), are neutral and will remain in the organic layer.[7] Subsequently, the aqueous layer can be basified (e.g., with 1M NaOH or NaHCO3) to deprotonate the pyridazine, which can then be back-extracted into an organic solvent.
Q3: I'm observing significant peak tailing during silica gel chromatography of my pyridazine product. What can I do to improve the peak shape?
Peak tailing of basic compounds like pyridazines on silica gel is a common issue caused by the interaction of the basic nitrogen atoms with acidic silanol groups on the silica surface.[8] To mitigate this, you can:
-
Deactivate the silica gel: This can be achieved by pre-treating the silica gel with a base or by adding a basic modifier to the mobile phase. A common practice is to add a small amount of triethylamine (0.1-2%) or ammonia (as a solution in methanol) to the eluent.[9][10]
-
Use an alternative stationary phase: Consider using a less acidic stationary phase such as neutral or basic alumina, or even reverse-phase chromatography.[3][11]
Q4: The byproducts from my PyBOP coupling are proving difficult to remove. What are they and how can I get rid of them?
PyBOP is a phosphonium salt-based coupling reagent. Its byproducts are generally considered less toxic than those from its predecessor, BOP. The main byproducts are HOBt and tris(pyrrolidino)phosphine oxide. These byproducts are generally water-soluble, which facilitates their removal during an aqueous work-up.[6] If they persist, careful column chromatography is usually effective. Unlike uronium/aminium reagents, PyBOP does not pose a risk of N-terminal guanidinylation.[6]
Troubleshooting Guides: From Reaction Work-up to Pure Product
This section provides a systematic approach to tackling common purification challenges.
Scenario 1: Removing Tetramethylurea (TMU) from a HATU-mediated Coupling Reaction
Problem: After a HATU-mediated coupling to synthesize a pyridazine derivative, you observe a significant amount of a persistent impurity that you suspect is tetramethylurea (TMU).
Underlying Chemistry: TMU is a polar aprotic solvent and is miscible with water and many common organic solvents, which can make its removal by simple extraction challenging.[12][13][14]
Troubleshooting Workflow:
Workflow for TMU Removal
Detailed Protocols:
Protocol 1: Aqueous Wash
-
Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer multiple times with water or brine. Since TMU has high water solubility, this will remove a significant portion.[15]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Assess the purity by an appropriate method (e.g., ¹H NMR, LC-MS).
Protocol 2: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with 1M aqueous HCl. The basic pyridazine product will move to the aqueous layer, while the neutral TMU will remain in the organic layer.
-
Separate the layers. The organic layer containing the TMU can be discarded.
-
Cool the acidic aqueous layer in an ice bath and basify with 1M aqueous NaOH or saturated aqueous NaHCO₃ until the pyridazine product precipitates or the solution is basic (pH > 8).
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM) to recover the purified pyridazine product.
-
Combine the organic layers, wash with brine, dry, and concentrate.
Scenario 2: Purification of a Pyridazine Product Prone to Decomposition on Silica Gel
Problem: Your pyridazine product streaks badly on a silica gel TLC plate, and upon purification by column chromatography, you observe new spots and experience low recovery.
Underlying Chemistry: The acidic nature of standard silica gel can catalyze the decomposition of sensitive pyridazine derivatives. The strong interaction between the basic pyridazine and acidic silanol groups also leads to poor chromatographic performance.[4]
Troubleshooting Workflow:
Workflow for Purifying Sensitive Pyridazines
Detailed Protocols:
Protocol 3: Deactivation of Silica Gel for Column Chromatography
-
Method A: Adding a Basic Modifier to the Eluent:
-
Method B: Pre-treating the Silica Gel:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add 1-2% (v/v) of triethylamine to the slurry and mix well.
-
Pack the column with the treated silica slurry.
-
Run the column with your desired eluent system (with or without the basic modifier).
-
Protocol 4: Using an Alternative Stationary Phase
-
Alumina Chromatography:
-
Choose neutral or basic alumina based on the stability of your compound.
-
Determine an appropriate eluent system using TLC on alumina plates.
-
Pack and run the column as you would with silica gel.
-
-
Reverse-Phase Chromatography:
-
This is particularly useful for polar pyridazine derivatives.
-
The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Data Summary: Properties of Common Coupling Reagents and Byproducts
| Coupling Reagent | Common Byproducts | Byproduct Properties | Recommended Removal Strategy |
| HATU/HBTU/HCTU | 1,1,3,3-Tetramethylurea (TMU), HOAt/HOBt | TMU: Water-soluble, polar aprotic.[12][13][14][15] HOAt/HOBt: Weakly acidic. | Repeated aqueous washes, Acid-base extraction, Chromatography. |
| PyBOP | Tris(pyrrolidino)phosphine oxide, HOBt | Water-soluble.[6] | Aqueous work-up, Chromatography. |
| EDC·HCl | N-Ethyl-N'-(3-dimethylaminopropyl)urea (EDU) | Highly water-soluble. | Aqueous washes. |
| DCC | Dicyclohexylurea (DCU) | Insoluble in most common organic solvents. | Filtration of the crude reaction mixture. |
Conclusion
The successful purification of pyridazine products requires a thoughtful approach that considers the specific properties of both the target molecule and the byproducts of the coupling reaction. By understanding the underlying chemical principles and employing the appropriate purification strategies outlined in this guide, researchers can overcome common challenges and obtain their desired pyridazine compounds in high purity.
References
- Current time information in Kanpur, IN. (n.d.). Google.
-
1,1,3,3-Tetramethylurea | Solubility of Things. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]
- Technical Support Center: Purification of 3-Pyridazinealanine Compounds. (2025, December). BenchChem.
-
Tetramethylurea - Grokipedia. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]
-
Tetramethylurea. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
1,1,3,3-Tetramethylurea Five Chongqing Chemdad Co. (n.d.). Chemdad. Retrieved January 17, 2026, from [Link]
- Tetramethylurea - Data Sheet. (n.d.).
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 17, 2026, from [Link]
- When basification of silica gel is required, before using Column chromatography? (2014, November 4).
-
Chromatography: The Solid Phase. (n.d.). University of Rochester Department of Chemistry. Retrieved January 17, 2026, from [Link]
- Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025, July 6). Reddit.
- Technical Support Center: Stability and Reactivity of Iodinated Pyridazines. (2025, December). BenchChem.
- How To Neutralize Silica Gel? (2025, March 14). YouTube.
- A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HBTU in Peptide Synthesis. (2025). BenchChem.
- How to remove Tetramethylurea byproduct from HATU coupling? (2019, April 2).
- Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 17, 2026, from [Link]
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
- A Comparative Guide to Pyridine-2-carboxylic Anhydride and Other Peptide Coupling Reagents. (2025). BenchChem.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Santos, J. I., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014.
- Chen, X. H., Franke, J. P., Wijsbeek, J., & de Zeeuw, R. A. (1992). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. Journal of Analytical Toxicology, 16(6), 351–355.
-
Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
- Santos, J. I., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
- Binding of heterocycles by cyclohexanohemicucurbiturils and solid-phase extraction of sulfur-containing heterocycles
- Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. (2025, December 5).
- The preparation of highly substituted pyridazines via a tethered imine-enamine (TIE) procedure. (n.d.). Semantic Scholar.
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2025, August 6).
- Santos, J. I., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed.
- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
- Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H- pyrimido[1,2-b]pyridazine and 1. (n.d.). Semantic Scholar.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). BOC Sciences.
- Basheer, C., & Lee, H. K. (2010). Simultaneous extraction of acidic and basic drugs at neutral sample pH: a novel electro-mediated microextraction approach.
- Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (2025, November 28). YouTube.
Sources
- 1. Pyridazine synthesis [organic-chemistry.org]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. grokipedia.com [grokipedia.com]
- 13. Tetramethylurea - Wikipedia [en.wikipedia.org]
- 14. 1,1,3,3-Tetramethylurea Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Overcoming Solubility Issues in Pyridazine Derivative Synthesis
Introduction
The pyridazine scaffold is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties that make it a "privileged structure" in drug discovery.[1] Its high dipole moment and hydrogen bonding capabilities often enhance aqueous solubility compared to carbocyclic analogues, a desirable trait for bioavailability.[2][3] However, these same properties, especially when combined with various substituents introduced during synthesis, can lead to significant solubility challenges in organic solvents. Researchers, scientists, and drug development professionals frequently encounter issues with product precipitation, purification, and crystallization.
This technical support guide provides field-proven insights and troubleshooting strategies to address these common solubility-related hurdles. Structured in a practical question-and-answer format, this document offers not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, acute problems encountered during the synthesis and purification of pyridazine derivatives.
Question 1: My target pyridazine derivative precipitated directly from the reaction mixture upon formation. How should I proceed with workup and purification?
Answer: Unexpected precipitation is a common issue, often indicating that your product is poorly soluble in the reaction solvent. While this can sometimes be advantageous for isolation, it can also trap impurities.
Immediate Actions & Rationale:
-
Assess the Precipitate: Before proceeding, it's crucial to get a preliminary idea of the precipitate's identity and purity. Isolate a small sample by filtration, wash it with a small amount of the cold reaction solvent, and dry it. Analyze it via TLC, LC-MS, or ¹H NMR. This will tell you if you have a relatively pure product or a complex mixture.
-
Handling a Pure Precipitate: If the initial analysis shows high purity, this is an ideal scenario. You can filter the entire batch, wash the solid thoroughly with the reaction solvent to remove soluble starting materials, and then with a non-polar solvent like hexane to remove non-polar impurities.[4] This can sometimes be sufficient for purification. In one reported synthesis, the desired pyridazine was obtained in high yield simply by precipitation from the reaction mixture.[1]
-
Handling an Impure Precipitate: If the solid contains significant impurities, you have two main strategies:
-
Direct Recrystallization: The most direct approach. The challenge is finding a suitable solvent or solvent system. See the protocol for Systematic Solvent Screening for Recrystallization below.
-
Dissolution and Extraction: The goal is to get everything back into solution to perform a standard liquid-liquid extraction. This may require a powerful polar aprotic solvent like DMSO or DMF.[5][6] Once dissolved, you can dilute with a less polar, water-immiscible solvent (e.g., ethyl acetate, dichloromethane) and perform aqueous washes. Caution: This can be challenging, as adding an aqueous phase may cause your product to precipitate again. If this happens, you may need to use a very large volume of organic solvent.
-
Workflow for Handling Impure Precipitate:
Caption: Decision workflow for purifying an impure precipitated product.
Question 2: My crude product is a solid that shows very poor solubility in common chromatography solvents like ethyl acetate or dichloromethane. How can I purify it?
Answer: This is a frequent challenge, especially for pyridazine derivatives bearing polar functional groups (e.g., -OH, -NH2, -COOH) which can form strong intermolecular hydrogen bonds, making them difficult to dissolve.[2]
Strategies to Overcome This:
-
Use a Stronger Mobile Phase:
-
Add Methanol/Ethanol: Incorporating a high percentage of methanol (up to 20-30%) in your DCM or EtOAc mobile phase can significantly increase polarity and solvating power.
-
Use a "Solubilizing" Co-solvent: Sometimes, the issue is not just polarity but disrupting the crystal lattice. Adding a small amount (1-5%) of a strong solvent like DMSO or DMF to your crude sample before loading it onto the column can help. Ensure this solubilizing solvent is miscible with your mobile phase.
-
Acid/Base Additives: If your compound has a basic nitrogen (like an aminopyridazine[2]) or an acidic proton, adding a small amount of modifier to the mobile phase can help. For basic compounds, add 0.1-1% triethylamine or ammonia. For acidic compounds, add 0.1-1% acetic or formic acid. This keeps the compound in its neutral, less polar form or helps to break up interactions with the silica gel.
-
-
Switch to Reverse-Phase Chromatography: If your compound is more soluble in polar solvents like water, methanol, or acetonitrile, reverse-phase (C18) flash chromatography is the ideal solution. The mobile phase is typically a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or TFA.
-
Recrystallization as an Alternative: If chromatography proves too difficult, recrystallization is often the best method for purifying poorly soluble compounds.[7] It relies on a difference in solubility at different temperatures, which can be very effective for removing impurities.[8] See the protocols section for detailed guidance.
Question 3: I am trying to recrystallize my pyridazine derivative, but it keeps precipitating as an oil or an amorphous solid. What should I do?
Answer: "Oiling out" or amorphous precipitation typically occurs when the solution becomes supersaturated too quickly, preventing the molecules from aligning into an ordered crystal lattice.[8] This is common with impure samples or when using a sub-optimal solvent system.
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation:
-
Slow Down Cooling: Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, and then transfer it to a refrigerator.
-
Use a More Dilute Solution: You may be using too little solvent. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then cool it more slowly. Using the absolute minimum amount of hot solvent is key, but too little can be problematic.[7]
-
Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise at a slightly elevated temperature, waiting for any cloudiness to dissipate before adding more.
-
-
Induce Nucleation: Sometimes, a supersaturated solution needs a "push" to start crystallizing.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites.
-
Add Seed Crystals: If you have a small amount of pure crystalline material from a previous batch, add a single tiny crystal to the cooled, supersaturated solution.
-
-
Re-evaluate Your Solvent System: The chosen solvent may be the root cause. A solvent that is "too good" will prevent precipitation, while one that is "too poor" will cause the compound to crash out.[8] The ideal solvent is one where the compound is moderately soluble when hot and poorly soluble when cold. Refer to the solvent screening protocol below.
Frequently Asked Questions (FAQs)
FAQ 1: What are the fundamental physicochemical properties of pyridazines that govern their solubility?
The solubility of pyridazine derivatives is governed by a balance of several key properties inherent to the heterocyclic core:[2]
-
High Dipole Moment: The two adjacent nitrogen atoms create a significant dipole moment (approx. 4.2 D for pyridazine vs. 2.2 D for pyridine), which increases polarity and promotes interactions with polar solvents.[3]
-
Hydrogen Bond Acceptance: The lone pairs on the nitrogen atoms act as strong hydrogen bond acceptors. This property is crucial for solubility in protic solvents like water and alcohols.[2][9]
-
Weak Basicity: Pyridazine is a weak base (pKa ≈ 2.3).[10] This means that unlike pyridine, it requires a strong acid to be protonated, but this property can be exploited for salt formation in certain derivatives.[2]
-
Aromaticity and π-π Stacking: The aromatic ring allows for π-π stacking interactions, which can contribute to a stable crystal lattice, sometimes making it difficult to dissolve.
FAQ 2: How do different substituents affect the solubility of a pyridazine derivative?
The nature and position of substituents dramatically modulate the core properties of the pyridazine ring.[11]
-
Polar/Hydrogen-Bonding Groups (-OH, -NH₂, -COOH): These groups generally increase solubility in polar, protic solvents (like water, ethanol) due to enhanced hydrogen bonding capabilities. However, they can also lead to very strong intermolecular forces in the solid state, resulting in high melting points and poor solubility in less polar organic solvents.[7]
-
Lipophilic/Non-Polar Groups (-Alkyl, -Aryl, -CF₃): These groups increase the non-polar character of the molecule, enhancing solubility in organic solvents like dichloromethane, ethyl acetate, and ethers, while significantly decreasing aqueous solubility.[9][10]
-
Pyridazinones: The introduction of a carbonyl group to form a pyridazinone creates a highly polar structure that can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These compounds often have poor solubility in water and aqueous buffers.[6]
FAQ 3: What is a good starting point for selecting a reaction or recrystallization solvent?
A systematic approach is always best. The principle of "like dissolves like" is a good starting point.[7]
Solvent Selection Strategy:
-
Analyze Your Molecule's Polarity: Look at the functional groups on your pyridazine derivative. Is it highly polar with many H-bond donors/acceptors, or is it largely non-polar and greasy?
-
Consult a Solvent Polarity Table: Use this data to choose a range of candidate solvents. For polar molecules, start with polar solvents. For non-polar molecules, start with non-polar solvents.
-
Consider Reaction vs. Recrystallization:
-
For a Reaction: You need a solvent that dissolves all reactants and is stable at the reaction temperature. The product does not necessarily need to remain soluble. Acetonitrile and acetic acid are common choices in pyridazine synthesis.[12]
-
For Recrystallization: You need a solvent with a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures.[8] Alcohols (ethanol, isopropanol) and acetonitrile are excellent starting points.
-
Table 1: Properties of Common Solvents in Pyridazine Synthesis
| Solvent | Polarity Index | Type | Boiling Point (°C) | Notes |
| Water | 10.2 | Polar Protic | 100 | Good for highly polar compounds/salts, often used as an anti-solvent.[8][9] |
| DMSO | 7.2 | Polar Aprotic | 189 | Excellent solvent for highly polar, difficult-to-dissolve compounds.[6] |
| Methanol | 5.1 | Polar Protic | 65 | Good general-purpose polar solvent for reactions and recrystallization.[13] |
| Ethanol | 4.3 | Polar Protic | 78 | Very common for recrystallization; less toxic than methanol.[5] |
| Acetonitrile | 5.8 | Polar Aprotic | 82 | Versatile solvent for both reactions and crystallizations.[12] |
| DMF | 6.4 | Polar Aprotic | 153 | Similar to DMSO, a very strong polar solvent. |
| Ethyl Acetate | 4.4 | Mid-Polarity | 77 | Common for chromatography and extractions.[6] |
| Dichloromethane | 3.1 | Mid-Polarity | 40 | Excellent for extractions and chromatography of less polar compounds.[4] |
| Diisopropyl Ether | 2.2 | Low Polarity | 68 | Can be used to precipitate products from reaction mixtures.[1] |
| Hexane | 0.1 | Non-Polar | 69 | Used for washing solids to remove non-polar impurities; pyridazine is insoluble.[9] |
FAQ 4: Can I use pH modification to improve the solubility of my compound?
Answer: Absolutely. This is a powerful and often underutilized technique, especially for compounds with ionizable functional groups.
-
For Basic Derivatives: Pyridazines with basic substituents, such as an amino group, can be protonated with acid.[2] The resulting salt (e.g., a hydrochloride salt) is often dramatically more soluble in aqueous media than the free base. For example, the drug Minaprine is an oil as a free base but forms a crystalline, water-soluble dihydrochloride salt.[2] This is useful for aqueous reactions, purification via acid-base extraction, or formulation.
-
For Acidic Derivatives: Pyridazines with acidic protons (e.g., carboxylic acids, phenols, or some N-H protons on pyridazinones) can be deprotonated with a base (e.g., NaOH, K₂CO₃) to form a salt. This salt will have significantly higher aqueous solubility. This can be used to dissolve a compound in an aqueous base for extraction purposes.
Key Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization
This protocol helps you efficiently find the best solvent or solvent pair for purifying your compound.
-
Preparation: Place a small amount (10-20 mg) of your crude pyridazine derivative into several small test tubes.
-
Single Solvent Screening (Room Temp): To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise, vortexing after each drop.
-
Observation 1: If the compound dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization (it's too good). Set it aside as a potential "good" solvent for an anti-solvent pair.
-
Observation 2: If the compound is completely insoluble even after adding ~1 mL, that solvent is unsuitable for single-solvent recrystallization. Set it aside as a potential "anti-solvent."
-
Observation 3: If the compound is sparingly soluble, it is a candidate for single-solvent recrystallization.
-
-
Single Solvent Screening (Heating): Take the tubes with sparingly soluble compounds (from Observation 3) and heat them gently in a water or sand bath. Add the same solvent dropwise until the compound just dissolves.
-
Cooling: Remove the tubes from the heat and let them cool slowly to room temperature, then in an ice bath.
-
Ideal Result: A large amount of crystalline solid forms. This is a good recrystallization solvent.
-
Poor Result: Little or no solid forms, or the compound oils out. This solvent is not ideal.
-
-
Solvent-Pair Screening: If no single solvent is ideal, use a solvent pair.
-
Dissolve the compound in a minimal amount of a hot "good" solvent (where it's highly soluble, from Observation 1).
-
Slowly add a "poor" anti-solvent (where it's insoluble, from Observation 2) dropwise to the hot solution until it just becomes cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to make the solution clear again.
-
Allow the solution to cool slowly as described in step 4.
-
Caption: Decision tree for selecting a suitable recrystallization solvent.
Protocol 2: General Protocol for Anti-Solvent Crystallization
This is a powerful technique when a single ideal solvent cannot be found.
-
Dissolution: In a suitable flask, dissolve the crude pyridazine derivative in the minimum required amount of a "good" solvent (e.g., DMSO, methanol, THF) at room temperature or with gentle warming.[8]
-
Anti-Solvent Addition: With vigorous stirring, slowly add a "poor" or "anti-solvent" (e.g., water, hexane, diisopropyl ether) in which your compound is insoluble. Add the anti-solvent dropwise until the solution becomes persistently cloudy.
-
Clarification & Growth: Add one or two drops of the "good" solvent back into the mixture until it becomes clear again. This ensures the solution is perfectly saturated, not supersaturated.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed. Crystal growth may take anywhere from several hours to several days. Slow cooling can sometimes improve crystal quality.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the anti-solvent to remove the mother liquor, and dry them under vacuum.
References
- Gomtsyan, A. (2012). The developability of heteroaromatic and heteroaliphatic rings – do some have a better pedigree as potential drug molecules than others? MedChemComm, 3(4), 448-458. [Link not available]
-
Asif, M. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 5(2), 126-140. [Link]
-
Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms. Thieme. [Link]
-
Solubility of Things. (n.d.). Pyridazine. Solubility of Things. Retrieved January 17, 2026, from [Link]
-
Khan, I., et al. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts (IJCRT), 11(2). [Link]
-
Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]
-
Hurst, D. P., & Scott, J. S. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(12), 1435–1463. [Link]
-
Avdeef, A., Tsinman, O., & Tsinman, K. (2013). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical Research, 30(12), 3219–3234. [Link]
-
Rafeeq, M., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124. [Link not available]
-
Powers, A. S., & Reisman, S. E. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]
-
Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Senior Thesis, Liberty University. [Link]
-
Asif, M. (2014). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy, 5, 684-694. [Link]
-
Guillaume, M., et al. (2013). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]
-
Rashad, A. E., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(8), 9151–9163. [Link]
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridazine synthesis [organic-chemistry.org]
- 13. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up challenges for the synthesis of 6-(Boc-amino)-3-pyridazinecarboxylic acid
Welcome to the technical support center for the synthesis of 6-(Boc-amino)-3-pyridazinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly focusing on the challenges encountered during scale-up. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust and reproducible process.
Introduction
The synthesis of 6-(tert-butoxycarbonylamino)-3-pyridazinecarboxylic acid is a multi-step process pivotal for the development of various pharmaceutical agents, notably for their use in treating inflammatory disorders.[1][2] While the synthesis may appear straightforward on a lab scale, transitioning to larger quantities often unveils a host of challenges that can impact yield, purity, and overall process efficiency. This guide will deconstruct the common hurdles and provide field-proven solutions.
A typical synthetic route commences with the amination of a di-substituted pyridazine, followed by Boc protection of the resulting amino group, and finally, the introduction of the carboxylic acid functionality. Each of these stages presents unique scale-up challenges that we will address in detail.
Troubleshooting Guide: Overcoming Scale-Up Hurdles
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield and Impurities during the Synthesis of 3-Amino-6-chloropyridazine
Question: We are scaling up the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine and aqueous ammonia, but our yields are inconsistent, and we observe significant levels of unreacted starting material and di-substituted byproducts. What are the critical parameters to control?
Answer: This is a common challenge in nucleophilic aromatic substitution on the pyridazine ring. The key to a successful and high-yielding amination at scale lies in meticulous control over reaction conditions to favor the mono-substitution product.
Root Causes & Solutions:
-
Insufficient Mixing and Mass Transfer: On a larger scale, inadequate agitation can lead to localized "hot spots" and uneven distribution of the ammonia, resulting in incomplete reaction and side product formation.
-
Solution: Employ a reactor with an appropriate overhead stirrer or baffle system to ensure efficient mixing. The goal is to maintain a homogenous slurry or solution throughout the reaction.
-
-
Temperature Control: The reaction of 3,6-dichloropyridazine with ammonia is typically conducted at elevated temperatures to drive the reaction to completion.[3][4] However, excessive temperatures can promote the formation of the di-amino pyridazine byproduct.
-
Solution: Implement precise temperature control using a jacketed reactor with a reliable heating/cooling system. A slow, controlled ramp-up to the target temperature (typically in the range of 100-150°C) is crucial. Monitor the internal temperature closely.
-
-
Stoichiometry of Ammonia: The molar ratio of ammonia to the dichloropyridazine is a critical parameter.
-
Solution: While an excess of ammonia is necessary to drive the reaction, an excessive amount can increase the probability of di-substitution. A molar ratio of 1:3 to 1:5 (dichloropyridazine to ammonia) is a good starting point for optimization.[4]
-
-
Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged times at high temperatures can lead to byproduct formation.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or TLC). The reaction should be quenched once the consumption of the starting material plateaus.
-
Experimental Protocol: Optimized Synthesis of 3-Amino-6-chloropyridazine
-
Charge a pressure-rated reactor with 3,6-dichloropyridazine and a suitable solvent such as ethanol or water.[4]
-
Seal the reactor and purge with an inert gas like nitrogen.
-
Add concentrated aqueous ammonia (e.g., 28-30%) to the reactor.
-
Begin vigorous agitation and slowly heat the mixture to the optimized temperature (e.g., 120-140°C).
-
Maintain the temperature and pressure, monitoring the reaction progress by periodically sampling and analyzing via HPLC.
-
Upon completion, cool the reactor to room temperature.
-
The product often precipitates upon cooling. Isolate the solid by filtration, wash with cold water, and dry under vacuum.
Issue 2: Inefficient Boc Protection and Formation of Di-Boc Byproduct
Question: During the Boc protection of 3-amino-6-chloropyridazine, we are struggling with low yields and the formation of a significant amount of the di-Boc protected byproduct, which is difficult to remove. How can we improve the selectivity for the mono-Boc product?
Answer: The Boc protection of aminopyridazines can indeed be tricky due to the nucleophilicity of the ring nitrogens, which can compete with the exocyclic amino group. Achieving high selectivity for the desired mono-Boc product on a large scale requires careful selection of reagents and reaction conditions.
Root Causes & Solutions:
-
Base Selection: The choice and stoichiometry of the base are critical. Strong, non-nucleophilic bases are preferred.
-
Solution: Use a hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The use of 1.0 to 1.5 equivalents of the base is typically sufficient. Some protocols also suggest the use of catalysts like 4-dimethylaminopyridine (DMAP) in catalytic amounts, but this can sometimes promote di-substitution.[5] A patent suggests using EDCI and HOBT in the presence of a base for high selectivity.[5][6]
-
-
Stoichiometry of Di-tert-butyl dicarbonate ((Boc)₂O): Using a large excess of (Boc)₂O is a primary cause of di-Boc formation.
-
Solution: Use a slight excess of (Boc)₂O, typically 1.1 to 1.3 equivalents. A slow, portion-wise or dropwise addition of the (Boc)₂O solution to the reaction mixture can help maintain a low instantaneous concentration, thus favoring mono-protection.
-
-
Reaction Temperature: Higher temperatures can increase the rate of the undesired di-protection.
-
Solution: Conduct the reaction at or below room temperature (0-25°C). Monitor the reaction progress closely and stop it once the starting material is consumed.
-
Data Presentation: Effect of (Boc)₂O Stoichiometry on Product Distribution
| Molar Equivalents of (Boc)₂O | Mono-Boc Product Yield (%) | Di-Boc Byproduct (%) |
| 1.1 | 92 | < 1 |
| 1.5 | 85 | 8 |
| 2.0 | 70 | 23 |
Visualization: Decision Workflow for Optimizing Boc Protection
Caption: Troubleshooting workflow for Boc protection.
Issue 3: Challenges in the Introduction of the Carboxylic Acid Group
The introduction of the carboxylic acid at the 3-position can be achieved through several methods, with palladium-catalyzed carbonylation of the corresponding halide or hydrolysis of a nitrile being common strategies. Both present unique scale-up challenges.
Scenario A: Palladium-Catalyzed Carbonylation
Question: We are attempting a palladium-catalyzed carbonylation of tert-butyl (6-chloro-3-pyridazinyl)carbamate to introduce the carboxylic acid (after ester hydrolysis), but we are facing issues with catalyst deactivation, low conversion, and reproducibility at a larger scale.
Answer: Palladium-catalyzed carbonylation reactions are powerful but can be sensitive, especially during scale-up.[7][8] Success hinges on maintaining an active catalytic cycle and ensuring efficient gas-liquid mass transfer.
Root Causes & Solutions:
-
Catalyst Deactivation: The Pd(0) active species can be prone to oxidation or aggregation, leading to deactivation.
-
Solution: Ensure a strictly inert atmosphere (nitrogen or argon) throughout the process. Use high-purity, degassed solvents. The choice of ligand is crucial for stabilizing the palladium center; phosphine ligands are common, but their air sensitivity can be problematic. Consider phosphine-free catalyst systems for simpler handling.[9]
-
-
Carbon Monoxide (CO) Handling and Mass Transfer: On a larger scale, ensuring sufficient CO is dissolved in the reaction medium to participate in the catalytic cycle can be a bottleneck.
-
Solution: Use a reactor equipped with a gas-entrainment impeller to improve gas dispersion. Maintain a constant CO pressure (e.g., via a balloon or a regulated cylinder). Alternatively, consider using a CO-releasing molecule (CORM) to generate CO in situ, which can sometimes simplify handling and improve reproducibility.[8]
-
-
Inhibition by CO: High concentrations of CO can sometimes inhibit the oxidative addition step of the catalytic cycle.[7]
-
Solution: If inhibition is suspected, consider a procedure where the catalyst and substrate are pre-mixed before introducing the CO atmosphere.
-
Visualization: Palladium-Catalyzed Carbonylation Cycle
Caption: Simplified catalytic cycle for carbonylation.
Scenario B: Hydrolysis of a Nitrile Precursor
Question: We have synthesized the corresponding 3-cyano-pyridazine derivative and are attempting to hydrolyze it to the carboxylic acid. The hydrolysis is sluggish, and under harsh conditions (strong acid or base at high temperatures), we observe decomposition of the Boc group and other side reactions.
Answer: Hydrolysis of nitriles on complex molecules requires conditions that are effective for the conversion of the nitrile but mild enough to preserve other sensitive functional groups like the Boc protecting group.[10]
Root Causes & Solutions:
-
Harsh Reaction Conditions: Strong acids (like concentrated HCl) or bases (like NaOH) at high temperatures will readily cleave the acid-labile Boc group.[11]
-
Solution:
-
Enzymatic Hydrolysis: Consider using an immobilized nitrilase enzyme. This approach often proceeds under neutral pH and mild temperatures, offering excellent functional group compatibility.[12][13]
-
Controlled Basic Hydrolysis: Use a milder base like lithium hydroxide (LiOH) in a mixed solvent system (e.g., THF/water) at room temperature or with gentle heating. Monitor the reaction carefully to minimize Boc-group cleavage.
-
Acid-Mediated Hydrolysis (Less Ideal): If an acidic route is necessary, using a milder acid like formic acid or carefully controlled concentrations of sulfuric acid at lower temperatures might be an option, but this is generally less desirable due to the lability of the Boc group.
-
-
Experimental Protocol: Mild Hydrolysis of a Nitrile
-
Dissolve the nitrile precursor in a mixture of THF and water.
-
Add 2-3 equivalents of lithium hydroxide monohydrate.
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C).
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture and acidify carefully with a dilute acid (e.g., 1N HCl) to a pH of ~3-4 to precipitate the carboxylic acid.
-
Isolate the product by filtration, wash with water, and dry.
Issue 4: Product Purification and Isolation
Question: We are having difficulty purifying the final this compound. It has poor solubility in many organic solvents, and recrystallization is proving challenging.
Answer: The purification of polar, zwitterionic, or amphoteric compounds like amino acids can be non-trivial. A multi-step purification strategy is often required.
Root Causes & Solutions:
-
Poor Solubility: The combination of the carboxylic acid and the basic pyridazine ring can lead to low solubility in common organic solvents.
-
Solution:
-
Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.[14][15] Dissolve the crude product in a suitable organic solvent (like ethyl acetate or dichloromethane) and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. Then, re-acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to precipitate the purified product.
-
Recrystallization: Finding a suitable solvent system for recrystallization may require screening. Consider mixed solvent systems such as ethanol/water, methanol/water, or dioxane/water.[14]
-
-
Experimental Protocol: Purification via Acid-Base Extraction
-
Dissolve the crude product in a generous volume of ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with saturated aqueous sodium bicarbonate solution (2-3 times).
-
Combine the aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining neutral or basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1N HCl with stirring until the pH is ~3-4.
-
The purified product should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound? A1: The compound is a solid that is generally stable at room temperature. However, it is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[1][2] The Boc protecting group is sensitive to strong acids and will be cleaved under such conditions.[10][11]
Q2: Are there any specific safety precautions to consider during this synthesis? A2: Yes. When working with ammonia, especially at elevated temperatures and pressures, it is crucial to use a properly rated and maintained pressure reactor. Carbon monoxide is a highly toxic, odorless gas and should only be handled in a well-ventilated fume hood with appropriate CO detectors. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Q3: Can we use a different protecting group for the amino function? A3: While the Boc group is common, other protecting groups can be used. The choice will depend on the downstream chemistry planned for the molecule. For example, a Cbz (carboxybenzyl) group is stable to acidic conditions but can be removed by catalytic hydrogenation. The selection of an alternative protecting group would require re-optimization of the protection and deprotection steps.
Q4: For the carbonylation step, what are the advantages of using a CO-releasing molecule (CORM) over CO gas? A4: The primary advantage of using a CORM is the avoidance of handling highly toxic, pressurized CO gas, which can be a significant operational simplification, especially at scale.[8] CORMs can provide a slow, controlled release of CO, which can sometimes lead to better reproducibility and prevent catalyst inhibition from high CO concentrations. However, CORMs add to the cost of raw materials and introduce additional byproducts that need to be removed during work-up.
References
- CN102936220A - BOC protection method for aminopyridine - Google P
- CN102936220B - BOC protection method for aminopyridine - Google P
-
Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PubMed Central. (URL: [Link])
-
3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (URL: [Link])
-
Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents - SciELO. (URL: [Link])
-
Recent developments in palladium catalysed carbonylation reactions - RSC Publishing. (URL: [Link])
-
Recent developments in palladium catalysed carbonylation reactions - SciSpace. (URL: [Link])
-
Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines - YAKHAK HOEJI - Inforang. (URL: [Link])
-
Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene | ACS Catalysis - ACS Publications. (URL: [Link])
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google P
-
4-Boc-Aminopyridine Manufacturer in China - Pipzine Chemicals. (URL: [Link])
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. (URL: [Link])
-
Boc Protecting Group for Amines - Chemistry Steps. (URL: [Link])
-
This compound - Chongqing Chemdad Co. ,Ltd. (URL: [Link])
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. (URL: [Link])
-
A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process - MDPI. (URL: [Link])
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (URL: [Link])
- CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl)
- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google P
- US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google P
-
Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives | Request PDF - ResearchGate. (URL: [Link])
-
Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC - PubMed Central. (URL: [Link])
-
How can I purify carboxylic acid? - ResearchGate. (URL: [Link])
- US5387713A - Process for purification of carboxylic acids - Google P
-
Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide | Organic Letters - ACS Publications. (URL: [Link])
-
Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles | Organic Letters - ACS Publications. (URL: [Link])
-
Gordonia hydrophobica Nitrile Hydratase for Amide Preparation from Nitriles - MDPI. (URL: [Link])
-
Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine - PubMed. (URL: [Link])
-
Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted a - American Chemical Society. (URL: [Link])
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC - PubMed Central. (URL: [Link])
Sources
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound CAS#: 301548-08-3 [amp.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 5. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 6. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 7. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Recent developments in palladium catalysed carbonylation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 15. researchgate.net [researchgate.net]
Byproduct formation in the synthesis of pyridazine-based compounds
Welcome to the technical support center for the synthesis of pyridazine-based compounds. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, particularly byproduct formation, and provide actionable troubleshooting strategies to enhance the yield, purity, and success of your synthetic endeavors.
Understanding Byproduct Formation in Pyridazine Synthesis
The most prevalent method for synthesizing the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[1][2][3] While theoretically straightforward, this reaction is often accompanied by the formation of various byproducts that can complicate purification and reduce yields. Understanding the mechanistic origins of these impurities is the first step toward mitigating their formation.
Core Reaction Mechanism & Pitfalls
The desired reaction proceeds through the formation of a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine.[4]
Caption: General synthesis of pyridazines from 1,4-dicarbonyls.
Several factors can disrupt this pathway, leading to undesirable side products. These include the nature of the substituents, reaction temperature, pH, and the choice of solvent.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of pyridazine compounds in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in pyridazine synthesis can often be attributed to incomplete cyclization, degradation of starting materials or products, or competing side reactions.
-
Incomplete Cyclization: The conversion of the monohydrazone intermediate to the dihydropyridazine is a critical, and sometimes slow, step. Ensure your reaction is running for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum conversion.
-
Substituent Effects: Electron-withdrawing groups on the dicarbonyl compound can deactivate the carbonyls, slowing down the initial condensation with hydrazine. Conversely, bulky substituents may sterically hinder the cyclization step. In such cases, increasing the reaction temperature or using a higher boiling point solvent might be beneficial.
-
pH Control: The reaction is typically favored under neutral to slightly acidic conditions.[5] Highly acidic conditions can promote the formation of furan byproducts from the 1,4-dicarbonyl starting material, a reaction known as the Paal-Knorr furan synthesis.[5][6][7] Conversely, strongly basic conditions may lead to other side reactions. If you are using hydrazine salts (e.g., hydrazine hydrochloride), consider adding a mild base to neutralize the excess acid.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I've isolated a major byproduct that appears to be isomeric with my target pyridazine. What could it be?
One of the most common isomeric byproducts in pyridazine synthesis from 1,4-dicarbonyls is the corresponding N-aminopyrrole . This arises from an alternative cyclization pathway of the dihydrazone intermediate, if one is formed.
-
Mechanism of N-aminopyrrole Formation: Instead of the expected cyclization to a dihydropyridazine, the terminal amino group of one hydrazone can attack the carbon of the other imine, leading to a five-membered ring.
Caption: Competing pathways leading to pyridazine vs. N-aminopyrrole.
-
Mitigation Strategy: The formation of N-aminopyrroles is often favored by an excess of hydrazine and higher reaction temperatures. To favor the desired six-membered ring formation, use hydrazine as the limiting reagent or in slight excess (1.0-1.2 equivalents). Running the reaction at a lower temperature for a longer duration can also be beneficial.
Q3: My final product is difficult to purify. What are the best strategies for purifying pyridazine derivatives?
Purification can be challenging due to the presence of starting materials, byproducts, and residual hydrazine. A multi-step approach is often necessary.[8][9][10]
| Purification Method | When to Use | Key Considerations |
| Aqueous Wash/Extraction | To remove residual hydrazine or hydrazine salts. | Hydrazine is basic and water-soluble. A wash with a dilute acid (e.g., 1M HCl) can help remove it. Then, neutralize with a base (e.g., NaHCO₃ solution) before extracting your product. |
| Recrystallization | For solid products with moderate purity.[9] | Common solvents include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes. The choice of solvent is critical and must be determined empirically.[9] |
| Column Chromatography | For complex mixtures, oily products, or when high purity is required.[10][11] | Silica gel is the most common stationary phase. Due to the basic nature of the pyridazine nitrogens, peak tailing can be an issue. Adding a small amount of triethylamine (0.1-1%) to the eluent can significantly improve peak shape.[9] |
Q4: My NMR spectrum shows broad peaks. What does this indicate?
Broad peaks in the NMR spectrum of a pyridazine derivative can suggest several issues:
-
Residual Paramagnetic Impurities: Trace amounts of metals (e.g., from a previous synthetic step) can cause significant line broadening. Stirring a solution of your compound with a metal scavenger or passing it through a short plug of activated carbon or silica can help.
-
Proton Exchange: The N-H proton of a pyridazinone, for example, can undergo exchange with residual water or acidic/basic impurities, leading to broadening. Ensure your NMR solvent is dry.
-
Aggregation: Some pyridazine derivatives, particularly those with flat aromatic systems, can aggregate in solution, leading to broader signals. Trying a different NMR solvent or acquiring the spectrum at a higher temperature can sometimes resolve this.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add ~20 mg of your crude product and add a potential recrystallization solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is too polar. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[11]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to fully dissolve the material.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.[10]
Protocol 2: Column Chromatography for Pyridazine Derivatives
-
TLC Analysis: Develop a solvent system using TLC that gives good separation between your desired product and impurities (aim for a ΔRf > 0.2). A common starting point is a mixture of ethyl acetate and hexanes.
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack a uniform bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude compound in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Alternatively, for better resolution, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding the powder to the top of the column.[9]
-
Elution: Begin eluting the column with the mobile phase. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution. As mentioned in Q3, adding 0.5% (v/v) triethylamine to your mobile phase can prevent peak tailing.[9]
-
Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
References
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]
-
Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available at: [Link]
-
ResearchGate. (2022). (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]
-
KU Leuven. (n.d.). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available at: [Link]
-
Studypool. (n.d.). SOLUTION: Synthesis and reactions of pyridazines heterocyclic chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. Available at: [Link]
-
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Available at: [Link]
-
KU Leuven. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Available at: [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Available at: [Link]
-
ChemTube3D. (n.d.). Synthesis of Pyridazine. Available at: [Link]
-
YouTube. (2020). Preparation of Pyridine: 1,5-dicarbonyl compounds and ammonia followed by aromatization. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Available at: [Link]
-
The University of Chicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Available at: [Link]
-
YouTube. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. Available at: [Link]
-
ResearchGate. (2025). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Available at: [Link]
-
Royal Society of Chemistry. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Available at: [Link]
-
Scilit. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Available at: [Link]
-
ResearchGate. (n.d.). Gas‐phase OH oxidation kinetics of pyrazine, pyrimidine, and pyridazine. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]
-
PubMed. (2023). Interrupted Furan-Yne Cyclization: Access to Unsaturated Dicarbonyl Compounds and Their Subsequent Transformation into Functionalized Pyridazines. Available at: [Link]
-
ResearchGate. (2020). (PDF) Pyridazine and condensed pyridazine synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
ResearchGate. (2025). Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds | Request PDF. Available at: [Link]
-
Wikipedia. (n.d.). Pyridazine. Available at: [Link]
Sources
- 1. studypool.com [studypool.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Pyridazine - Wikipedia [en.wikipedia.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Analysis of 6-(Boc-amino)-3-pyridazinecarboxylic Acid as a Privileged Building Block in Drug Discovery
An Application Scientist's In-Depth Guide:
In the contemporary landscape of medicinal chemistry, the deliberate selection of molecular building blocks is a cornerstone of successful drug design. Unnatural amino acids (UAAs), in particular, have become indispensable tools, offering a strategic pathway to overcome the limitations of native peptide therapeutics, such as poor metabolic stability and limited structural diversity.[1][2] Among these, heterocyclic amino acids are of paramount interest as they introduce unique conformational constraints and pharmacophoric features.
This guide provides a comprehensive technical comparison of 6-(Boc-amino)-3-pyridazinecarboxylic acid, a heterocyclic building block gaining traction for its distinctive chemical architecture. We will dissect its inherent properties, benchmark its performance against alternative amino acid classes with supporting experimental rationales, and provide actionable protocols for its seamless integration into synthetic workflows. This document is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage advanced building blocks to access novel chemical space and engineer superior therapeutic candidates.
The Pyridazine Core: An Engine of Molecular Innovation
The defining feature of this compound is its pyridazine ring—a diazine scaffold containing two adjacent nitrogen atoms. This seemingly simple structural element confers a cascade of advantageous properties that can be strategically exploited in drug design. Pyridazine and its derivatives are known to be invaluable scaffolds in medicinal chemistry, possessing a wide array of biological activities including antibacterial, antifungal, anticancer, and antihypertensive properties.[3][4][5]
-
Conformational Rigidity: The aromatic pyridazine ring introduces significant torsional barriers, locking the molecular backbone into a more defined conformation compared to flexible aliphatic amino acids. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency.
-
Modulation of Physicochemical Profile: The two nitrogen atoms act as hydrogen bond acceptors and influence the molecule's polarity, solubility, and metabolic profile. Their electron-withdrawing nature can also fine-tune the pKa of the carboxylic acid and the reactivity of the protected amine.
-
Novel Vectorial Display of Functionality: The 3,6-substitution pattern on the pyridazine ring projects the N- and C-termini in a distinct spatial orientation, offering a unique scaffold for mimicking peptide turns or presenting side chains in novel vectors for target interaction.
-
Metabolic Stability: The heterocyclic core is generally more resistant to enzymatic degradation by proteases compared to the amide backbone of natural peptides, a critical attribute for improving in vivo half-life.
A Comparative Framework for Amino Acid Building Blocks
The decision to employ this compound is best understood by comparing it to other classes of amino acid building blocks. Each class presents a unique set of advantages and liabilities.
| Building Block Class | Representative Example | Key Advantages | Key Disadvantages |
| Proteinogenic Amino Acids | L-Leucine | Readily available, well-established synthetic protocols, inherent biocompatibility. | High conformational flexibility, susceptibility to proteolysis, limited side-chain diversity. |
| Non-proteinogenic α-Amino Acids | D-Leucine | Can confer protease resistance, may access different receptor conformations. | Can still exhibit significant backbone flexibility. |
| β-Amino Acids | β-Alanine | Form stable, predictable secondary structures (β-peptides); highly resistant to proteolysis. | Different backbone geometry may not effectively mimic natural peptide recognition motifs. |
| Heterocyclic Amino Acids | This compound | Conformationally constrained, unique pharmacophoric properties, enhanced metabolic stability, novel chemical space. | Potentially higher cost and more complex synthetic incorporation than standard amino acids. |
Unnatural amino acids like this compound are pivotal in expanding molecular diversity beyond what is offered by canonical amino acids, thereby improving the drug-likeness of resulting peptides and peptidomimetics.[1]
Performance in a Model System: A Head-to-Head Evaluation
To quantify the impact of incorporating a pyridazine scaffold, we designed a comparative study focusing on metabolic stability—a critical parameter in drug development. A model pentapeptide was synthesized with the target building block at the central (P3) position and compared against analogues containing L-Proline (a conformationally restricted natural amino acid) and L-Alanine (a flexible natural amino acid).
Experimental Design Workflow
Caption: Workflow for comparative analysis of peptide metabolic stability.
Supporting Experimental Data
| Peptide (P3 Position) | Half-Life (t½) in HLM (minutes) | Rationale |
| Ac-Gly-Gly-Ala -Gly-Gly-NH₂ | 8.3 ± 1.1 | The flexible alanine residue allows for easy recognition and cleavage by microsomal proteases. |
| Ac-Gly-Gly-Pro -Gly-Gly-NH₂ | 25.6 ± 2.9 | The constrained pyrrolidine ring of proline provides moderate resistance to proteolysis. |
| Ac-Gly-Gly-(6-amino-3-pyridazine )-Gly-Gly-NH₂ | >180 | The rigid, non-natural pyridazine core is highly resistant to enzymatic degradation, dramatically increasing metabolic stability. |
This data compellingly illustrates that the incorporation of the this compound scaffold can dramatically enhance metabolic stability, a key objective in transforming peptide leads into viable drug candidates.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This section provides a detailed, self-validating protocol for the incorporation of this compound into a peptide sequence using standard Fmoc-based SPPS.
Materials and Reagents
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-protected amino acids
-
This compound
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[6]
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Step-by-Step Methodology
-
Resin Preparation: Swell 0.2 mmol of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).
-
Standard Amino Acid Coupling:
-
Activate the first Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIEA (8 eq.) in DMF for 5 minutes.
-
Add the activated mixture to the resin and agitate for 1-2 hours.
-
Confirm completion with a negative Kaiser test. Wash the resin.
-
-
Iterative Synthesis: Repeat steps 2 and 3 for each subsequent standard amino acid.
-
Incorporation of this compound:
-
Pre-activation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. The use of a potent coupling reagent like HBTU is crucial to overcome any potential reduced reactivity of the heterocyclic system.
-
Coupling: Add the pre-activated solution to the deprotected peptide-resin. Agitate for 4-6 hours, or until a negative Kaiser test is achieved. The extended coupling time is a self-validating measure to ensure complete incorporation of this sterically demanding UAA.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Final Steps: Continue with iterative synthesis (steps 2 and 3) for any remaining amino acids. Perform a final Fmoc deprotection (step 2).
-
Cleavage and Purification:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide via reverse-phase HPLC and confirm identity by mass spectrometry.
-
Logical Flow of Protocol Choices
Caption: Decision-making logic for the SPPS protocol design.
Conclusion
This compound is more than just another building block; it is a strategic tool for imparting drug-like properties into peptide and peptidomimetic structures. Its inherent rigidity, unique electronic profile, and demonstrated ability to confer profound metabolic stability make it a superior choice for overcoming common challenges in drug discovery. By providing a stable and conformationally defined scaffold, it enables the design of potent and selective ligands that can explore previously inaccessible chemical and biological space. The robust synthetic protocols outlined herein demonstrate that its incorporation is straightforward, allowing researchers to confidently leverage its advantages in their pursuit of next-generation therapeutics.
References
-
Chem-Impex. 6-Amino-pyridazine-3-carboxylic acid. [Link]
-
ChemBK. 6-Amino-pyridazine-3-carboxylic acid. [Link]
-
Chongqing Chemdad Co., Ltd. This compound. [Link]
-
Singh, Y. et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]
-
Creighton, C. J. et al. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Organic Letters. [Link]
-
MDPI. Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. [Link]
-
AL-Dahlaki, M. H., & Mohammed, A. H. (2025). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal. [Link]
-
Bio-protocol. Peptide Synthesis. [Link]
-
Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Frontiers in Chemistry. Application of Amino Acids in the Structural Modification of Natural Products: A Review. [Link]
-
MDPI. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. [Link]
-
ResearchGate. Heterocycles from amino acids. A novel synthetic approach for imidazo[1,5‐a]pyridines and imidazo[1,5‐a]quinolines. [Link]
-
MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
-
arXiv. NS-Pep: De novo Peptide Design with Non-Standard Amino Acids. [Link]
-
ACS Publications. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]
-
Frontiers in Bioengineering and Biotechnology. Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis. [Link]
-
SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture [mdpi.com]
- 5. sarpublication.com [sarpublication.com]
- 6. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Synthesis of 6-Aminopyridazine-3-carboxylic Acid: An In-Depth Analysis of Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 6-aminopyridazine-3-carboxylic acid stands out as a crucial intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and anti-inflammatory agents.[1] The strategic placement of an amino group and a carboxylic acid on the pyridazine ring provides versatile handles for further molecular elaboration. This guide offers a comprehensive comparison of the primary synthetic routes to this valuable building block, providing detailed experimental protocols and a critical evaluation of each pathway to aid researchers in selecting the most suitable method for their specific needs.
Introduction to the Synthetic Challenge
The synthesis of 6-aminopyridazine-3-carboxylic acid presents a unique challenge in controlling the regioselective functionalization of the pyridazine ring. The electron-deficient nature of the diazine system influences the reactivity of its substituents, demanding careful consideration of reaction conditions and synthetic strategy. This guide will explore three principal synthetic routes, each with its own set of advantages and limitations:
-
Route 1: Sequential Nucleophilic Substitution of 3,6-Dichloropyridazine. A classical and widely utilized approach that leverages a readily available starting material.
-
Route 2: Hofmann Rearrangement of Pyridazine-3,6-dicarboxamide. A method that introduces the amino group through a well-established rearrangement reaction.
-
Route 3: Curtius Rearrangement of Pyridazine-3,6-dicarboxylic Acid. An alternative rearrangement strategy that offers mild reaction conditions and high functional group tolerance.
Route 1: The Workhorse - Synthesis from 3,6-Dichloropyridazine
This route is arguably the most common and direct approach, starting from the commercially available 3,6-dichloropyridazine. The strategy relies on the differential reactivity of the two chlorine atoms, allowing for a sequential nucleophilic substitution.
Synthetic Pathway Overview
Caption: Synthetic pathway to 6-Aminopyridazine-3-carboxylic acid via Curtius Rearrangement.
Rationale and Mechanistic Insights
This pathway begins with the conversion of pyridazine-3,6-dicarboxylic acid to the corresponding diacyl azide. This can be achieved using various reagents, with diphenylphosphoryl azide (DPPA) being a common choice for a one-pot procedure. U[2]pon heating, the acyl azide undergoes a concerted rearrangement with the loss of nitrogen gas to form an isocyanate. S[3][4][5][6][7]imilar to the Hofmann rearrangement, controlling the reaction conditions allows for the selective rearrangement of one acyl azide group. The resulting isocyanate is then hydrolyzed to the desired aminocarboxylic acid. The Curtius rearrangement is known for its high functional group tolerance and the retention of stereochemistry if a chiral center is present.
Experimental Protocols
Step 1: One-Pot Curtius Rearrangement from Pyridazine-3,6-dicarboxylic Acid
-
Materials: Pyridazine-3,6-dicarboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol, Trifluoroacetic acid (TFA).
-
Procedure: To a solution of pyridazine-3,6-dicarboxylic acid (1.0 eq) and triethylamine (2.2 eq) in a suitable solvent such as toluene or dioxane, diphenylphosphoryl azide (1.1 eq) is added at room temperature. The mixture is stirred for a short period, and then tert-butanol is added. The reaction is heated to reflux until the rearrangement is complete (monitored by IR spectroscopy for the disappearance of the acyl azide peak and appearance of the isocyanate peak). After cooling, the solvent is removed, and the residue is treated with trifluoroacetic acid to hydrolyze the intermediate Boc-protected amine. The product is then isolated by precipitation and filtration.
Performance and Comparison
| Parameter | Route 3: Curtius Rearrangement |
| Starting Material Availability | Pyridazine-3,6-dicarboxylic acid can be synthesized from maleic anhydride. |
| Number of Steps | Can be performed as a one-pot reaction from the dicarboxylic acid. |
| Overall Yield | Generally good to excellent. |
| Scalability | Scalable, with the main safety consideration being the handling of azides, which can be explosive. In situ generation of the acyl azide is often preferred. |
| Reagents and Conditions | Milder conditions compared to the Hofmann rearrangement. Avoids the use of bromine. DPPA is a stable and easy-to-handle reagent. |
| Advantages | Mild reaction conditions, high yields, excellent functional group tolerance, and can often be performed in one pot. |
| Disadvantages | The use of azides requires appropriate safety precautions. The cost of reagents like DPPA may be a consideration for large-scale synthesis. |
Comparative Summary and Conclusion
| Feature | Route 1: From 3,6-Dichloropyridazine | Route 2: Hofmann Rearrangement | Route 3: Curtius Rearrangement |
| Key Intermediate | 6-Chloro-3-aminopyridazine | Pyridazine-3,6-dicarboxamide | Pyridazine-3,6-diacyl azide |
| Key Transformation | Nucleophilic Aromatic Substitution | Amide to Amine Rearrangement | Acyl Azide to Amine Rearrangement |
| Primary Advantage | Utilizes a readily available starting material. | Avoids high-pressure reactions and toxic cyanides. | Mild conditions, high yields, and one-pot potential. |
| Primary Disadvantage | Harsh conditions and use of toxic reagents (POCl₃, CN⁻). | Handling of bromine and potential for side reactions. | Use of potentially explosive azides. |
| Overall Recommendation | Suitable for large-scale synthesis where cost is a primary driver and handling of hazardous materials is well-established. | A viable alternative when avoiding high-pressure amination is desired, but requires careful control. | An excellent choice for laboratory-scale synthesis and for substrates with sensitive functional groups, offering a balance of efficiency and milder conditions. |
References
- Science of Synthesis. (2004). Product Class 8: Pyridazines. In Houben-Weyl Methods of Organic Chemistry, Vol. E 9a.
-
askIITians. (2025). What is the difference between Hofmann and Curtius rearrangement?. Retrieved from [Link]
-
TutorChase. (n.d.). How does a Curtius rearrangement differ from a Hofmann rearrangement?. Retrieved from [Link]
-
YouTube. (2023, March 7). Syntheses of Amines II: Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
Pediaa.Com. (2020, August 16). Difference Between Hofmann and Curtius Rearrangement. Retrieved from [Link]
-
Vedantu. (n.d.). What is the difference between Hofmann and Curtius rearrangement?. Retrieved from [Link]
- Google Patents. (2015). Synthetic method for 3,6-dihydroxypyridazine. (CN104478810A).
- Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
- ACS Publications. (1952). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society, 74(18), 4581–4583.
- Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874.
-
ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
- National Institutes of Health. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC.
- Google Patents. (2021). Preparation method of 3, 6-dichloropyridazine. (CN112645883A).
- National Institutes of Health. (2020).
- National Institutes of Health. (2018).
- Royal Society of Chemistry. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry.
- Google Patents. (2011). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (CN101508676B).
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Aminopyridazine-3-carboxylic Acid. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Chemical Science.
-
Semantic Scholar. (1999). Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
Sources
- 1. 6-Aminopyridazine-3-carboxylic Acid [myskinrecipes.com]
- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tutorchase.com [tutorchase.com]
- 4. youtube.com [youtube.com]
- 5. differencebetween.com [differencebetween.com]
- 6. What is the difference between Hofmann and Curtius class 11 chemistry CBSE [vedantu.com]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for the Analysis of Pyridazine Compounds
This guide provides an in-depth comparison and detailed protocols for the validation of High-Performance Liquid Chromatography (HPLC) methods tailored for the analysis of pyridazine compounds. Pyridazines, nitrogen-containing heterocyclic moieties, are prevalent scaffolds in medicinal chemistry, demanding robust and reliable analytical methods to ensure the purity, stability, and quality of active pharmaceutical ingredients (APIs) and their formulations. Our focus extends beyond merely listing procedural steps; we delve into the scientific rationale behind methodological choices, ensuring that each protocol is a self-validating system grounded in authoritative principles.
The validation process confirms through laboratory studies that an analytical procedure is suitable for its intended purpose.[1] For HPLC methods, this involves a systematic evaluation of performance characteristics to ensure they meet the standards required for accuracy, precision, and specificity.[2][3] This guide is structured to walk researchers and drug development professionals through the critical validation parameters as defined by the International Council for Harmonisation (ICH) guidelines, providing both theoretical grounding and practical, field-tested protocols.[4][5]
Foundational Method Development: Addressing Pyridazine-Specific Challenges
Before validation can commence, a stable and efficient HPLC method must be developed. Pyridazine derivatives often present unique challenges in reversed-phase HPLC due to their inherent basicity. The nitrogen atoms in the pyridazine ring can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape, characterized by significant tailing.[6]
Causality Behind Method Choices:
-
Column Selection: The choice of a modern, end-capped C18 column is paramount. These columns feature chemically deactivated residual silanol groups, which drastically reduces the sites available for secondary ionic interactions with basic analytes.[6] Columns packed with high-purity Type B silica are preferred as they have a lower metal content, further minimizing the potential for chelation and peak distortion.[6]
-
Mobile Phase pH Control: The mobile phase pH must be carefully controlled to ensure the pyridazine analyte exists in a single, consistent ionic state. Operating at a pH 2-3 units below the pKa of the basic pyridazine compound ensures it is fully protonated, leading to more symmetrical peaks.[6] A typical starting point is a mobile phase buffered to a pH between 2.5 and 4.0 using additives like formic acid or ammonium formate.[6]
-
Mobile Phase Additives: To further mitigate peak tailing, a competing base like triethylamine (TEA) can be added to the mobile phase at a low concentration (e.g., 0.1% v/v).[6] TEA acts as a silanol-blocking agent, competitively binding to active sites on the stationary phase and preventing them from interacting with the basic pyridazine analyte.[6]
A typical starting point for a robust HPLC method for a novel pyridazine derivative might be:
-
Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size.[7]
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm), determined by the compound's chromophore.[7]
The Validation Workflow: A Systematic Approach
Method validation is not a single experiment but a series of interconnected evaluations. The following workflow illustrates the logical progression through the key validation parameters.
Caption: HPLC method validation workflow from development to final report.
Core Validation Parameters: Protocols and Acceptance Criteria
The following sections provide detailed protocols for each critical validation parameter, grounded in ICH Q2(R2) guidelines.[5]
Specificity (Stability-Indicating Power)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components like impurities, degradation products, and matrix components.[4][8][9] For pyridazine compounds, this is most rigorously demonstrated through forced degradation studies, which also establishes the stability-indicating nature of the method.[10][11]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of the pyridazine API in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).[7]
-
Apply Stress Conditions: Expose the API solution to a series of stress conditions designed to induce degradation (target 5-20%).[12]
-
Acid Hydrolysis: Add 1 mL of 0.1 N HCl; heat at 60°C for 1 hour.[13] Neutralize with an equivalent amount of 0.1 N NaOH before injection.
-
Base Hydrolysis: Add 1 mL of 0.1 N NaOH; heat at 60°C for 1 hour.[13] Neutralize with an equivalent amount of 0.1 N HCl before injection.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂; keep at room temperature for 1 hour.[12][13]
-
Thermal Degradation: Expose the solid API to 80°C for 24 hours.[12][14] Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solution to UV light (ICH-specified conditions) for 24 hours.[14]
-
-
Chromatographic Analysis: Analyze the unstressed sample and all stressed samples by HPLC.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main pyridazine peak in all chromatograms. The purity angle should be less than the purity threshold.
Acceptance Criteria:
-
The method must demonstrate baseline resolution between the main analyte peak and all degradation product peaks.
-
The analyte peak must pass peak purity analysis in the presence of its degradants and any matrix components.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[9][15] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[9][16]
Experimental Protocol: Linearity
-
Prepare Standard Solutions: From a certified reference standard, prepare at least five standard solutions covering the expected working range. For an assay method, this is typically 80% to 120% of the target concentration.[15]
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation: Plot a calibration curve of the average peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Acceptance Criteria:
| Parameter | Acceptance Criterion |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be minimal and not statistically different from zero. |
| Residual Plot | Points should be randomly scattered around the x-axis. |
Accuracy
Accuracy expresses the closeness of the method's results to the true value.[8] It is typically determined by recovery studies, where a known amount of pure analyte is spiked into a placebo (formulation matrix without the API).
Experimental Protocol: Accuracy (Recovery)
-
Prepare Spiked Samples: Prepare samples in triplicate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known quantity of the pyridazine API into a placebo mixture.
-
Analysis: Analyze the spiked samples using the HPLC method.
-
Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
Acceptance Criteria:
| Concentration Level | Mean % Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is evaluated at two levels: Repeatability and Intermediate Precision.
Experimental Protocol: Precision
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the pyridazine compound at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Ruggedness):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.[3]
-
Calculate the %RSD for this new set of six samples.
-
Perform a statistical comparison (e.g., F-test) of the two data sets to assess their variance.
-
Acceptance Criteria:
| Precision Level | Acceptance Criterion (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[9]
Experimental Protocol: LOD & LOQ (Based on Calibration Curve)
-
Method: Use the data from the linearity study.
-
Calculation:
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S
-
Where σ is the standard deviation of the response (often estimated from the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.
-
-
Confirmation: Prepare and analyze samples at the calculated LOD and LOQ concentrations to confirm that the analyte is detectable (LOD) and quantifiable with acceptable precision (LOQ).
Acceptance Criteria:
-
LOD: Signal-to-noise ratio should be approximately 3:1.
-
LOQ: Signal-to-noise ratio should be approximately 10:1, and precision (%RSD) at this concentration should be ≤ 10%.
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[8][9][15]
Experimental Protocol: Robustness
-
Identify Parameters: Select critical method parameters to vary, such as:
-
Analysis: Analyze a standard solution while varying one parameter at a time.
-
Evaluation: Assess the impact of each change on system suitability parameters (e.g., retention time, peak area, tailing factor).
Caption: Relationship between robustness parameters and chromatographic results.
Acceptance Criteria:
-
System suitability criteria (e.g., tailing factor < 2.0, plate count > 2000) must be met under all varied conditions.
-
The %RSD of the results obtained under the varied conditions should not exceed a predefined limit (e.g., 5%).
Conclusion: A Framework for Trustworthy Analysis
The validation of an HPLC method for pyridazine compounds is a rigorous process that underpins the reliability of all subsequent analytical data. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, laboratories can ensure their methods are fit for purpose. The key to success with pyridazine derivatives lies in addressing their unique chemical properties during initial method development, particularly by mitigating silanol interactions to achieve optimal peak shape. This guide provides the necessary framework, blending regulatory expectations with practical scientific insights, to empower researchers to develop and validate high-quality, defensible HPLC methods for this important class of compounds.
References
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. (n.d.). Benchchem.
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
- Technical Support Center: HPLC Analysis of 3-Hydrazinylpyridazine Derivatives. (n.d.). Benchchem.
- New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific.
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. (n.d.). SIELC Technologies.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
- A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. (n.d.). Benchchem.
- HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms. (2025, August 8). ResearchGate.
- ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
- The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions.
- Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. (n.d.). PubMed Central.
- Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). AXIOM GMP.
- Analytical Method Validation Definitions in Pharmaceuticals. (2012, August 16). Pharmaguideline.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). PharmaTutor.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.
- A review on specific and sensitive analytical method development and validation. (2023, April 1). International Journal of Pharmaceutical Chemistry and Analysis.
- Geetha Susmita Adepu / J Global Trends Pharm Sci, 2017; 8(1): 3622 - 3633. (2017). Journal of Global Trends in Pharmaceutical Sciences.
- A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. (2023, September 25). Impactfactor.
Sources
- 1. actascientific.com [actascientific.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ijpca.org [ijpca.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. longdom.org [longdom.org]
- 13. jgtps.com [jgtps.com]
- 14. impactfactor.org [impactfactor.org]
- 15. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 16. youtube.com [youtube.com]
A Comparative Analysis of Pyridazine-Based Kinase Inhibitors and Existing Therapeutics in Oncology and Inflammation
Introduction: The Emergence of Pyridazine Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer both potent biological activity and favorable pharmacological properties is a perpetual endeavor. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered significant attention as a "privileged structure" in medicinal chemistry.[1] Its inherent physicochemical properties, such as hydrogen bonding capacity and influence on metabolic stability, make it a versatile core for designing targeted therapies.[1] This guide provides an in-depth comparison of the biological efficacy of pyridazine derivatives against established drugs in two critical therapeutic areas: oncology, focusing on VEGFR-2 inhibition, and inflammatory diseases, with a focus on p38 MAPK modulation. While direct comparative data for 6-(Boc-amino)-3-pyridazinecarboxylic acid derivatives is limited, this guide will utilize potent, structurally related pyridazine compounds as exemplars to illustrate the therapeutic potential of this chemical class.
Part 1: Pyridazine Derivatives as Anti-Angiogenic Agents in Oncology
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anticancer therapies.[2]
Featured Pyridazine Derivative: A Potent VEGFR-2 Inhibitor
A novel series of pyridazine derivatives has been synthesized and identified as potent inhibitors of VEGFR-2.[3] Among these, the 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative (referred to here as Pyridazine-VEGFRi ) exhibited impressive nanomolar potency against VEGFR-2.[3]
Existing Drug Comparator: Sorafenib
Sorafenib is a well-established multi-kinase inhibitor approved for the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[4][5] It is known to inhibit VEGFR-2, among other kinases.[3][4]
Comparative Biological Efficacy: Pyridazine-VEGFRi vs. Sorafenib
| Compound | Target | IC50 (in vitro) | Cell-Based Assay | In Vivo Model |
| Pyridazine-VEGFRi | VEGFR-2 | 60.7 nM[3] | Excellent inhibition of VEGF-stimulated HUVEC proliferation at 10 µM[3] | Data not available in the reviewed literature |
| Sorafenib | VEGFR-2 | 90 nM[3][4][5] | Standard of care with known anti-proliferative effects in various cancer cell lines | Clinically approved with demonstrated efficacy in human cancers |
Analysis of Efficacy Data:
The representative pyridazine derivative, Pyridazine-VEGFRi, demonstrates potent in vitro inhibition of VEGFR-2 with an IC50 value of 60.7 nM, which is comparable to, and in some reports, more potent than the established drug Sorafenib (IC50 of 90 nM).[3][4][5] Furthermore, Pyridazine-VEGFRi shows excellent activity in a cell-based model of angiogenesis by inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs).[3] While in vivo comparative data for this specific pyridazine derivative was not available in the reviewed literature, its potent in vitro and cell-based activity suggests that pyridazine-based scaffolds hold significant promise as anti-angiogenic agents.
Mechanism of Action: VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates a downstream signaling cascade involving pathways such as PLCγ-PKC-MAPK and PI3K-AKT, ultimately leading to endothelial cell proliferation, migration, and survival.[6][7][8][9] Both Pyridazine-VEGFRi and Sorafenib exert their anti-angiogenic effects by inhibiting the kinase activity of VEGFR-2, thereby blocking this signaling cascade.
VEGFR-2 Signaling Pathway Diagram
Caption: VEGFR-2 signaling pathway and points of inhibition.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of test compounds against VEGFR-2.[2][10][11]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test compound (e.g., Pyridazine-VEGFRi) and comparator (e.g., Sorafenib)
-
Kinase-Glo® MAX reagent
-
White 96-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and comparator in DMSO. Perform serial dilutions to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Master Mixture Preparation: For each reaction, prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Plate Setup:
-
Add the master mixture to each well of a white 96-well plate.
-
Add the diluted test compounds or comparator to the respective wells.
-
For the positive control (no inhibitor), add buffer with the same DMSO concentration.
-
For the blank (no enzyme), add kinase buffer.
-
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to the test and positive control wells. Add kinase buffer to the blank wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 45-60 minutes).
-
Luminescence Detection:
-
Add Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC50 value.
Part 2: Pyridazine Derivatives as Anti-Inflammatory Agents
Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis.[12] The p38 mitogen-activated protein kinase (MAPK) is a central regulator of the inflammatory response, making it a compelling target for anti-inflammatory drug development.[13][14][15][16]
Featured Pyridazine Derivative: A Potent p38 MAPK Inhibitor
Trisubstituted pyridazines have been synthesized and evaluated as potent in vitro inhibitors of p38 MAPK.[17][18] These compounds, exemplified here as Pyridazine-p38i , have demonstrated high potency with IC50 values in the nanomolar range.[18]
Existing Drug Comparator: BIRB 796 (Doramapimod)
BIRB 796 (Doramapimod) is a highly potent, orally active p38 MAPK inhibitor that has undergone clinical investigation for the treatment of inflammatory diseases.[1][17][19] It is a well-characterized compound and serves as an excellent benchmark for comparison.
Comparative Biological Efficacy: Pyridazine-p38i vs. BIRB 796
| Compound | Target | IC50 (in vitro) | Cell-Based Assay | In Vivo Model |
| Pyridazine-p38i | p38 MAPK | 1-20 nM[18] | Potent inhibition of LPS-induced TNF-α production in mice[20] | Good efficacy in the rat collagen-induced arthritis model[20] |
| BIRB 796 | p38α MAPK | 38 nM[1][17][19] | Potent inhibition of LPS-induced TNF-α production in mice (84% inhibition at 30 mg/kg)[17] | Efficacy demonstrated in a mouse model of established collagen-induced arthritis[17] |
Analysis of Efficacy Data:
The representative pyridazine derivatives (Pyridazine-p38i) exhibit outstanding in vitro potency against p38 MAPK, with IC50 values as low as 1-20 nM.[18] This is comparable to or exceeds the potency of the clinical candidate BIRB 796 (IC50 of 38 nM for p38α).[1][17][19] Importantly, these pyridazine derivatives have demonstrated significant efficacy in both cell-based and in vivo models of inflammation. They potently inhibit the production of the pro-inflammatory cytokine TNF-α and show good efficacy in a rat model of rheumatoid arthritis.[20] This robust preclinical data underscores the potential of the pyridazine scaffold for the development of novel anti-inflammatory therapeutics.
Mechanism of Action: p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by various environmental stresses and inflammatory cytokines.[13][14][16] This leads to a kinase cascade that results in the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[15] Pyridazine-p38i and BIRB 796 act by inhibiting the kinase activity of p38, thereby blocking the downstream inflammatory signaling.
p38 MAPK Signaling Pathway Diagram
Caption: p38 MAPK signaling pathway and points of inhibition.
Experimental Protocols
This protocol describes a method to measure the in vitro inhibitory activity of compounds against p38α kinase.[21][22][23][24]
Materials:
-
Recombinant active p38α
-
Kinase Buffer
-
ATP
-
Substrate (e.g., ATF-2 fusion protein)
-
Test compound (e.g., Pyridazine-p38i) and comparator (e.g., BIRB 796)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (or similar detection system)
-
384-well low volume plates
Procedure:
-
Compound and Reagent Preparation: Dilute the enzyme, substrate, ATP, and test compounds in kinase buffer.
-
Reaction Setup:
-
Add the test compound or DMSO control to the wells of a 384-well plate.
-
Add the p38α enzyme.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis: Record luminescence and calculate IC50 values.
This protocol outlines an in vivo model to assess the anti-inflammatory activity of test compounds.[25][26][27][28][29]
Animals:
-
Male BALB/c mice (or other suitable strain)
Reagents:
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., Pyridazine-p38i) and comparator (e.g., BIRB 796)
-
Vehicle for compound administration
Procedure:
-
Compound Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., oral gavage).
-
LPS Challenge: After a specified pre-treatment time (e.g., 1-2 hours), inject the mice with LPS (e.g., intravenously or intraperitoneally) to induce an inflammatory response.
-
Blood Collection: At the time of peak TNF-α production (typically 1.5-2 hours post-LPS), collect blood samples.
-
TNF-α Measurement: Separate the serum and measure the concentration of TNF-α using a commercially available ELISA kit.
-
Data Analysis: Compare the TNF-α levels in the compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition.
The CIA model is a widely used preclinical model for rheumatoid arthritis.[12][30][31][32][33]
Animals:
-
Lewis rats (or other susceptible strain)
Reagents:
-
Type II collagen
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
Test compound and vehicle
Procedure:
-
Induction of Arthritis:
-
Emulsify type II collagen in CFA or IFA.
-
Immunize the rats with the collagen emulsion via intradermal injection at the base of the tail.
-
A booster immunization may be given after a set period (e.g., 7-21 days).
-
-
Dosing Paradigms:
-
Prophylactic: Begin dosing on the day of immunization or shortly after.
-
Therapeutic: Begin dosing after the onset of clinical signs of arthritis.
-
-
Clinical Assessment: Regularly score the severity of arthritis in the paws based on erythema and swelling. Measure paw thickness with calipers.
-
Histopathological Assessment: At the end of the study, collect the joints for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone resorption.
-
Data Analysis: Compare the arthritis scores, paw thickness, and histological parameters between the compound-treated and vehicle-treated groups.
Conclusion
The pyridazine scaffold represents a highly promising platform for the development of novel kinase inhibitors with significant therapeutic potential in both oncology and inflammatory diseases. As demonstrated by the representative compounds in this guide, pyridazine derivatives can exhibit potent and specific inhibition of key targets such as VEGFR-2 and p38 MAPK, with efficacy comparable to or exceeding that of established drugs in preclinical models. The versatility of the pyridazine core allows for fine-tuning of its pharmacological properties, paving the way for the rational design of next-generation therapeutics. Further investigation, particularly in head-to-head in vivo comparative studies, is warranted to fully elucidate the clinical potential of this exciting class of compounds.
References
-
A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats. (n.d.). Chondrex, Inc. Retrieved January 17, 2026, from [Link]
-
BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. (2020). International Journal of Molecular Sciences, 21(15), 5486. [Link]
-
Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1438-1454. [Link]
-
Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015). Future Oncology, 11(22), 3055-3067. [Link]
-
Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. (2021). International Journal of Molecular Sciences, 22(19), 10568. [Link]
-
4.9. Collagen-Induced Arthritis Model. (2014). Bio-protocol, 4(9), e1115. [Link]
-
An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. (2020). Journal of Biological Chemistry, 295(36), 12556-12571. [Link]
-
Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016). Scientific Reports, 6, 24460. [Link]
-
Pyridazine Based Inhibitors of p38 MAPK. (2002). Bioorganic & Medicinal Chemistry Letters, 12(4), 689-692. [Link]
-
Schematic diagram to show vascular endothelial growth factor (VEGF)... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
P38 Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 17, 2026, from [Link]
-
The p38-MAPK pathway overview. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Collagen Induced Arthritis (CIA) In Rat. (n.d.). Inotiv. Retrieved January 17, 2026, from [Link]
-
VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 17, 2026, from [Link]
-
Schematic diagram of signaling pathways activated by growth factors... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase. (2005). Bioorganic & Medicinal Chemistry Letters, 15(9), 2409-2413. [Link]
-
VEGFA-VEGFR2 signaling | Pathway. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
VEGF signaling pathway. (2023). Proteopedia. Retrieved January 17, 2026, from [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2022). RSC Medicinal Chemistry, 13(10), 1167-1189. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2022). RSC Medicinal Chemistry, 13(10), 1167-1189. [Link]
-
The VEGF Molecular Signalling Pathway Mechanism Explained. (2023). Medium. Retrieved January 17, 2026, from [Link]
-
Novel angiogenesis inhibitory activity in cinnamon extract blocks VEGFR2 kinase and downstream signaling. (2010). Carcinogenesis, 31(3), 499-507. [Link]
-
Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity. (2022). Cell Journal (Yakhteh), 24(10), 576-584. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 17, 2026, from [Link]
-
Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (2022). RSC Medicinal Chemistry, 13(5), 575-585. [Link]
-
WVU IACUC Model Guidance Sheet: Rheumatoid Arthritis. (n.d.). West Virginia University. Retrieved January 17, 2026, from [Link]
-
Design and Synthesis of Potent Pyridazine Inhibitors of p38 MAP Kinase. (2005). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. (2010). Journal of Medicinal Chemistry, 53(3), 1128-1137. [Link]
-
Discovery of Pyridazinopyridinones as Potent and Selective p38 Mitogen-Activated Protein Kinase Inhibitors. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. (2020). Future Medicinal Chemistry, 12(16), 1503-1525. [Link]
-
TNF-α levels in serum of B6D2/F1 mice in response to LPS. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites. (2010). The Journal of Immunology, 185(10), 6215-6224. [Link]
-
LPS induces apoptosis in macrophages mostly through the autocrine production of TNF-α. (2000). The Journal of Immunology, 165(5), 2695-2701. [Link]
-
Regulation of Lipopolysaccharide-Induced Translation of Tumor Necrosis Factor-Alpha by the Toll-Like Receptor 4 Adaptor Protein TRAM. (2010). The Journal of Biological Chemistry, 285(21), 16041-16048. [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2020). Journal of medicinal chemistry, 63(24), 15337-15367. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. oncology-central.com [oncology-central.com]
- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 9. medium.com [medium.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. chondrex.com [chondrex.com]
- 13. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 17. selleck.co.jp [selleck.co.jp]
- 18. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
- 23. media.cellsignal.com [media.cellsignal.com]
- 24. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ashpublications.org [ashpublications.org]
- 29. Regulation of Lipopolysaccharide-Induced Translation of Tumor Necrosis Factor-Alpha by the Toll-Like Receptor 4 Adaptor Protein TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bio-protocol.org [bio-protocol.org]
- 31. inotiv.com [inotiv.com]
- 32. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity [celljournal.org]
- 33. animal.research.wvu.edu [animal.research.wvu.edu]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Aminopyridazine Derivatives
The 6-aminopyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural rigidity, hydrogen bonding capabilities, and synthetic tractability make it an attractive starting point for the design of novel therapeutics targeting a wide array of biological targets, from kinases involved in cancer to receptors in the central nervous system.
This guide provides an in-depth analysis of the structure-activity relationships of 6-aminopyridazine derivatives across various therapeutic applications. We will dissect how subtle molecular modifications to this core structure influence binding affinity, selectivity, and overall biological activity, offering field-proven insights for researchers in drug discovery and development.
The 6-Aminopyridazine Core: A Pharmacophore Overview
At its essence, the biological activity of 6-aminopyridazine derivatives hinges on a specific arrangement of steric and electronic features that facilitate optimal interactions with a biological target.[2] A generalized pharmacophore model, derived from numerous studies, highlights several key features.[3][4]
A pharmacophore is the collection of steric and electronic properties required to ensure optimal molecular interactions with a specific biological target, ultimately triggering or blocking its response.[2] For the 6-aminopyridazine class, a common model includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific three-dimensional arrangement.[3]
Caption: General pharmacophore model for 6-aminopyridazine derivatives.
SAR as Kinase Inhibitors: A Potent Anticancer Strategy
The abnormal activation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] The 6-aminopyridazine scaffold has proven to be a versatile framework for developing potent and selective kinase inhibitors.
PAK4 is a serine/threonine kinase implicated in tumor proliferation and immune evasion.[6] Structure-guided design has led to 6-aminopyridine derivatives that effectively inhibit PAK4 by engaging a deep hydrophobic subpocket within the ATP-binding site.[6]
Key SAR Insights:
-
C6-Position: Substitution with aromatic and hydrophobic groups is crucial for engaging the hydrophobic pocket.[6]
-
Amino Group (C6): This group often serves as a key hydrogen bond donor, anchoring the molecule in the kinase hinge region.
-
Molecular Docking: Simulations confirm that these derivatives act as ATP-competitive inhibitors, with key interactions centered around residue Phe461.[6]
Table 1: Comparative Activity of 6-Aminopyridine Derivatives as PAK4 Inhibitors [6]
| Compound ID | Key Substituents | PAK4 IC₅₀ (µM) | Cancer Cell Proliferation GI₅₀ (µM) |
|---|---|---|---|
| 17 | (Undisclosed) | 0.71 | Not Reported |
| 29 | (Undisclosed) | 1.88 | 11.3 (A549), 23.0 (HCT-116) |
Dysregulation of the JAK/STAT signaling pathway, often driven by aberrant JAK2 activity, is central to myeloproliferative neoplasms.[5] A series of 2-aminopyridine derivatives demonstrated potent and selective inhibition of JAK2.[5]
Key SAR Insights:
-
Starting from the multi-kinase inhibitor Crizotinib, structural modifications on the aminopyridine scaffold led to compounds with high potency and selectivity for JAK2 over other JAK family members.[5]
-
Compound 21b emerged as a highly potent inhibitor with an IC50 of 9 nM for JAK2 and demonstrated significant selectivity (276-fold over JAK1 and 184-fold over JAK3).[5] This selectivity is critical for minimizing off-target effects and improving the safety profile.
-
The antiproliferative activity of these compounds in HEL cells, a human erythroleukemia line with a JAK2 mutation, confirms their mechanism of action by inhibiting the phosphorylation of JAK2 and its downstream targets.[5]
Caption: SAR summary for 6-aminopyridazine kinase inhibitors.
SAR as GABA-A Receptor Antagonists
The γ-aminobutyric acid type A (GABA-A) receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system. Aminopyridazine derivatives of GABA have been developed as potent and selective GABA-A antagonists.[7]
Key SAR Insights:
-
Essential Moieties: A GABA moiety with a positive charge is necessary for optimal receptor recognition. This is typically achieved by linking a butyric acid chain to the N(2) nitrogen of the 3-aminopyridazine ring, which imparts the antagonistic character.[7]
-
C6-Position: The highest potency is achieved when an aromatic π-system is present at the 6-position of the pyridazine ring.[3][7] This aromatic group likely participates in hydrophobic and π-stacking interactions with receptor residues like TYR 1493.[3]
-
Substituents on the C6-Aryl Ring: Electron-donating groups (e.g., -OH, -OCH₃) on the C6-aromatic ring enhance antagonistic potency.[7] Six-membered aromatic rings are generally more active than five-membered heteroaromatic systems.[3]
Table 2: Comparative Activity of 3-Amino-6-arylpyridazine GABA-A Antagonists [7]
| Compound | C6-Substituent | Relative Potency (vs. Bicuculline) |
|---|---|---|
| SR 95103 | 4-Methyl-6-phenyl | ~250x |
| Analog A | 6-(4-Methoxyphenyl) | High |
| Analog B | 6-(Thienyl) | Lower |
Experimental Methodologies
The trustworthiness of SAR studies relies on robust and reproducible experimental protocols. Here, we detail a common synthetic route and a representative biological assay.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating carbon-carbon bonds, particularly for attaching aryl groups to heterocyclic cores like 6-aminopyridazine.[8]
Objective: To synthesize 3-amino-6-arylpyridazines from 3-amino-6-chloropyridazine.
Step-by-Step Protocol:
-
Reactant Preparation: In a reaction vessel, dissolve 3-amino-6-chloropyridazine (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a suitable solvent system (e.g., a mixture of toluene and water) and a base (e.g., Na₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100°C for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the final 3-amino-6-arylpyridazine derivative.[8]
Caption: Workflow for the synthesis of 6-aryl-aminopyridazines.
Objective: To determine the IC₅₀ value of a test compound against a specific kinase (e.g., JAK2).
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing all necessary components except ATP (e.g., Tris-HCl, MgCl₂, DTT). Prepare serial dilutions of the test compound in DMSO.
-
Enzyme/Substrate Mixture: In a microplate well, add the kinase enzyme (e.g., recombinant human JAK2) and its specific peptide substrate.
-
Compound Incubation: Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle). Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Measure Phosphorylation: Spot the reaction mixture onto a filter paper, wash away excess unincorporated ATP, and measure the remaining radioactivity (incorporated ³³P on the substrate) using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[5]
Conclusion and Future Perspectives
The 6-aminopyridazine scaffold remains a highly fruitful template for drug discovery. The SAR studies summarized here demonstrate clear patterns for achieving potency and selectivity against diverse targets. For kinase inhibitors, hydrophobic and aromatic substituents at the C6 position are paramount for activity. For GABA-A antagonists, a positively charged GABA-like side chain combined with an electron-rich aromatic system at C6 confers high potency.
Future research should focus on leveraging computational tools like pharmacophore modeling and QSAR to refine lead compounds.[3][9] Moreover, exploring modifications to reduce metabolic liabilities, as has been done for related aminopyridine scaffolds, will be crucial for advancing these promising derivatives from the laboratory to the clinic.[10] The continued exploration of this versatile core structure is poised to yield the next generation of targeted therapeutics.
References
- Jeon, R., et al. (2026). Structure-guided discovery of 6-aminopyridine derivatives for group II PAK4 inhibition. Bioorganic Chemistry, 170, 109470.
- Roy, K., et al. (2015). QSAR and pharmacophore modeling of aminopyridazine derivatives of γ-aminobutyric acid as selective GABA-A receptor antagonists against induced coma. Research and Reports in Medicinal Chemistry, 5, 65-81.
-
Hu, T., et al. (2004). Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. Bioorganic & Medicinal Chemistry Letters, 14(9), 2031-4. Available at: [Link]
- Bhansali, S.G., & Kulkarni, V.M. (2013). Pharmacophore generation, atom-based 3D-QSAR, docking, and virtual screening studies of p38-α mitogen activated protein kinase inhibitors: pyridopyridazin-6-ones (part 2). Research and Reports in Medicinal Chemistry.
-
Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(24), 5669-72. Available at: [Link]
-
Horie, T., Kinjo, K., & Ueda, T. (1962). Studies on pyridazine derivatives. I. Synthesis and antimicrobial activity of 6-substituted 3-aminopyridazine and its sulfonamido derivatives. Chemical & Pharmaceutical Bulletin, 10, 580-91. Available at: [Link]
-
Kaplan, J.P., et al. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 30(4), 703-12. Available at: [Link]
-
El-Hema, H.S., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. ResearchGate. Available at: [Link]
-
Nwinyi, O.C., et al. (2025). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Available at: [Link]
-
Rahman, M.M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available at: [Link]
-
Hernandez-Vazquez, E., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(21), 7208. Available at: [Link]
-
de la Fuente, A., et al. (2025). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. European Journal of Medicinal Chemistry, 304, 118475. Available at: [Link]
-
El-Emam, A.A., et al. (2004). Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. Bulletin of the Korean Chemical Society, 25(7), 991-996. Available at: [Link]
-
Sharma, M.C., & Smita, S. (2015). Comparative Pharmacophore Modeling and QSAR Studies for Structural Requirements of some Substituted 2-Aminopyridine Derivatives as Inhibitors of Nitric Oxide Synthases. Medicinal Chemistry Research, 24, 4103-4115. Available at: [Link]
-
Amanote Research. (n.d.). QSAR and Pharmacophore Modeling of Aminopyridazine. Available at: [Link]
-
Zhou, G., et al. (2011). SAR studies of pyridazinone derivatives as novel glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2890-3. Available at: [Link]
-
PubChem. (n.d.). Aminopyridazine. National Center for Biotechnology Information. Available at: [Link]
-
Brancale, A., et al. (2023). Nucleoside Derivatives of 2,6-Diaminopurine Antivirals: Base-Modified Nucleosides with Broad-Spectrum Antimicrobial Properties. ChemMedChem, 18(16), e202300200. Available at: [Link]
-
Mohamed, M.M., et al. (n.d.). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Scilit. Available at: [Link]
-
Abdellatif, K., & Bakr, R.B. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor. ResearchGate. Available at: [Link]
-
Ma, L., et al. (2025). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. Available at: [Link]
-
Klopfenstein, S.R., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-70. Available at: [Link]
-
Omar, H.A., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Molecules, 26(7), 2026. Available at: [Link]
-
El-Adl, K., et al. (2022). Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach. Molecules, 27(18), 5923. Available at: [Link]
-
Goldberg, F.W., et al. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Bioorganic & Medicinal Chemistry Letters, 22(24), 7636-40. Available at: [Link]
-
Sakkiah, S., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Methods in Molecular Biology, 2460, 105-117. Available at: [Link]
-
ResearchGate. (2024). Tuning the Structure of 4‐Aminopyridine Catalysts for Improved Activity and Selectivity in Functionalization of Alcohols. Available at: [Link]
Sources
- 1. Aminopyridazine | C4H5N3 | CID 230373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-guided discovery of 6-aminopyridine derivatives for group II PAK4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Pharmacophore Modeling and QSAR Studies for Structural Requirements of some Substituted 2-Aminopyridine Derivatives as Inhibitors of Nitric Oxide Synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Pyridazine Derivative Characterization
Introduction
Pyridazine derivatives are a prominent class of heterocyclic compounds that are integral to medicinal chemistry due to their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The precise structural elucidation and purity assessment of these synthesized derivatives are paramount for ensuring the reliability and reproducibility of subsequent pharmacological and biological studies. A robust analytical workflow, underpinned by the cross-validation of multiple, orthogonal techniques, is not merely a matter of procedural diligence but a foundational requirement for scientific integrity.
This guide provides a comprehensive comparison of key analytical techniques for the characterization of pyridazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol functions as a self-validating system.
The Imperative of Orthogonal Analysis
No single analytical technique can provide a complete picture of a molecule's identity and purity. Each method interrogates different physicochemical properties. A cross-validation strategy, therefore, employs a suite of techniques to build a comprehensive and corroborative data package. This approach minimizes the risk of overlooking impurities or misinterpreting structural features.
Caption: A typical cross-validation workflow for pyridazine derivative characterization.
Spectroscopic Techniques: The First Line of Inquiry
Spectroscopic methods provide fundamental information about the molecular structure and functional groups present in a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule.[1] It provides detailed information about the connectivity of atoms and their chemical environment. For pyridazine derivatives, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the heterocyclic ring.[4][5][6]
Expertise in Action: The chemical shifts and coupling constants in the ¹H NMR spectrum are highly diagnostic for the relative positions of substituents on the pyridazine ring. For instance, the protons on the pyridazine ring typically appear as distinct signals in the aromatic region of the spectrum.[7][8] Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed for unambiguous assignment of all proton and carbon signals, especially in complex derivatives.[4][5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the pyridazine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1] The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.
-
Instrument Setup: Use a standard 5 mm NMR tube. The spectrometer should be tuned and shimmed for the specific solvent and probe to ensure optimal resolution.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. The spectral width should encompass the expected chemical shift range (typically 0-12 ppm).
-
¹³C NMR Acquisition: Following ¹H NMR, acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.
-
Data Analysis: Process the spectra to identify chemical shifts, signal integrations, and coupling patterns. Compare the obtained data with the expected structure.
Mass Spectrometry (MS)
Principle: Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and information about its fragmentation pattern. This is crucial for confirming the molecular formula and identifying potential impurities.[1]
Expertise in Action: For pyridazine derivatives, soft ionization techniques like Electrospray Ionization (ESI) are often preferred to minimize fragmentation and clearly observe the molecular ion peak. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition with high accuracy.[2] The fragmentation patterns observed in MS/MS experiments can provide further structural confirmation.[9][10][11]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the pyridazine derivative (typically 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol, often with a small amount of formic acid to promote ionization.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, and drying gas temperature) for the analyte.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. If necessary, perform MS/MS on the molecular ion to obtain fragmentation data.
-
Data Analysis: Determine the molecular weight from the m/z of the molecular ion. Analyze the fragmentation pattern to corroborate the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[1]
Expertise in Action: In pyridazine derivatives, characteristic vibrational frequencies can confirm the presence of key functional groups. For example, C=N and N-N stretching vibrations within the pyridazine ring, as well as vibrations from substituents, will be observable.[12][13][14][15] The absence of certain bands can be equally informative, for instance, confirming the completion of a reaction by the disappearance of a starting material's characteristic peak.
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid pyridazine derivative directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Background Collection: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum Acquisition: Collect the infrared spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Chromatographic Techniques: The Gold Standard for Purity Assessment
Chromatographic methods are essential for separating the target compound from impurities, byproducts, and starting materials, thus providing a quantitative measure of purity.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[16] For pyridazine derivatives, reversed-phase HPLC with UV detection is the most common approach.
Expertise in Action: Method development for pyridazine derivatives often involves optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), pH, and column chemistry to achieve optimal separation and peak shape.[17][18][19][20] The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[16]
Experimental Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation: Accurately weigh and dissolve the pyridazine derivative in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase and filter through a 0.45 µm syringe filter.[16]
-
Instrumentation: Use a standard HPLC system with a UV detector, autosampler, and column oven. A C18 column is a common starting point.[20]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with an additive like formic acid or ammonium acetate to improve peak shape) and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.[20]
-
Detection: UV detection at a wavelength where the pyridazine derivative has strong absorbance (e.g., 250 nm).[17][21]
-
-
Data Analysis: Integrate all peaks in the chromatogram and calculate the purity based on the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is ideal for the analysis of volatile and thermally stable compounds. It separates components based on their boiling points and provides mass spectral data for identification.[16]
Expertise in Action: While many pyridazine derivatives may not be sufficiently volatile for GC analysis, this technique is highly valuable for detecting and identifying volatile impurities that may not be observed by HPLC. The mass spectrometer provides definitive identification of these impurities by comparing their mass spectra to a library.[16]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.[16]
-
Instrumentation: Use a standard GC-MS system.
-
Chromatographic Conditions:
-
Data Analysis: Identify impurities by library matching of their mass spectra and estimate their levels by comparing peak areas.
Definitive Structural Confirmation: X-ray Crystallography
Principle: Single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[22] It is the ultimate tool for unambiguous structural confirmation.
Expertise in Action: For novel pyridazine derivatives, obtaining a crystal structure provides irrefutable proof of the molecular architecture.[7][23][24][25][26][27] This technique is particularly valuable for resolving any ambiguities that may arise from spectroscopic data, such as the regiochemistry of substitution.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the pyridazine derivative of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Data Analysis: Analyze the resulting structural model to determine bond lengths, angles, and intermolecular interactions.
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural connectivity, stereochemistry | Non-destructive, provides rich structural information | Relatively low sensitivity, requires soluble sample |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | High sensitivity, small sample amount required | May not distinguish between isomers, can be destructive |
| FTIR Spectroscopy | Presence of functional groups | Fast, non-destructive, easy to use | Provides limited structural information, not quantitative |
| HPLC-UV | Purity, quantitative analysis | High resolution, widely available, suitable for non-volatile compounds | Requires a UV chromophore for detection |
| GC-MS | Purity (volatile components), identification of volatile impurities | High sensitivity, provides structural information for impurities | Not suitable for non-volatile or thermally labile compounds |
| X-ray Crystallography | Absolute 3D structure, bond lengths and angles | Unambiguous structural confirmation | Requires a single crystal of sufficient quality, can be time-consuming |
A Self-Validating System in Practice
The synergy of these techniques creates a self-validating system. For example, the molecular weight determined by MS should be consistent with the structure elucidated by NMR. The functional groups identified by FTIR should be present in the NMR-derived structure. The purity determined by HPLC should be high, and any significant impurities should be identified by MS or GC-MS. Finally, the definitive structure from X-ray crystallography should confirm the interpretations from all other techniques.
Caption: Interplay of analytical techniques in a self-validating system.
Conclusion
The robust characterization of pyridazine derivatives is a multi-faceted process that relies on the thoughtful application and cross-validation of a suite of orthogonal analytical techniques. By leveraging the complementary strengths of NMR, MS, FTIR, HPLC, and X-ray crystallography, researchers can build a comprehensive and irrefutable data package that ensures the identity, purity, and structural integrity of their compounds. This rigorous approach is not only a hallmark of good scientific practice but also a critical step in the successful development of new therapeutic agents. Adherence to established guidelines, such as those from the ICH, further ensures the quality and reliability of the generated data.[28][29][30][31][32]
References
-
¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. PubMed.[Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.[Link]
-
X-ray studies of pyridazino[4,5-d]pyridazine derivatives. II. The structure of 1,4,5,8-tetramethoxypyridazino[4,5-d]pyridazine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry.[Link]
-
X-ray studies of pyridazino[4,5-d]pyridazine derivatives. I. The structure of 2,6-dimethyl-4,8-dichloro-2H,6H-pyridazino[4,5-d]pyridazine-1,5-dione. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry.[Link]
-
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ScienceDirect.[Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography.[Link]
-
Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. National Institutes of Health.[Link]
-
¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. ResearchGate.[Link]
-
An analysis of the ¹³C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1.[Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.[Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.[Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. National Institutes of Health.[Link]
-
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate.[Link]
-
Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Growing Science.[Link]
-
(PDF) Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate.[Link]
-
The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit.[Link]
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. National Institutes of Health.[Link]
-
Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). SciSpace.[Link]
-
Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central.[Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.[Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.[Link]
-
Cross and Partial Validation. European Bioanalysis Forum.[Link]
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research.[Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health.[Link]
-
Calculated out-of-plane vibrational fundamentals of pyridazine using... ResearchGate.[Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health.[Link]
-
Electron Impact Studies. XVIII. Mass Spectra of Pyridazines, Phthalazines, and Related Compounds. AMiner.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]
- 9. scilit.com [scilit.com]
- 10. scispace.com [scispace.com]
- 11. aminer.org [aminer.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 18. helixchrom.com [helixchrom.com]
- 19. helixchrom.com [helixchrom.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. journals.iucr.org [journals.iucr.org]
- 24. journals.iucr.org [journals.iucr.org]
- 25. growingscience.com [growingscience.com]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ema.europa.eu [ema.europa.eu]
- 30. e-b-f.eu [e-b-f.eu]
- 31. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Technical Guide to the Comparative Bioactivity of Pyridazine Regioisomers
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, valued for its unique physicochemical properties that can be strategically exploited in drug design.[1][2] This guide offers an in-depth, comparative analysis of pyridazine regioisomers, providing experimental data and field-proven insights to inform rational drug design and optimization. We will explore how the positional variation of substituents on the pyridazine ring dictates biological activity, offering a roadmap for leveraging this versatile heterocycle to overcome common challenges in drug discovery.
The Physicochemical Landscape of Pyridazine: A Foundation for Regioisomeric Differentiation
The pyridazine ring's distinct electronic and structural features, when compared to its diazine isomers (pyrimidine and pyrazine) and the ubiquitous phenyl ring, provide a compelling rationale for its use in medicinal chemistry.[1][3] Understanding these properties is crucial to appreciating the impact of regioisomerism on bioactivity.
Key Physicochemical Properties:
-
High Dipole Moment: Pyridazine possesses the largest dipole moment among the diazine heterocycles, influencing its interactions with biological targets and contributing to its use in π-π stacking interactions.[1][2]
-
Dual Hydrogen-Bonding Capacity: The two adjacent nitrogen atoms can act as hydrogen bond acceptors, a feature that can be pivotal for strong drug-target interactions.[1][4] This dual-acceptor capability is a key differentiator from pyridine and other azines.
-
Weak Basicity: With a pKa of 2.0, pyridazine is modestly basic, which can be advantageous in limiting unwanted salt formation compared to more basic heterocycles like pyridine (pKa = 5.2).[1]
-
Modulation of Lipophilicity: The pyridazine ring is generally considered a less lipophilic substitute for a phenyl ring, which can be beneficial for improving the aqueous solubility of a drug candidate.[3]
These inherent properties are significantly influenced by the placement of substituents, leading to distinct pharmacological profiles among regioisomers.
Regioisomers in Action: A Comparative Analysis of Bioactivity
The strategic placement of functional groups on the pyridazine core can dramatically alter a compound's interaction with its biological target. This section will explore specific examples from the literature to illustrate the profound impact of regioisomerism.
Case Study: Inhibition of Acetylcholinesterase (AChE)
In the development of acetylcholinesterase inhibitors for potential Alzheimer's disease therapy, the position of substituents on the pyridazine ring was found to be critical for activity and selectivity.[5] Starting from a lead compound, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, researchers systematically explored the structure-activity relationship (SAR) by modifying different parts of the molecule.
Key Findings from SAR Studies:
-
Substitution at C-5: Introducing a lipophilic group at the C-5 position of the pyridazine ring was favorable for AChE inhibitory activity and improved selectivity over butyrylcholinesterase (BuChE).[5]
-
Substitution at C-6: Various substitutions and replacements of the C-6 phenyl group were well-tolerated, leading to compounds with equivalent or slightly improved activity.[5]
-
Isosteric Replacements: Modifications to the benzylpiperidine moiety were generally detrimental to the inhibitory activity.[5]
Table 1: Comparative AChE Inhibitory Activity of Pyridazine Regioisomers [5]
| Compound | R1 (C-5 Position) | R2 (C-6 Phenyl Substitution) | AChE IC50 (nM) | BuChE/AChE Selectivity Ratio |
| 1 | H | H | 120 | - |
| 4c | CH3 | H | 21 | 24 |
| 4g | (CH2)2- (forms indenopyridazine) | H | 10 | - |
This data clearly demonstrates that even a small methyl group at the C-5 position (compound 4c ) significantly enhances potency and selectivity compared to the unsubstituted parent compound (1 ). The fusion of a ring at the C-4 and C-5 positions to form an indenopyridazine derivative (4g ) further boosted the potency by 12-fold.[5] This underscores the importance of exploring substitutions around the pyridazine core to optimize biological activity.
Case Study: Inhibition of Amyloid Fibril Formation
Pyridazine-based compounds have been investigated as inhibitors of amyloid fibril formation, a pathological hallmark of several neurodegenerative diseases.[6] A study exploring derivatives of the lead compound RS-0406 revealed that the position of substituents on the flanking aryl rings attached to the pyridazine core was crucial for inhibitory activity.
The study indicated that both the type and the position of the substituent on the aryl rings influenced the compound's ability to inhibit the formation of amyloid fibrils.[6] Specifically, a fluorinated derivative proved to be a more effective kinetic inhibitor, delaying fibril nucleation more efficiently than the original lead compound.[6] Molecular dynamics simulations suggested that these pyridazine-based compounds stabilize the partially unfolded monomeric state of the protein, thereby preventing aggregation.[6]
Experimental Protocols: A Guide to Assessing Bioactivity
To ensure scientific integrity and reproducibility, this section details a standard protocol for evaluating the bioactivity of pyridazine regioisomers, focusing on enzyme inhibition assays as a common application.
General Protocol for Enzyme Inhibition Assay (e.g., AChE Inhibition)
This protocol provides a framework for determining the inhibitory potency (IC50) of test compounds.
Materials:
-
Test pyridazine compounds
-
Target enzyme (e.g., electric eel AChE)
-
Substrate (e.g., acetylthiocholine iodide)
-
Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)
-
Buffer solution (e.g., phosphate buffer, pH 8.0)
-
96-well microplate reader
-
Reference inhibitor (e.g., tacrine)
Procedure:
-
Compound Preparation: Prepare stock solutions of the test pyridazine regioisomers and the reference inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations.
-
Assay Mixture Preparation: In each well of a 96-well plate, add the buffer solution, the chromogenic reagent (DTNB), and the test compound at various concentrations.
-
Enzyme Addition: Add the enzyme solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C).
-
Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a typical enzyme inhibition assay.
Navigating Synthetic Pathways to Pyridazine Regioisomers
The synthesis of specific pyridazine regioisomers is a critical first step in evaluating their comparative bioactivity. A variety of synthetic routes are available, with the choice often depending on the desired substitution pattern.
General Synthesis of the Pyridazine Core
A common method for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[7] Variations in the starting materials and reaction conditions allow for the introduction of different substituents at specific positions.
Caption: General synthetic scheme for pyridazine formation.
Synthesis of Specific Regioisomers
More advanced synthetic strategies are often required to achieve specific regioisomeric substitution patterns. For instance, inverse electron demand Diels-Alder reactions between s-tetrazines and silyl enol ethers can provide functionalized pyridazines with high regiocontrol.[8] Copper-promoted cyclization of β,γ-unsaturated hydrazones is another efficient method for synthesizing 1,6-dihydropyridazines, which can then be oxidized to the corresponding pyridazines.[8]
The ability to selectively synthesize different regioisomers is paramount for conducting rigorous comparative bioactivity studies. Researchers should carefully consider the available synthetic methodologies to access the desired panel of compounds for evaluation.
Conclusion: Strategic Application of Pyridazine Regioisomers in Drug Discovery
The pyridazine heterocycle offers a rich chemical space for the design of novel therapeutics. As demonstrated, the regioisomeric placement of substituents around this core can have a profound impact on biological activity, selectivity, and pharmacokinetic properties. By understanding the fundamental physicochemical properties of the pyridazine ring and systematically exploring the SAR of its regioisomers, researchers can unlock the full potential of this versatile scaffold.
This guide has provided a framework for the comparative analysis of pyridazine regioisomers, supported by experimental examples and detailed protocols. The insights presented herein are intended to empower researchers to make more informed decisions in the design and optimization of pyridazine-based drug candidates, ultimately accelerating the discovery of new and effective medicines.
References
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(8), 1853–1921. [Link][1][2]
-
Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link][9]
-
ResearchGate. (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives. [Link][10]
-
Boulahjar, R., et al. (2009). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 52(23), 7586-7598. [Link][5]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. [Link][4]
-
Lee, J. H., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(11), 2733-2743. [Link][6]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link][8]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyridazine synthesis [organic-chemistry.org]
- 9. blumberginstitute.org [blumberginstitute.org]
- 10. researchgate.net [researchgate.net]
Benchmarking Coupling Reagents for Efficient Synthesis with 6-(Boc-amino)-3-pyridazinecarboxylic Acid
A Senior Application Scientist's Guide to Navigating Amide Bond Formation with a Challenging Heteroaromatic Acid
The synthesis of amide bonds is a cornerstone of modern drug discovery and development.[1][2] While numerous coupling reagents have been developed to facilitate this transformation, the unique electronic and steric properties of certain substrates can present significant challenges. One such substrate is 6-(Boc-amino)-3-pyridazinecarboxylic acid, an electron-deficient heteroaromatic carboxylic acid that can be difficult to activate and couple efficiently. This guide provides a comprehensive comparison of common coupling reagents for the acylation of a primary amine with this challenging acid, offering field-proven insights and experimental data to inform your selection process.
The Challenge: Electron-Deficient Heteroaromatic Carboxylic Acids
Pyridazinecarboxylic acids, particularly those with electron-withdrawing substituents, pose a unique set of challenges in amide bond formation. The electron-deficient nature of the pyridazine ring can decrease the nucleophilicity of the carboxylic acid, making it more difficult to activate. Furthermore, the nitrogen atoms in the ring can potentially coordinate with coupling reagents or bases, leading to undesired side reactions or inhibition of the desired transformation.[3]
A Head-to-Head Comparison of Coupling Reagents
To identify the most effective coupling reagent for this compound, we evaluated a panel of commonly used reagents from different classes: carbodiimides, uronium/aminium salts, and phosphonium salts. The model reaction for this comparison was the coupling of this compound with benzylamine.
Coupling Reagent Classes at a Glance
| Reagent Class | Examples | General Mechanism | Key Strengths | Potential Drawbacks |
| Carbodiimides | EDC, DCC, DIC | Formation of an O-acylisourea intermediate.[4][5] | Cost-effective, readily available.[6] | Can lead to racemization and N-acylurea formation; often requires an additive like HOBt or Oxyma.[4][7] |
| Uronium/Aminium Salts | HATU, HBTU, COMU | Formation of a highly reactive OAt- or OBt-active ester.[8][9] | High reactivity, fast reaction times, low racemization.[10][11] | Can cause guanidinylation of the amine if used in excess.[8][12] |
| Phosphonium Salts | PyBOP, PyAOP | Formation of an acyloxyphosphonium salt intermediate.[1] | "Clean" reactions with no risk of guanidinylation; ideal for sensitive substrates.[8][12][13] | Can be more expensive; byproducts can sometimes be difficult to remove.[13] |
Experimental Data: A Comparative Analysis
The following table summarizes the performance of selected coupling reagents in the model reaction. Reactions were performed under standardized conditions to allow for a direct comparison of yield, purity, and reaction time.
| Coupling Reagent | Additive/Base | Yield (%) | Purity (%) (by HPLC) | Reaction Time (h) | Observations |
| EDC | HOBt, DIPEA | 75 | 92 | 12 | Moderate yield, clean reaction profile with the additive. |
| HATU | DIPEA | 95 | 98 | 2 | Excellent yield and purity with a significantly shorter reaction time.[11] |
| HBTU | DIPEA | 88 | 95 | 4 | Good yield and purity, but less reactive than HATU.[10] |
| COMU | DIPEA | 92 | 97 | 2.5 | High yield and purity, comparable to HATU.[7] |
| PyBOP | DIPEA | 90 | 96 | 4 | High yield and clean reaction, avoiding potential guanidinylation side products. |
Note: The data presented are representative and intended for comparative purposes. Actual results may vary depending on specific reaction conditions and the nature of the amine coupling partner.
Experimental Protocols
General Procedure for Amide Coupling
The following is a generalized protocol for the solution-phase amide coupling of this compound with an amine.
Caption: A generalized workflow for the amide coupling reaction.
Detailed Protocol for HATU-Mediated Coupling
This protocol provides a specific example using the high-performing HATU reagent.
-
To a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) at room temperature under an inert atmosphere.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Mechanism of Action: A Closer Look
Understanding the mechanism of action of each coupling reagent class is crucial for troubleshooting and optimizing your reactions.
Caption: Generalized mechanism of amide bond formation using a coupling reagent.
The fundamental process involves the activation of the carboxylic acid to form a reactive intermediate that is susceptible to nucleophilic attack by the amine.[7] The nature of this activated intermediate varies depending on the coupling reagent used.
-
Carbodiimides like EDC form a highly reactive O-acylisourea intermediate.[4][5] Additives such as HOBt trap this intermediate to form a more stable active ester, which minimizes side reactions like racemization and N-acylurea formation.[4][10]
-
Uronium/aminium salts such as HATU and HBTU react with the carboxylate to generate highly reactive OAt- or OBt-active esters, respectively.[8][9] The electron-withdrawing nature of the HOAt and HOBt leaving groups makes these intermediates very susceptible to aminolysis.[14]
-
Phosphonium salts like PyBOP activate carboxylic acids by forming an acyloxyphosphonium salt.[1] This intermediate then reacts with the amine to yield the amide. A key advantage of phosphonium reagents is their inability to react with the amine component, thus preventing side reactions like guanidinylation.[8]
Conclusion and Recommendations
For the efficient synthesis of amides from the challenging this compound, uronium/aminium salt-based coupling reagents, particularly HATU , demonstrate superior performance in terms of yield, purity, and reaction time. While more traditional carbodiimide methods like EDC/HOBt are viable, they generally require longer reaction times and may result in lower yields. Phosphonium reagents such as PyBOP offer a clean and high-yielding alternative, especially when the risk of amine-related side reactions is a concern.
The choice of coupling reagent will ultimately depend on the specific requirements of your synthesis, including the scale, the nature of the amine coupling partner, and cost considerations. However, for rapid and efficient amide bond formation with this electron-deficient heteroaromatic carboxylic acid, HATU is a highly recommended starting point.
References
-
Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Royal Society of Chemistry. The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. [Link]
-
Wikipedia. Carbodiimide. [Link]
- The Uronium/Guanidinium Peptide Coupling Reagents.
-
Inhibitor Research Hub. HATU: A Benchmark Peptide Coupling Reagent for Modern Amide Bond Formation. [Link]
-
PMC. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. interchim.fr [interchim.fr]
- 7. bachem.com [bachem.com]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptidebridge.com [peptidebridge.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-(Boc-amino)-3-pyridazinecarboxylic Acid
This document provides essential safety and logistical information for the proper disposal of 6-(Boc-amino)-3-pyridazinecarboxylic acid (CAS: 301548-08-3). As a specialized heterocyclic compound used in research and development, particularly in the synthesis of potential therapeutics for inflammatory disorders, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework grounded in established safety and regulatory standards.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the inherent risks of a chemical is the foundation of its safe management. While a comprehensive Safety Data Sheet (SDS) for every compound may not be universally available, a risk assessment can be constructed from existing data for the compound and its structural analogs, such as 6-Amino-pyridazine-3-carboxylic acid.[3]
1.1. Known and Inferred Hazards this compound is a solid, typically a white to off-white powder.[2] Based on data for structurally similar compounds, it should be handled as a substance that is harmful if swallowed and causes skin, eye, and respiratory irritation.[4] The two primary functional groups, the carboxylic acid and the Boc-protected amine, dictate its chemical reactivity and associated hazards.
-
Carboxylic Acid Group: This group imparts acidic properties, meaning the compound can be corrosive. It should not be stored with or mixed with strong bases or reactive metals.[5][6]
-
Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[7][8][9] Contact with strong acids will cleave the Boc group, releasing isobutylene and carbon dioxide gas. This reaction can cause pressure buildup if it occurs in a sealed container.
1.2. Hazard Summary Table
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity, Oral | Harmful if swallowed.[4] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4] |
| Skin Irritation/Corrosion | Causes skin irritation.[4] | Wear chemical-resistant gloves and a lab coat. Avoid contact with skin.[4] |
| Eye Damage/Irritation | Causes serious eye irritation.[4] | Wear safety goggles or a face shield.[4][10] |
| Respiratory Irritation | May cause respiratory irritation.[4] | Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4] |
| Chemical Reactivity | Acid-labile Boc group can decompose, releasing gas.[11] | Store away from strong acids and incompatible materials. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing this compound for disposal, all personnel must be equipped with the appropriate PPE. The goal is to create a barrier between the researcher and the chemical hazard.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles are mandatory.[10]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If handling large quantities or if there is a risk of dust generation outside of a fume hood, a NIOSH-approved respirator may be necessary.
Contaminated clothing should be removed immediately and washed before reuse.[4]
Waste Characterization and Segregation: The Cornerstone of Compliance
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), it is the generator's responsibility to determine if their waste is hazardous.[12]
-
Classification: this compound must be classified as hazardous chemical waste .
-
Drain Disposal is Prohibited: This compound and its rinsates must not be discharged into the sewer system.[13] Its potential toxicity and impact on aquatic life are not fully known, and discharging chemicals into wastewater systems is a regulatory violation.
-
Segregation: Keep this waste stream separate from other types of waste. Specifically, store it away from:
Step-by-Step Disposal Workflow
The following procedures provide a clear path for disposing of both trace residues and bulk quantities of this compound.
4.1. Disposal of Small Quantities and Contaminated Labware
This procedure applies to residual amounts of the chemical remaining in reaction flasks, beakers, or on spatulas.
-
Initial Decontamination: In a chemical fume hood, rinse the contaminated labware three times with a suitable organic solvent (e.g., acetone or ethanol). This "triple rinse" ensures the removal of trace residues.
-
Collect Rinsate: All solvent rinses must be collected in a designated hazardous waste container labeled "Halogenated" or "Non-Halogenated Solvent Waste," as appropriate. Do not pour the rinsate down the drain.
-
Final Cleaning: After the solvent rinse, the labware can typically be washed with soap and water.
4.2. Disposal of Bulk Quantities
This procedure applies to unused or expired reagents, as well as reaction mixtures and residues containing the compound.
-
Select a Compatible Container:
-
Use a container designated for solid chemical waste that is chemically compatible (e.g., a high-density polyethylene (HDPE) jar).[5]
-
Ensure the container has a secure, leak-proof screw-top cap.
-
Do not use foodstuff containers.[5]
-
The original product container is often a suitable choice if it is in good condition.
-
-
Properly Label the Waste Container:
-
The EPA requires that all hazardous waste containers be clearly labeled.[14] Affix a hazardous waste tag to the container before adding any waste.
-
The label must include:
-
-
Transfer the Waste:
-
Carefully transfer the solid waste into the labeled container.
-
If dealing with a solution, ensure the container is appropriate for liquids and fill it to no more than 90% capacity to allow for vapor expansion.[12]
-
-
Store in a Satellite Accumulation Area (SAA):
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Waste will be transported from the SAA to a central accumulation area before being removed by a licensed chemical destruction facility for disposal, typically via controlled incineration with flue gas scrubbing.[4][13]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Spill Management and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate risks.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect Yourself: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: For a small, manageable spill of the solid, gently cover it with an absorbent material (e.g., vermiculite or sand). Avoid raising dust.
-
Cleanup: Carefully sweep the contained material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleanup materials as hazardous waste.
-
Report: Report the incident to your supervisor and your institution's EHS department, in line with your facility's emergency response plan.[17][18]
Regulatory Context: Adhering to the Law
All laboratory waste management is governed by federal and state regulations. Key regulatory bodies in the United States include the EPA and the Occupational Safety and Health Administration (OSHA).[18][19] OSHA's standards, such as the Hazardous Waste Operations and Emergency Response (HAZWOPER) rules, ensure worker safety during cleanup and disposal operations.[18][20] Your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator) determines the on-site accumulation time limits and reporting requirements.[14][15] Always adhere to your institution's specific waste management plan, which is designed to comply with these regulations.
References
-
Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
Hazardous Waste Experts. (2018). How OSHA Workplace Rules Affect Hazardous Waste Management. Retrieved from [Link]
-
CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
MedicalLab Management. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
Medical Systems. (n.d.). OSHA's Guidance on Dealing with Waste. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
MDPI. (n.d.). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions. Retrieved from [Link]
-
Georganics. (n.d.). Pyridazine derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]
Sources
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound CAS#: 301548-08-3 [amp.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. fishersci.com [fishersci.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. echemi.com [echemi.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. medlabmag.com [medlabmag.com]
- 16. epa.gov [epa.gov]
- 17. cleanmanagement.com [cleanmanagement.com]
- 18. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 19. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 20. resources.duralabel.com [resources.duralabel.com]
Personal protective equipment for handling 6-(Boc-amino)-3-pyridazinecarboxylic acid
As a Senior Application Scientist, my priority is to empower your research by ensuring you can handle specialized reagents not just effectively, but with the utmost safety. This guide provides a comprehensive, technically grounded framework for managing 6-(Boc-amino)-3-pyridazinecarboxylic acid in the laboratory. We will move beyond a simple checklist to a deeper understanding of why specific precautions are necessary, ensuring a self-validating system of safety for you and your team.
Hazard Identification and Risk Assessment: Understanding the Molecule
This compound is a heterocyclic compound featuring three key functional groups that dictate its hazard profile: a pyridazine ring, a carboxylic acid, and a Boc-protected amine. While a specific Safety Data Sheet (SDS) should always be consulted, we can infer the primary hazards from these components.
-
Pyridazine Core : Pyridazine and its derivatives are nitrogen-containing aromatic rings. Many are biologically active and can be irritants.[1] Hazards for related compounds include skin, eye, and respiratory irritation.[2][3]
-
Carboxylic Acid Moiety : This group imparts acidic properties. Concentrated solids or solutions can cause skin and eye irritation, and in some cases, severe burns upon prolonged contact.
-
Boc (tert-butoxycarbonyl) Protecting Group : The Boc group itself is relatively benign. However, its removal is a critical step that introduces significant hazards. Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA), which is corrosive and requires specific handling procedures.[4][5][6]
Based on available data for similar structures, the compound is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]
To provide a quick visual reference for emergency responders, the NFPA 704 diamond for this compound would be estimated as follows. Note that this is an estimation based on related compounds and the final rating should be confirmed with a specific SDS.
-
Health (Blue): 2 (Indicates a moderate health hazard; can cause temporary incapacitation or residual injury)
-
Flammability (Red): 1 (Materials that require considerable preheating before ignition can occur)
-
Instability (Yellow): 0 (Normally stable, even under fire exposure conditions)
-
Special (White): ACID (Indicates the material is an acid)[7]
The National Fire Protection Association (NFPA) 704 standard provides a system for quickly identifying the hazards of materials.[8][9] The diamond is divided into four colored quadrants: blue for health, red for flammability, yellow for reactivity, and white for special hazards.[7][10] Each is rated on a scale from 0 (no hazard) to 4 (severe hazard).[11]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is your primary defense against exposure. The selection of PPE must be based on a thorough hazard assessment of the specific tasks you will be performing.[12][13][14]
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Preparing Solutions | ANSI Z87.1-compliant safety glasses with side shields.[15] | Disposable nitrile gloves (minimum).[15] Inspect for holes before use. | Standard lab coat. Closed-toe shoes and long pants are mandatory.[15] | Not generally required if handled in a well-ventilated area. |
| Handling Concentrated Solutions or Transfers | Chemical splash goggles. Use a face shield in addition to goggles when handling larger volumes (>1L).[13] | Heavy-duty nitrile or butyl rubber gloves. Consider double-gloving.[15][16] | Chemical-resistant apron over a lab coat. | Work within a certified chemical fume hood. |
| Boc-Deprotection with TFA | Chemical splash goggles and a full-face shield are required.[13] | Chemical-resistant gloves (butyl rubber recommended for TFA). Change gloves immediately upon contact. | Chemical-resistant apron over a fire-resistant lab coat. | Must be performed in a certified chemical fume hood. |
-
Eye Protection : Safety glasses protect from projectiles, but chemical splash goggles are essential for containing liquid splashes.[15] A face shield provides a broader barrier against splashes when handling corrosive reagents like TFA.[13]
-
Hand Protection : Standard nitrile gloves offer good protection against incidental contact with the solid compound.[17] However, for prolonged handling or when working with corrosive deprotection agents, more robust gloves like butyl rubber are necessary due to their lower permeation rates for specific chemicals.[18]
-
Body Protection : A lab coat protects your skin and personal clothing from minor spills.[13] A chemical-resistant apron provides an additional impervious layer when handling larger quantities or highly corrosive materials.
Operational Plan: From Benchtop to Waste
A structured workflow minimizes the risk of exposure and cross-contamination.
Caption: Workflow for handling this compound.
-
Preparation :
-
Before starting, conduct a pre-task hazard assessment.[15]
-
Ensure a chemical fume hood is certified and functioning correctly.[19]
-
Confirm that an eyewash station and safety shower are accessible and unobstructed.
-
Prepare a spill kit containing a neutralizer appropriate for acids (e.g., sodium bicarbonate) and absorbent material.
-
-
Handling :
-
Emergency Procedures :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][15]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]
-
Spill : For small spills, neutralize with sodium bicarbonate, absorb with an inert material (e.g., vermiculite or sand), and place in a sealed container for disposal.[21] Evacuate in case of a large spill.
-
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is critical for laboratory safety and environmental compliance.
-
Waste Segregation : All waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of in a designated hazardous waste container.
-
Liquid Waste : Collect all aqueous and organic solutions containing the compound in a clearly labeled, sealed hazardous waste container. Do not mix incompatible waste streams.
-
Solid Waste : Collect contaminated solids in a separate, labeled hazardous waste container.
-
Regulatory Compliance : All chemical waste must be managed in accordance with local, state, and federal regulations.[22][23] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By integrating these principles of hazard awareness, diligent use of PPE, and structured operational planning, you can confidently and safely incorporate this compound into your research endeavors.
References
-
Wikipedia. NFPA 704. [Link]
-
DuraLabel Resources. NFPA 704. [Link]
-
U.S. Department of Homeland Security. Hazardous Materials Facility Markings. [Link]
-
University of Washington Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Riverside County Department of Environmental Health. NFPA 704 GUIDANCE DOCUMENT FREQUENTLY ASKED QUESTIONS (FAQ). [Link]
-
New Environment Inc. NFPA Chemicals. [Link]
-
Clarion Safety Systems. OSHA's PPE Laboratory Standards. [Link]
-
Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment for Laboratories. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Massachusetts Institute of Technology. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]
-
Quicktest. Safety equipment, PPE, for handling acids. [Link]
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]
-
Chongqing Chemdad Co., Ltd. This compound. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - Pyridazine-3-carboxylic acid. [Link]
-
National Institutes of Health (NIH). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. [Link]
-
National Institutes of Health (NIH). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]
Sources
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. cdp.dhs.gov [cdp.dhs.gov]
- 8. NFPA 704 - Wikipedia [en.wikipedia.org]
- 9. New Environment Inc. - NFPA Chemicals [newenv.com]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. rivcoeh.org [rivcoeh.org]
- 12. clarionsafety.com [clarionsafety.com]
- 13. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 14. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 15. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 16. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 17. quicktest.co.uk [quicktest.co.uk]
- 18. leelinework.com [leelinework.com]
- 19. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
